1,3-diisothiocyanatobenzene
Description
The exact mass of the compound ISOTHIOCYANIC ACID, m-PHENYLENE ESTER is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511743. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-diisothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLANQNHTGVOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185178 | |
| Record name | Isothiocyanic acid, m-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-77-7 | |
| Record name | 1,3-Diisothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenylenediisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Phenylenediisothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, m-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Phenylene diisothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-PHENYLENEDIISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86M48KVG07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 1,3-Diisothiocyanatobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 1,3-diisothiocyanatobenzene, a valuable building block in medicinal chemistry and materials science. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reliable outcomes in the laboratory.
Introduction: The Significance of this compound
This compound belongs to the isothiocyanate class of organic compounds, characterized by the -N=C=S functional group. Isothiocyanates are well-regarded for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their utility extends to synthetic chemistry, where they serve as versatile intermediates for the creation of various nitrogen- and sulfur-containing heterocycles. The meta-substitution pattern of the two isothiocyanate groups on the benzene ring in this compound offers a unique geometric arrangement for the development of novel molecular architectures, making it a compound of interest for applications in drug discovery and polymer chemistry. For instance, the isomeric p-phenylene diisothiocyanate is utilized in the synthesis of polymers and as a cross-linking reagent in various chemical applications.[2]
Synthesis of this compound: A Mechanistic Approach
The most common and efficient method for the synthesis of aryl isothiocyanates is from the corresponding primary amines. In the case of this compound, the readily available starting material is m-phenylenediamine. The conversion involves the reaction of the amino groups with a thiocarbonyl source. While several reagents can be employed, a widely used and effective method involves the use of carbon disulfide in the presence of a suitable coupling agent.
Core Reaction Pathway: From Diamine to Diisothiocyanate
The synthesis of this compound from m-phenylenediamine can be achieved through a one-pot, two-step process. The fundamental principle of this transformation is the in-situ formation of dithiocarbamate salts, followed by a desulfurization reaction to yield the desired diisothiocyanate.[3]
A robust and scalable method utilizes carbon disulfide (CS₂) to form the dithiocarbamate intermediate, and a desulfurizing agent such as cyanuric chloride (1,3,5-trichloro-2,4,6-triazine) to facilitate the elimination of sulfur and formation of the isothiocyanate functionality.[4]
Caption: General reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates and has been tailored for the preparation of this compound.[4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Amount | Molar Equivalent |
| m-Phenylenediamine | 108-45-2 | C₆H₈N₂ | 3.0 g | 1 |
| Carbon Disulfide (CS₂) | 75-15-0 | CS₂ | 10 mL | Excess |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 7.66 g | 2 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 20 mL + 10 mL + 45 mL | - |
| Water | 7732-18-5 | H₂O | 20 mL | - |
| Cyanuric Chloride | 108-77-0 | C₃Cl₃N₃ | 3.5 g | 0.67 |
| 6N Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve m-phenylenediamine (3.0 g, 27.74 mmol) in 20 mL of dichloromethane. In a separate beaker, dissolve potassium carbonate (7.66 g, 55.48 mmol) in 20 mL of water.
-
Formation of Dithiocarbamate: Cool the dichloromethane solution of m-phenylenediamine to 0-10 °C using the ice bath. To this cooled solution, add 10 mL of carbon disulfide. Then, add the aqueous solution of potassium carbonate. Stir the resulting biphasic mixture vigorously at 0 to 10 °C for 1 hour.
-
Desulfurization: To the reaction mixture, add an additional 10 mL of dichloromethane, followed by the portion-wise addition of solid cyanuric chloride (3.5 g, 18.5 mmol). Continue stirring at 0-10 °C for 30 minutes.
-
Reaction Completion and Work-up: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. After this period, cool the mixture again to 0-10 °C and carefully add 6N sodium hydroxide dropwise until the pH of the aqueous layer reaches 11.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 15 mL portions of dichloromethane.
-
Drying and Concentration: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products from the desulfurization step, and residual solvent. Purification is essential to obtain a high-purity sample suitable for further applications.
Recrystallization: The Primary Purification Technique
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities should either be insoluble at all temperatures or remain soluble at low temperatures.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. For this compound, a non-polar to moderately polar solvent is expected to be effective. Common solvents and solvent mixtures to consider for screening include:
-
Single Solvents: Heptane, Hexane, Toluene, Ethanol, Acetone.
-
Solvent Pairs: Heptane/Ethyl Acetate, Methanol/Water, Acetone/Water.
A systematic approach to solvent screening involves testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
General Recrystallization Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more hot solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography
For obtaining very high purity material or for separating closely related impurities, silica gel column chromatography can be employed. A solvent system of petroleum ether and dichloromethane (e.g., 9:1 v/v) has been reported for the purification of similar isothiocyanates and can be a good starting point for optimization.[4]
Characterization and Quality Control
Confirmation of the identity and purity of the synthesized this compound is crucial. A combination of physical and spectroscopic methods should be employed.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂S₂ | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Solid | |
| Melting Point | 56 °C (decomposes) |
Note: Some properties are for the pure compound and may vary slightly based on purity.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the presence of the isothiocyanate functional group. The -N=C=S group exhibits a characteristic strong and sharp absorption band due to its asymmetric stretching vibration.
-
Characteristic Absorption: A strong, sharp peak is expected in the region of 2000-2200 cm⁻¹ .[5] The presence of this band is a strong indicator of the successful formation of the isothiocyanate. Other expected absorptions include those for aromatic C-H and C=C stretching.
Caption: Expected IR absorption for the isothiocyanate functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern for the four aromatic protons. Due to the symmetry of the molecule, two distinct signals are anticipated.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon of the isothiocyanate group (-N=C=S) typically appears in the range of 120-140 ppm. The aromatic carbons will also have characteristic chemical shifts. It is important to note that the isothiocyanate carbon signal can sometimes be broad or of low intensity.
Applications in Research and Drug Development
This compound serves as a versatile scaffold for the synthesis of a wide array of compounds with potential therapeutic applications. The two reactive isothiocyanate groups can undergo addition reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. These derivatives are of significant interest in drug discovery programs targeting various diseases.
Safety Considerations
-
m-Phenylenediamine: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Carbon Disulfide: Is highly flammable and toxic. All operations involving carbon disulfide should be conducted in a fume hood, away from ignition sources.
-
Cyanuric Chloride: Is corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
This compound: Isothiocyanates are generally considered to be irritants and sensitizers. Handle the final product with care, using appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Conclusion
This technical guide has provided a detailed and scientifically grounded framework for the synthesis and purification of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and safely produce this valuable chemical intermediate for their research and development endeavors. The key to success lies in careful execution of the experimental procedures, meticulous purification, and thorough characterization of the final product.
References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. p-フェニレンジイソチオシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1 3-PHENYLENE DIISOTHIOCYANATE 97 synthesis - chemicalbook [chemicalbook.com]
- 5. chemicalpapers.com [chemicalpapers.com]
Introduction: Understanding the Core Chemistry and Potential
An In-Depth Technical Guide to 1,3-Diisothiocyanatobenzene
This compound, also known as m-phenylene diisothiocyanate, is a bifunctional aromatic organic compound. Its structure is characterized by a central benzene ring substituted at the meta positions with two highly reactive isothiocyanate (-N=C=S) functional groups. This unique arrangement makes it a valuable reagent in organic synthesis and materials science. The electrophilic nature of the isothiocyanate carbons allows for facile reactions with a wide range of nucleophiles, making it a versatile building block for creating complex molecular architectures.
In the realm of drug development and biomedical research, isothiocyanates are a well-regarded class of compounds, known for their presence in cruciferous vegetables and their diverse biological activities, including anticancer properties.[1][2] While research on this compound itself is more specialized, its role as a cross-linking agent and a precursor for synthesizing heterocyclic systems positions it as a compound of significant interest for medicinal chemists and materials scientists.[3][4] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and analytical characterization, offering a foundational resource for researchers.
Core Physicochemical Properties
The functional utility of this compound is intrinsically linked to its physical and chemical characteristics. These properties dictate its solubility, stability, storage conditions, and reactivity profile.
| Property | Value | Source(s) |
| CAS Number | 3125-77-7 | |
| Molecular Formula | C₈H₄N₂S₂ | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Solid | |
| Melting Point | 56 °C (decomposes) | |
| Solubility | Soluble in various organic solvents. Hydrolyzes in water. | [5] |
| Stability | Moisture sensitive. Isothiocyanates can exhibit instability in aqueous media. | [5][6] |
| Storage Temperature | 2-8°C |
Synthesis and Purification
A common and efficient method for synthesizing this compound is through a one-pot reaction starting from m-phenylenediamine.[7][8] This process leverages the nucleophilicity of the amine groups to react with carbon disulfide.
Synthetic Pathway Overview
The synthesis involves the in-situ formation of a dithiocarbamate salt, which is then converted to the diisothiocyanate. A typical procedure is as follows:
-
m-Phenylenediamine is dissolved in a suitable solvent system, such as a biphasic mixture of dichloromethane (DCM) and water.
-
An inorganic base, like potassium carbonate, is added to the aqueous layer.
-
Carbon disulfide (CS₂) is added under cooling (e.g., an ice bath). The mixture is stirred, allowing for the formation of the dithiocarbamate intermediate.[8]
-
A desulfurylation agent, such as cyanuric chloride, is then introduced to facilitate the elimination reaction, yielding the final this compound product.[7][8]
Purification Methods
Due to the sensitivity of the isothiocyanate groups, purification requires careful consideration. Standard techniques such as recrystallization from appropriate solvents or column chromatography on silica gel can be employed to achieve high purity (e.g., >97%).[5]
Analytical Characterization
Confirming the identity and purity of this compound requires a suite of analytical techniques. The analytical determination of isothiocyanates can be challenging due to their potential instability and, in some cases, the absence of strong chromophores for UV detection.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of isothiocyanates.[11] A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both separation and structural information. However, caution is warranted as some isothiocyanates can undergo thermal degradation in the GC inlet.[9]
-
Infrared (IR) Spectroscopy: The isothiocyanate group exhibits a characteristic strong and sharp absorption band in the region of 2000-2200 cm⁻¹, which is a definitive indicator of its presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the overall structure, providing information on the aromatic protons and the carbons of the benzene ring and the N=C=S group.
Reactivity and Applications in Drug Development
The chemistry of this compound is dominated by the electrophilic nature of the two isothiocyanate groups. This bifunctionality is the cornerstone of its utility as a cross-linking agent and a building block in synthesis.
Reaction with Nucleophiles: The Thiourea Linkage
The carbon atom of the -N=C=S group is highly susceptible to nucleophilic attack. It reacts readily with primary and secondary amines to form stable thiourea derivatives.[5] This reaction is fundamental to its application in polymer chemistry and for conjugating molecules.
Applications in Synthesis and Medicinal Chemistry
-
Cross-linking Reagent: Its ability to react with two amine groups makes it an effective cross-linking reagent for proteins and polymers.[3]
-
Synthesis of Heterocycles: Isothiocyanates are valuable precursors for synthesizing a variety of sulfur and nitrogen-containing heterocyclic compounds, such as thiazines and fused pyrimidines, which are scaffolds found in many bioactive molecules.[4]
-
Drug Discovery Lead Structures: The broader class of isothiocyanates is known for a wide range of biological activities, including anti-infective, anti-inflammatory, and anticancer effects.[4][12] As such, this compound serves as a valuable starting material for creating libraries of novel compounds for biological screening.
Safety, Handling, and Storage
As a highly reactive chemical, this compound must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is a respiratory sensitizer.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate dust, respiratory protection (e.g., N95 dust mask) is necessary.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically between 2-8°C. It is moisture-sensitive and should be protected from water and humidity. Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[5]
References
-
Angelini, P., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120. [Link]
-
National Center for Biotechnology Information. (n.d.). p-Phenylene diisothiocyanate. PubChem Compound Database. [Link]
-
Wikipedia. (2025). Bitoscanate. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Sareen, D., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 649-661. [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 1,4-Phenylene diisothiocyanate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. [Link]
-
Hemdan, M. M., & Abd El-Mawgoude, H. K. (2015). Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems. Chemical & Pharmaceutical Bulletin, 63(6), 450-456. [Link]
-
ResearchGate. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
ChemSynthesis. (n.d.). 1,3-dichloro-2-isothiocyanatobenzene. [Link]
-
Ghent University Academic Bibliography. (2021). The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane was discovered. [Link]
-
Lee, S. J., et al. (2018). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 83(1), 137-143. [Link]
-
Butler, A. R., et al. (1996). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][5][9][13]triazoles - a combined experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 1, (18), 2247-2252. [Link]
-
ResearchGate. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. [Link]
-
Papamicael, C., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(19), 6296. [Link]
-
University Politehnica of Bucharest. (n.d.). A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. [Link]
-
Martorana, A., et al. (2019). Structure-activity relationships study of isothiocyanates for H2S releasing properties. European Journal of Medicinal Chemistry, 182, 111623. [Link]
-
ResearchGate. (2015). A simple method for the quantification of isothiocyanates from mustard. [Link]
-
Fanaei, Z., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(2), 217-226. [Link]
-
Al-Warhi, T., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. RSC Advances, 12(18), 11211-11224. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Phenylene diisothiocyanate 98 4044-65-9 [sigmaaldrich.com]
- 4. Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-PHENYLENE DIISOTHIOCYANATE | 4044-65-9 [chemicalbook.com]
- 6. thaiscience.info [thaiscience.info]
- 7. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1 3-PHENYLENE DIISOTHIOCYANATE 97 synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 12. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
The Reactivity of 1,3-Diisothiocyanatobenzene with Primary Amines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the reactivity of 1,3-diisothiocyanatobenzene with primary amines, a fundamental reaction in the synthesis of novel polymers and bioactive molecules. With full editorial control, this document is structured to offer a holistic understanding, from the underlying chemical principles to practical experimental protocols and potential applications in drug development.
Introduction: The Versatile Chemistry of Isothiocyanates
The isothiocyanate group (-N=C=S) is a highly reactive functional group that readily undergoes addition reactions with nucleophiles. Among these, the reaction with primary amines to form N,N'-disubstituted thioureas is a cornerstone of synthetic chemistry.[1] This reaction is characterized by its efficiency and the stability of the resulting thiourea linkage.
This compound, with its two isothiocyanate groups positioned meta to each other on a phenyl ring, is a bifunctional electrophile. This structural feature allows it to react with primary amines to form linear polymers (polythioureas) when reacted with diamines, or to act as a crosslinking agent for polymers containing primary amine functionalities. The aromatic nature of the backbone imparts rigidity and specific electronic properties to the resulting materials.
The Core Reaction: Mechanism of Thiourea Formation
The fundamental reaction between an isothiocyanate and a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the stable thiourea derivative.
The proposed mechanism for the formation of a thiourea from an isothiocyanate and a primary amine is as follows:
-
Nucleophilic Attack: The primary amine's nitrogen atom attacks the central carbon of the isothiocyanate group.[2]
-
Intermediate Formation: A zwitterionic intermediate is formed.
-
Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, resulting in the final thiourea product.[2]
Caption: Mechanism of thiourea formation.
When this compound reacts with a primary amine, this reaction occurs at both isothiocyanate groups. If a monoamine is used in a 2:1 molar ratio, a bis-thiourea adduct is formed. If a diamine is used in a 1:1 molar ratio, a polythiourea is synthesized.
Factors Influencing the Reaction
The reaction between this compound and primary amines can be influenced by several factors, which must be carefully controlled to achieve the desired product and yield.
Amine Nucleophilicity
The reactivity of the primary amine is a crucial factor. Aliphatic amines are generally more nucleophilic and react more readily with isothiocyanates than aromatic amines.[3] Electron-donating groups on the amine increase its nucleophilicity, while electron-withdrawing groups decrease it. For less reactive aromatic amines, heating or the use of a base catalyst may be necessary to drive the reaction to completion.[3]
Solvent Effects
The choice of solvent can significantly impact the reaction rate and outcome.[4][5] Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often good choices as they can solvate the reactants and intermediates.[6] For some reactions, less polar solvents like dichloromethane (DCM) or chloroform may be used, particularly if the reactants are highly soluble.[3] It has been noted that for some cycloaddition reactions, changing the solvent from DCE to chlorobenzene and increasing the temperature can alter the product distribution.[7]
Temperature
The reaction is often exothermic and can proceed at room temperature, especially with aliphatic amines.[3] For less reactive amines, such as aromatic amines, heating is often required to increase the reaction rate.[3] However, excessive heat should be avoided as it can lead to side reactions or degradation of the products.
Stoichiometry
The stoichiometry of the reactants is critical in determining the final product.
-
For bis-thiourea formation: A molar ratio of at least 2:1 of the primary monoamine to this compound should be used to ensure complete reaction at both isothiocyanate sites.
-
For polythiourea synthesis: An equimolar ratio (1:1) of the diamine and this compound is crucial for achieving a high molecular weight polymer.[6]
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with primary amines. These should be adapted based on the specific amine and desired product.
Synthesis of a Bis-Thiourea Adduct
This protocol describes the reaction of this compound with a primary monoamine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in the round-bottom flask.
-
With stirring, add a solution of the primary amine (2.2 equivalents) in the same solvent dropwise using the dropping funnel at room temperature.
-
A precipitate may form upon addition. Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitate and wash with a small amount of cold solvent.
-
Dry the product under vacuum to obtain the bis-thiourea adduct.
Synthesis of a Polythiourea
This protocol outlines the synthesis of a polythiourea from this compound and a primary diamine.
Materials:
-
This compound
-
Primary diamine (e.g., 1,6-hexanediamine)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.
Procedure:
-
In the three-necked flask, dissolve the primary diamine (1 equivalent) in the anhydrous solvent under a nitrogen atmosphere.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the stirred diamine solution.
-
The viscosity of the solution will increase as the polymerization proceeds.
-
Heat the reaction mixture to 50-70 °C and stir for 4-6 hours to ensure high conversion.
-
Monitor the disappearance of the isothiocyanate peak (~2100-2200 cm⁻¹) using in-situ FT-IR if available.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 60-80 °C.
Caption: Workflow for polythiourea synthesis.
Characterization of Reaction Products
Thorough characterization is essential to confirm the structure and purity of the synthesized thiourea derivatives and polymers.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful tool for monitoring the reaction. The disappearance of the strong, sharp isothiocyanate (-N=C=S) stretching band around 2100-2200 cm⁻¹ and the appearance of characteristic thiourea bands are indicative of a successful reaction. Key thiourea peaks include N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-N stretching bands.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed structure of the products. In ¹H NMR, the appearance of N-H protons of the thiourea group (typically in the range of 7-10 ppm) is a key indicator. ¹³C NMR will show a characteristic signal for the thiocarbonyl (C=S) carbon, typically around 180 ppm.[8]
Thermal Analysis
For polythioureas, thermal analysis provides insights into their stability and physical properties.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the decomposition temperature.[12][13][14][15]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which are important for understanding its physical state and processing characteristics.[12][15]
Table 1: Representative Thermal Properties of Aromatic Polymers
| Polymer Type | TGA Decomposition Temp. (5% weight loss) | Glass Transition Temp. (Tg) | Reference(s) |
| Hyperbranched Polyimide | 501-516 °C | 242-247 °C | [12] |
| Poly(silylene diethynylbenzene) | >560 °C | Not reported | [16] |
| Poly(GMA-co-TRIM) | ~250 °C | Not reported | [13] |
Note: The data in this table is for related aromatic polymers and serves as a general reference for the expected thermal stability of polythioureas derived from this compound.
Applications in Drug Development and Beyond
The thiourea moiety is a well-known pharmacophore present in numerous biologically active compounds. The ability of this compound to act as a linker or to form polymeric structures opens up several possibilities in drug development.
-
Drug Delivery Systems: Polythioureas can be designed as biodegradable or responsive polymers for controlled drug release. The polymer backbone can be tailored to encapsulate or conjugate therapeutic agents.
-
Synthesis of Bioactive Molecules: this compound can be used to synthesize bis-thiourea compounds that can be screened for various biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Biomaterial Scaffolds: Crosslinked hydrogels or other polymeric structures containing thiourea linkages can be explored as scaffolds for tissue engineering, benefiting from the potential biocompatibility and tunable mechanical properties.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a wide range of thiourea-containing molecules and polymers. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this chemistry to develop novel materials with tailored properties. The potential applications in drug development and materials science make this an exciting and relevant area for continued research and innovation.
References
-
Reddit. (2024, November 10). How anyone have experience with reacting amines with phenyl isothiocyanate? r/OrganicChemistry.
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea.
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
-
ResearchGate. (n.d.). Effects of Solvent and Temperature on Reaction Outcome.
-
ResearchGate. (n.d.). Scheme 2. 1,3-Diphenylthiourea formation.
-
Kiaku, C., et al. (2023). Electrochemical isothiocyanation of primary amines. University of Greenwich.
-
ResearchGate. (n.d.). FIGURE 3 Thermal properties of the polymers: (a), DSC curves; (b) TGA....
-
Stilinović, V., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC.
-
MDPI. (n.d.). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether).
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
-
Organic Chemistry Portal. (2023). Electrochemical Isothiocyanation of Primary Amines.
-
NIH. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
-
MDPI. (2024, March 17). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions.
-
ACS Publications. (2018, April 23). Room Temperature One-Step Conversion from Elemental Sulfur to Functional Polythioureas through Catalyst-Free Multicomponent Polymerization.
-
Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.
-
ResearchGate. (2019, September 27). (PDF) Synthesis and characterization of thiourea.
-
PMC. (2021, March 30). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers.
-
Google Patents. (n.d.). US6753013B1 - Pharmaceutical composition.
-
Google Patents. (n.d.). US10973763B2 - Inhalable pharmaceutical compositions.
-
MDPI. (2020, June 28). Design, Preparation and Thermal Characterization of Polystyrene Composites Reinforced with Novel Three-Cages POSS Molecules.
-
Google Patents. (n.d.). US7927613B2 - Pharmaceutical co-crystal compositions.
-
Google Patents. (n.d.). US11298334B2 - Use of isothiocyanate compounds.
-
ResearchGate. (n.d.). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental.
-
ResearchGate. (2002). Poly(1,2‐diaminobenzene) and poly(1,3‐diaminobenzene): Synthesis, characterization, and properties.
-
MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
-
Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea.
-
European Journal of Chemistry. (n.d.). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.
-
PubChem. (n.d.). Heterocyclic compounds and uses thereof - Patent US-10253047-B2.
-
Encyclopedia.pub. (n.d.). Technological Uses of Thioketal in Drug Delivery Systems.
-
The Aquila Digital Community. (n.d.). Synthesis and Characterization of Polyisobutylene-Block-Polyamides as Novel Thermoplastic Elastomers.
-
ResearchGate. (n.d.). (PDF) FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.
-
ResearchGate. (n.d.). Kinetic comparison of 13 homogeneous thiol-X reactions.
-
Organic Syntheses. (n.d.). α-PHENYLTHIOUREA.
-
PubMed. (n.d.). Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy.
-
PubMed. (2024, December 16). Solvent Dictated Organic Transformations.
-
MDPI. (n.d.). Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers.
-
MDPI. (n.d.). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers.
-
Sci-Hub. (2000). Synthesis and characterization of ordered poly(amine thioether)s from 1,4-phenylene diacrylate and 4-aminobenzenethiol.
-
ResearchGate. (n.d.). (PDF) Solvent and temperature dependence of absorption and phosphorescence of trans-diisothiocyanate (bis)ethylenediaminechromium(III) ion.
-
The Royal Society of Chemistry. (2019). This journal is © The Royal Society of Chemistry 2019.
-
MDPI. (n.d.). Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV 3 /DIBAH/Me2SiCl 2 Catalyst System.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. www2.scut.edu.cn [www2.scut.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) [mdpi.com]
- 17. US6753013B1 - Pharmaceutical composition - Google Patents [patents.google.com]
- 18. US10973763B2 - Inhalable pharmaceutical compositions - Google Patents [patents.google.com]
- 19. US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents [patents.google.com]
- 20. US11298334B2 - Use of isothiocyanate compounds - Google Patents [patents.google.com]
- 21. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1,3-Diisothiocyanatobenzene: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1,3-diisothiocyanatobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the principles behind the spectroscopic techniques, the interpretation of the spectral data, and the experimental protocols for acquiring them, ensuring a comprehensive understanding of the molecule's structural features.
Introduction
This compound, a member of the aromatic isothiocyanate family, is a valuable bifunctional molecule in organic synthesis. Its two reactive isothiocyanate groups, positioned meta to each other on a benzene ring, allow for its use as a linker or building block in the synthesis of various compounds, including polymers and pharmacologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the aromatic ring and the isothiocyanate substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be characteristic of a 1,3-disubstituted benzene ring. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex splitting pattern due to spin-spin coupling between the four protons on the ring.[1]
Expected Chemical Shifts and Splitting Patterns:
Due to the symmetry of the molecule, there are three distinct types of aromatic protons:
-
H-2: This proton is situated between the two isothiocyanate groups and is expected to be the most deshielded due to the electron-withdrawing nature of the NCS groups. It will appear as a triplet (or more accurately, a triplet of triplets with small coupling constants) at the lowest field.
-
H-4/H-6: These two protons are equivalent and are located ortho to one NCS group and meta to the other. They will appear as a doublet of doublets.
-
H-5: This proton is para to the H-2 proton and is expected to be the most shielded of the aromatic protons. It will appear as a triplet.
The isothiocyanate group (-N=C=S) is an electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ 7.34 ppm).[1]
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| H-2 | ~ 7.6 - 7.8 | t | J ≈ 1.5-2.0 |
| H-4, H-6 | ~ 7.4 - 7.6 | dd | J ≈ 7.5-8.0, 1.5-2.0 |
| H-5 | ~ 7.3 - 7.5 | t | J ≈ 7.5-8.0 |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of this compound.
Expected Chemical Shifts:
-
Aromatic Carbons: The aromatic carbons are expected to resonate in the region of δ 120-150 ppm.[2] Due to the symmetry, four distinct signals are expected for the six aromatic carbons. The carbons directly attached to the isothiocyanate groups (C-1 and C-3) will be the most deshielded.
-
Isothiocyanate Carbon (-N=C=S): A noteworthy feature of isothiocyanates is the characteristic chemical shift of the carbon atom in the NCS group. However, this signal is often broad and of low intensity, sometimes to the point of being "silent" in the spectrum. This broadening is due to the quadrupolar relaxation of the adjacent nitrogen atom and the chemical shift anisotropy. The predicted chemical shift for this carbon is in the range of δ 130-140 ppm.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1, C-3 | ~ 135 - 140 |
| C-2 | ~ 125 - 130 |
| C-4, C-6 | ~ 128 - 132 |
| C-5 | ~ 130 - 135 |
| -N=C=S | ~ 130 - 140 (broad) |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is typically used.
-
Workflow for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the isothiocyanate group and the aromatic ring.
Predicted IR Absorption Bands
Key Vibrational Modes:
-
Isothiocyanate (-N=C=S) Stretch: This is the most characteristic absorption for isothiocyanates. It appears as a very strong and broad band in the region of 2000-2200 cm⁻¹.[3] This intense absorption is due to the asymmetric stretching of the -N=C=S group.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹.[4]
-
Aromatic C=C Stretch: The in-plane stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to several bands in the 1400-1600 cm⁻¹ region.[4]
-
Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) benzene ring, strong absorptions are expected in the regions of 680-725 cm⁻¹ and 750-810 cm⁻¹, with another band often appearing between 860-900 cm⁻¹.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric -N=C=S Stretch | 2000 - 2200 | Very Strong, Broad |
| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Aromatic C-H Out-of-Plane Bending | 680-725 and 750-810 | Strong |
Experimental Protocol for IR Spectroscopy
A standard protocol for acquiring an IR spectrum of this compound would be:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Workflow for IR Analysis:
Caption: Workflow for Infrared spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Predicted Mass Spectrum
Expected Molecular Ion and Fragmentation Pattern:
-
Molecular Ion (M⁺•): The molecular formula of this compound is C₈H₄N₂S₂. Its molecular weight is approximately 192.26 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 192.
-
Isotope Peaks: Due to the presence of two sulfur atoms, significant M+1 and M+2 isotope peaks will be observed. The natural abundance of ³³S is 0.76% and ³⁴S is 4.29%.
-
Fragmentation: The fragmentation of aromatic isothiocyanates is often characterized by the loss of the isothiocyanate group or parts of it.[5] Key fragmentation pathways for this compound are predicted to be:
-
Loss of NCS: A fragment corresponding to the loss of one isothiocyanate radical (•NCS) would result in a peak at m/z = 134.
-
Loss of S: Loss of a sulfur atom from the molecular ion could lead to a peak at m/z = 160.
-
Formation of the Phenyl Cation: Cleavage of the C-N bond can lead to the formation of a phenyl dication or related fragments around m/z = 76.
-
Rearrangements: Other complex rearrangements and fragmentations are possible, leading to smaller fragments.
-
| m/z | Predicted Fragment | Description |
| 192 | [C₈H₄N₂S₂]⁺• | Molecular Ion (M⁺•) |
| 160 | [C₈H₄N₂S]⁺• | [M - S]⁺• |
| 134 | [C₇H₄NS]⁺ | [M - NCS]⁺ |
| 76 | [C₆H₄]⁺• | Phenyl radical cation |
Experimental Protocol for Mass Spectrometry
A standard protocol for acquiring an EI mass spectrum would be:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Logical Relationship of Spectroscopic Data:
Caption: Interrelation of spectroscopic techniques.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and MS provides a comprehensive structural characterization of the molecule. The predicted ¹H and ¹³C NMR spectra reveal the details of the carbon-hydrogen framework of the disubstituted aromatic ring. The IR spectrum is dominated by the strong, characteristic absorption of the isothiocyanate functional groups. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pathways. Together, these techniques offer a powerful and complementary approach for the unambiguous identification and characterization of this compound, which is essential for its application in research and development.
References
-
Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. [Link]
-
Martvoň, A., Skáčáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2019, February 18). Spectral Characteristics of the Benzene Ring. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
-
University of Calgary. (n.d.). ¹H NMR of Aromatic Compounds. [Link]
Sources
An In-depth Technical Guide to the Thermal Stability and Degradation of 1,3-Diisothiocyanatobenzene
Abstract
1,3-Diisothiocyanatobenzene is a key bifunctional monomer utilized in the synthesis of a variety of sulfur-containing polymers, most notably polythioureas. Its thermal stability is a critical parameter that dictates its storage, handling, and processing conditions, particularly during polymerization reactions which are often conducted at elevated temperatures. This guide provides a comprehensive overview of the thermal stability and degradation pathways of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. We will explore the theoretical and practical aspects of its thermal behavior, detail experimental protocols for its characterization, and elucidate its degradation mechanisms.
Introduction: The Significance of this compound
This compound, also known as m-phenylene diisothiocyanate, is an aromatic organic compound featuring two isothiocyanate (-N=C=S) functional groups attached to a benzene ring at the meta positions. This unique structure imparts a high degree of reactivity, making it a versatile building block in polymer chemistry. The primary application of this compound lies in the synthesis of polythioureas through polyaddition reactions with diamines. These polymers exhibit a range of desirable properties, including high refractive indices, excellent adhesion to metals, and potential for use in advanced materials and biomedical applications.
However, the isothiocyanate group is known to be thermally sensitive. Understanding the thermal stability of this compound is paramount to:
-
Optimizing Polymerization Conditions: Ensuring that the polymerization process proceeds efficiently without significant monomer degradation, which can lead to lower molecular weight polymers and altered material properties.
-
Ensuring Storage Stability: Establishing safe and effective storage conditions to prevent decomposition over time.
-
Predicting Material Performance: Understanding the thermal limits of materials derived from this monomer.
This guide will delve into the critical aspects of the thermal behavior of this compound, providing a foundational understanding for its effective utilization.
Core Concepts: Thermal Stability and Degradation Pathways
The thermal stability of a chemical compound refers to its ability to resist decomposition at elevated temperatures. For this compound, this is a crucial characteristic. When subjected to heat, the molecule can undergo a series of complex chemical reactions leading to the formation of various degradation products.
The degradation of isothiocyanates is highly dependent on their chemical structure. While extensive research has been conducted on aliphatic isothiocyanates, data on aromatic diisothiocyanates like this compound is less abundant. However, based on the known reactivity of isothiocyanates and aromatic compounds, we can infer the likely degradation pathways.
A primary degradation pathway for isothiocyanates involves the formation of carbodiimides through the elimination of a sulfur atom. In the case of a diisothiocyanate, this could lead to the formation of oligomeric or polymeric carbodiimides. Another significant thermal reaction, particularly in the presence of nucleophiles (including other isothiocyanate molecules or impurities), is the formation of substituted thioureas.
It is also plausible that at higher temperatures, fragmentation of the aromatic ring or cleavage of the C-N bond could occur, leading to a complex mixture of volatile and non-volatile degradation products.
Experimental Characterization of Thermal Stability
A suite of thermoanalytical techniques is employed to quantitatively assess the thermal stability of this compound. These methods provide critical data on decomposition temperatures, weight loss profiles, and the energetics of thermal events.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol: TGA of this compound
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass.
-
Select an appropriate sample pan (e.g., aluminum or platinum).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the TGA pan. Ensure the sample is evenly distributed.
-
-
Experimental Parameters:
-
Atmosphere: Typically, an inert atmosphere (e.g., nitrogen or argon) is used to study thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is common.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C). The heating rate can be varied to study the kinetics of decomposition.
-
-
-
Data Analysis:
-
The resulting TGA curve plots percentage weight loss versus temperature.
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
-
Temperature of Maximum Decomposition Rate (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to isolate the thermal degradation from oxidative degradation, providing a clearer picture of the intrinsic stability of the molecule. The choice of heating rate influences the observed decomposition temperatures; slower heating rates can provide better resolution of decomposition steps.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.
Experimental Protocol: DSC of this compound
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan is important to prevent volatilization of the sample before decomposition.
-
-
Experimental Parameters:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point as determined by TGA.
-
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
Melting Point (Tm): An endothermic peak corresponding to the melting of the crystalline solid.
-
Decomposition Exotherm/Endotherm: Decomposition can be either an exothermic or endothermic process, and will appear as a broad peak or a shift in the baseline at higher temperatures.
-
Causality Behind Experimental Choices: Hermetically sealed pans are essential to contain the sample and any volatile products, ensuring that the measured heat flow corresponds to the thermal transitions of the bulk material. The heating rate is chosen to balance sensitivity and resolution.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique used to identify the degradation products of a material. The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol: Py-GC-MS of this compound
-
Instrument Preparation:
-
Ensure the pyrolyzer, GC, and MS systems are properly calibrated and tuned.
-
-
Sample Preparation:
-
Place a small amount (typically micrograms) of this compound into a pyrolysis sample cup.
-
-
Experimental Parameters:
-
Pyrolysis Temperature: A range of temperatures can be studied (e.g., 300 °C, 500 °C, 700 °C) to investigate the effect of temperature on the degradation products.
-
GC Separation: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used to separate the pyrolysis products. A temperature program is used to elute the compounds.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluted compounds.
-
-
Data Analysis:
-
The resulting chromatogram shows the separation of the pyrolysis products.
-
The mass spectrum of each peak is compared to a mass spectral library (e.g., NIST) to identify the chemical structure of the degradation product.
-
Causality Behind Experimental Choices: The choice of pyrolysis temperature is critical as it directly influences the fragmentation pattern. Stepwise pyrolysis at different temperatures can provide insights into the sequence of degradation reactions. The GC column and temperature program are optimized to achieve good separation of the expected degradation products.
Visualization of Degradation and Experimental Workflow
Proposed Degradation Pathway of this compound
Caption: Workflow for the comprehensive thermal analysis of this compound.
Quantitative Data Summary
| Parameter | Analytical Technique | Expected Value/Observation | Significance |
| Melting Point (Tm) | DSC | ~55-57 °C | Indicates the transition from solid to liquid phase. |
| Onset Decomposition Temperature (Tonset) | TGA | > 150 °C (in N2) | The temperature at which thermal degradation begins. |
| Temperature of Maximum Decomposition (Tmax) | TGA (DTG) | Multiple peaks possible, > 200 °C | Indicates the temperatures at which the rate of degradation is highest. |
| Residual Mass @ 600 °C | TGA | Varies depending on atmosphere | Indicates the amount of non-volatile residue (e.g., char, polymer). |
| Decomposition Enthalpy (ΔHd) | DSC | Exothermic or Endothermic | Provides information on the energetics of the decomposition process. |
| Primary Degradation Products | Py-GC-MS | Carbodiimides, Thioureas, Aniline, Benzonitrile, CS2 | Elucidates the chemical changes occurring during degradation. |
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and degradation of this compound. While direct experimental data remains a subject for further investigation, the principles and methodologies outlined here provide a robust approach for its characterization. The primary degradation pathways are likely to involve the formation of carbodiimides and polythioureas, with fragmentation occurring at higher temperatures.
For researchers and professionals working with this important monomer, a thorough thermal analysis using TGA, DSC, and Py-GC-MS is strongly recommended to establish safe handling and processing parameters and to optimize the performance of the resulting materials. Future research should focus on detailed kinetic studies of the decomposition process and a definitive identification of all degradation products under various conditions.
References
- Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223.
-
Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry, 148(22), 12393-12409. [Link]
-
Gotro, J. (2014). Thermoset Characterization Part 1: Introduction to DSC. Polymer Innovation Blog. [Link]
-
Jin, Y., Wang, M., Rosen, R. T., & Ho, C. T. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121–3123. [Link]
-
Kusch, P. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. Mendeley. [Link]
-
Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). [Link]
- Lewis, D. N. (2015). Thermogravimetric Analysis. University of Wisconsin-Madison.
-
Ma, R., et al. (2015). Rational design and synthesis of polythioureas as capacitor dielectrics. Journal of Materials Chemistry A, 3(28), 14845-14852. [Link]
-
Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. User-Com. [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. [Link]
-
NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. [Link]
- Pasch, H., & Schrepp, W. (2003). MALDI-TOF Mass Spectrometry of Synthetic Polymers. Springer.
-
Shimadzu. (2015). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. [Link]
-
Sinha, S., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Zenodo. [Link]
- University of Cambridge. (n.d.). Differential Scanning Calorimetry (DSC).
-
Wróbel, M., et al. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. National Institutes of Health. [Link]
solubility of 1,3-diisothiocyanatobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1,3-Diisothiocyanatobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key bifunctional molecule with significant applications in organic synthesis, polymer chemistry, and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes available physicochemical data, explores the theoretical principles governing its solubility in a range of organic solvents, and offers a detailed experimental protocol for the empirical determination of its solubility. This guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who utilize or are investigating the applications of this compound.
Introduction: The Significance of this compound and its Solubility
This compound, also known as 1,3-phenylene diisothiocyanate, is an aromatic organic compound featuring two highly reactive isothiocyanate (-N=C=S) functional groups positioned in a meta-orientation on a benzene ring. This unique structural arrangement imparts a high degree of reactivity, making it a valuable building block in the synthesis of a diverse array of compounds, including thioureas, heterocyclic structures, and polymers. The isothiocyanate functional group is of particular interest in medicinal chemistry due to its prevalence in naturally occurring bioactive compounds and its role as a pharmacophore in various therapeutic agents[1].
The is a fundamental physical property that dictates its utility in various applications. In synthetic organic chemistry, the choice of solvent is paramount as it influences reaction rates, equilibria, and the ease of product isolation and purification. For instance, a reaction may require a solvent in which the reactants are highly soluble to ensure a homogeneous reaction mixture and optimal kinetics. Conversely, for crystallization-based purification, a solvent system in which the compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures is ideal.
In the realm of polymer chemistry, where this compound can act as a cross-linking agent or monomer, its solubility in the polymerization medium is critical for achieving a uniform polymer matrix and desired material properties. Furthermore, in drug development and formulation, understanding the solubility of isothiocyanate-containing compounds is essential for designing effective delivery systems and ensuring bioavailability.
This guide aims to provide a thorough understanding of the factors influencing the solubility of this compound and to equip researchers with the knowledge and methodologies to effectively utilize this versatile compound.
Physicochemical Properties of Phenylene Diisothiocyanates
A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. For comparative purposes, the properties of its structural isomer, 1,4-phenylene diisothiocyanate, are also presented.
| Property | This compound | 1,4-Phenylene diisothiocyanate |
| CAS Number | 3125-77-7 | 4044-65-9[2] |
| Molecular Formula | C₈H₄N₂S₂ | C₈H₄N₂S₂ |
| Molecular Weight | 192.26 g/mol | 192.25 g/mol [2] |
| Appearance | Solid | Colorless to beige, odorless crystalline compound[3][4] |
| Melting Point | 56 °C (decomposes) | 132 °C[2] |
| Boiling Point | 358.8 ± 25.0 °C (Predicted)[5] | Not available |
| Water Solubility | 3.845 mg/L at 25 °C[5] | Practically insoluble; hydrolyzes in water[3][4] |
The significant difference in melting points between the 1,3- and 1,4-isomers (56 °C vs. 132 °C) is noteworthy. The higher melting point of the 1,4-isomer is likely due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. This difference in crystal lattice energy can also influence solubility.
Factors Influencing the Solubility of this compound
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
3.1. Polarity
This compound possesses a moderately polar character. The benzene ring is nonpolar, while the two isothiocyanate groups are polar due to the electronegativity differences between nitrogen, carbon, and sulfur. The meta-substitution pattern results in a net dipole moment for the molecule.
Based on its polarity, this compound is expected to exhibit favorable solubility in polar aprotic and some polar protic solvents.
-
Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF) are expected to be effective at solvating this compound. These solvents possess dipole moments that can engage in dipole-dipole interactions with the polar isothiocyanate groups.
-
Polar Protic Solvents: Solvents like ethanol, methanol, and isopropanol can act as both hydrogen bond donors and acceptors. While this compound is not a strong hydrogen bond donor or acceptor, the polarity of these solvents should contribute to its dissolution.
-
Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the solubility of this compound is anticipated to be limited. The energy required to break the solute-solute interactions in the crystal lattice may not be sufficiently compensated by the weak van der Waals forces between the solute and the nonpolar solvent molecules.
3.2. Hydrogen Bonding
The isothiocyanate group is not a strong hydrogen bond acceptor, and the molecule lacks hydrogen bond donating capabilities. Therefore, hydrogen bonding is not expected to be the primary driver of its solubility. However, in protic solvents, weak hydrogen bonding interactions between the solvent's hydroxyl group and the nitrogen or sulfur atoms of the isothiocyanate group may occur.
3.3. Temperature
The solubility of most solid organic compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the crystal lattice forces. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution. Therefore, heating the solvent is a common strategy to increase the solubility of this compound.
Expected Solubility Profile of this compound
| Solvent | Solvent Type | Expected Solubility of this compound | Rationale |
| Hexane | Nonpolar | Low | Mismatch in polarity. |
| Toluene | Nonpolar (Aromatic) | Low to Moderate | Aromatic character may provide some interaction with the benzene ring. |
| Chloroform | Polar Aprotic | High | Good polarity match. The 1,4-isomer is soluble in chloroform[6]. |
| Acetone | Polar Aprotic | High | Good polarity match. The 1,4-isomer is soluble in acetone[6]. |
| Ethyl Acetate | Polar Aprotic | High | Good polarity match. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Good polarity match. |
| Methanol | Polar Protic | Moderate to High | Polar nature of the solvent. |
| Ethanol | Polar Protic | Moderate to High | Polar nature of the solvent. |
| Isopropanol | Polar Protic | Moderate | Lower polarity compared to methanol and ethanol. |
| Acetonitrile | Polar Aprotic | Moderate to High | Highly polar solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Highly polar solvent with strong solvating power. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent with strong solvating power. The 1,4-isomer is soluble in DMSO at 20 mg/mL[7]. |
| Water | Polar Protic | Very Low | The molecule is predominantly nonpolar despite the polar functional groups. Confirmed by available data (3.845 mg/L)[5]. |
Experimental Protocol for the Determination of Solubility
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, which is a reliable and widely used technique.
5.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps and PTFE septa
-
Constant temperature water bath or incubator shaker
-
Vortex mixer
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
5.2. Experimental Workflow
5.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any undissolved solid.
-
Immediately dilute the collected sample with a known volume of the same solvent in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Analytical Measurement:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.
-
Conclusion
This compound is a valuable bifunctional molecule with broad applications in chemistry and materials science. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization. This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, a theoretical framework for predicting its solubility based on the principles of polarity and intermolecular forces, and a detailed experimental protocol for the empirical determination of its solubility. While quantitative solubility data remains sparse in the public domain, this guide empowers researchers to make informed decisions regarding solvent selection and to generate the necessary data to optimize their specific applications. The provided information and methodologies serve as a valuable resource for scientists and professionals working with this important chemical intermediate.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61009, 1,4-Diisocyanatobenzene. Retrieved from [Link]
-
Reddit. (2024, November 21). How to do this reaction? r/OrganicChemistry. Retrieved from [Link]
-
Scribd. (n.d.). 321L Experimental Section For Lab WriteUPs. Retrieved from [Link]
- Butov, G. M., Burmistrov, V. V., & Mkrtchyan, V. R. (2017). Synthesis of Adamantyl Isothiocyanates via Group Metathesis. Russian Journal of Organic Chemistry, 53(10), 1593–1595.
-
ResearchGate. (n.d.). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19958, Bitoscanate. Retrieved from [Link]
-
ResearchGate. (2015). Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. Retrieved from [Link]
- Li, J. T., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 56-62.
-
Wikipedia. (n.d.). Bitoscanate. Retrieved from [Link]
-
Columbia University. (n.d.). Solid-Liquid Extraction. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins. Retrieved from [Link]
-
ResearchGate. (2018). Experimental and theoretical study on solvent and substituent effect in 3-(4-substituted)phenylamino)isobenzofuran-1(3H)-ones. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Bitoscanate - Wikipedia [en.wikipedia.org]
- 3. 1,4-PHENYLENE DIISOTHIOCYANATE | 4044-65-9 [chemicalbook.com]
- 4. p-Phenylene diisothiocyanate | C8H4N2S2 | CID 19958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3125-77-7 CAS MSDS (1 3-PHENYLENE DIISOTHIOCYANATE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to 1,3-Diisothiocyanatobenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,3-diisothiocyanatobenzene, a versatile bifunctional molecule with significant potential in chemical synthesis and drug discovery. By leveraging its unique reactivity, researchers can access a diverse range of molecular architectures, particularly in the development of novel therapeutic agents. This document delves into its chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on providing practical insights for laboratory work.
Core Molecular Attributes of this compound
This compound, also known as m-phenylene diisothiocyanate, is an aromatic organic compound featuring two isothiocyanate functional groups positioned in a meta-arrangement on a benzene ring. This specific orientation of the reactive groups imparts distinct spatial and electronic properties that can be strategically exploited in chemical synthesis.
Molecular Structure and Identification
-
Chemical Name: this compound[1]
-
Synonyms: m-Phenylene diisothiocyanate, 1,3-Phenylenebisisothiocyanate[1]
The structure of this compound is depicted below:
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Physical State | Solid | [3] |
| Melting Point | 56 °C (decomposes) | [3] |
| Storage Temperature | 2-8°C | [3] |
| Functional Group | Isothiocyanate | [3] |
| Solubility | Insoluble in water; soluble in many organic solvents. |
Synthesis and Purification
The synthesis of this compound is most commonly achieved from its corresponding diamine precursor, m-phenylenediamine. A general and effective method involves the reaction with carbon disulfide, followed by the addition of a coupling or activating agent.
Synthetic Pathway Overview
The synthesis proceeds through a two-step, one-pot reaction. Initially, the diamine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then converted to the diisothiocyanate by the action of a desulfurizing or coupling agent.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is based on established methods for the synthesis of aryl isothiocyanates from primary amines.[4]
Materials:
-
m-Phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Cyanuric chloride
-
6N Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane
Procedure:
-
Under ice-cooling, add 10 mL of carbon disulfide to a solution of m-phenylenediamine (3.0 g, 27.74 mmol) in 20 mL of dichloromethane and potassium carbonate (7.66 g, 55.48 mmol) in 20 mL of water.[4]
-
Stir the mixture at 0 to 10 °C for 1 hour.[4]
-
Add an additional 10 mL of dichloromethane, followed by the portion-wise addition of 3.5 grams of solid cyanuric chloride (18.5 mmol).[4]
-
Continue stirring at 0-10 °C for 30 minutes, and then allow the reaction to proceed at room temperature for 3-5 hours.[4]
-
Cool the reaction mixture again to 0-10 °C and adjust the pH to 11 by the dropwise addition of 6N sodium hydroxide.[4]
-
Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 15 mL).[4]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[4]
-
Filter the solution and concentrate the filtrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and dichloromethane (9:1) as the eluent to yield the final product.[4]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of an aryl isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group.[5]
-
Expected Absorption: A strong band in the region of 2000-2200 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the meta-substitution pattern, resulting in four distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the isothiocyanate groups.
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic signal for the carbon of the isothiocyanate group. The isothiocyanate carbon signal is often broad and may be of low intensity.
-
Expected Chemical Shift for -N=C=S: In the range of 120-140 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely show the loss of the isothiocyanate groups.
-
Expected Molecular Ion Peak (M⁺): m/z = 192.26
Reactivity and Applications in Drug Development
The electrophilic nature of the carbon atom in the isothiocyanate group is the cornerstone of the reactivity of this compound. This makes it a prime target for nucleophilic attack by various functional groups, a property that is extensively utilized in the synthesis of biologically active molecules.
Reaction with Nucleophiles
This compound readily reacts with primary and secondary amines to form the corresponding N,N'-disubstituted bis-thiourea derivatives. This reaction is robust and typically proceeds with high yield.
Caption: Reaction of this compound with a primary amine.
Application in the Synthesis of Anticancer Agents
A significant application of this compound is its use as a scaffold for the synthesis of bis-thiourea derivatives with potential anticancer activity.[6][7][8][9] Thiourea-containing compounds are known to exhibit a wide range of biological activities, and the bifunctional nature of this compound allows for the creation of symmetrical molecules that can potentially interact with biological targets in a multivalent fashion.
The general strategy involves the reaction of this compound with two equivalents of a suitable amine, which can be an aromatic, heterocyclic, or aliphatic amine. The resulting bis-thiourea derivatives can then be screened for their cytotoxic effects on various cancer cell lines. Studies have shown that such derivatives can induce apoptosis and inhibit key signaling pathways involved in cancer progression.[6][9]
Potential as a Crosslinking and Bioconjugation Agent
The presence of two reactive isothiocyanate groups makes this compound a potential homobifunctional crosslinking agent. It can be used to link two molecules that possess nucleophilic groups, such as proteins or polymers.[10] In the context of drug delivery, it could be used to conjugate drugs to carrier molecules or to form crosslinked nanoparticles. The meta-orientation of the functional groups provides a specific spatial arrangement that can be advantageous in certain applications.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
(Based on hazard classifications for isothiocyanates)
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with the solid material where dust may be generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable bifunctional reagent for researchers in organic synthesis and drug discovery. Its well-defined structure and the predictable reactivity of its isothiocyanate groups make it an excellent building block for creating complex molecules, particularly bis-thiourea derivatives with potential therapeutic applications. While a comprehensive public database of its spectral and reactivity data is still developing, the information provided in this guide, based on established chemical principles and data from related compounds, offers a solid foundation for its safe and effective use in the laboratory. As with any reactive chemical, adherence to strict safety protocols is paramount.
References
-
Abbas, S. Y., et al. (2019). Synthesis and anticancer activity of bis-benzo[d][6]dioxol-5-yl thiourea derivatives with molecular docking study. Bioorganic Chemistry, 90, 103088. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. Available at: [Link]
-
Guda, M. A., et al. (2019). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. Available at: [Link]
-
Hassan, A. S., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6429. Available at: [Link]
-
Nounou, M. I., et al. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. In Methods in Molecular Biology (Vol. 1974, pp. 231-253). Humana Press. Available at: [Link]
-
Uher, M., et al. (1977). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 31(4), 523-528. Available at: [Link]
-
Vega-Vásquez, P., et al. (2021). Chemical Conjugation in Drug Delivery Systems. Frontiers in Chemistry, 9, 768373. Available at: [Link]
-
Zhang, Y., et al. (2022). Biodegradable Natural Rubber Based on Novel Double Dynamic Covalent Cross-Linking. Polymers, 14(7), 1335. Available at: [Link]
Sources
- 1. Biodegradable Natural Rubber Based on Novel Double Dynamic Covalent Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1 3-PHENYLENE DIISOTHIOCYANATE 97 synthesis - chemicalbook [chemicalbook.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. rsc.org [rsc.org]
- 6. ffhdj.com [ffhdj.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Methodological & Application
Application Notes and Protocols for Protein Cross-Linking using 1,3-Diisothiocyanatobenzene (DITB)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Interactions with 1,3-Diisothiocyanatobenzene
This compound (DITB) is a homobifunctional cross-linking agent that covalently bridges amino acid residues in proteins that are in close proximity. This chemical tool is instrumental in elucidating protein-protein interactions, stabilizing protein complexes for structural studies, and probing the spatial arrangement of subunits within a protein assembly. The rigid aromatic spacer of DITB provides a defined spatial constraint, making it a valuable reagent for mapping protein topology.
DITB reacts primarily with nucleophilic groups in proteins, with a notable reactivity towards the ε-amino group of lysine residues and the sulfhydryl group of cysteine residues.[1] The formation of a stable thiourea or dithiocarbamate linkage effectively "freezes" transient or weak interactions, allowing for their capture and subsequent analysis.[2] This document provides a comprehensive guide to the principles, protocols, and analytical considerations for utilizing DITB in protein cross-linking studies.
Chemical and Physical Properties of this compound
A thorough understanding of the cross-linker's properties is paramount for successful experimental design.
| Property | Value | Reference |
| Chemical Formula | C₈H₄N₂S₂ | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Solid | |
| Melting Point | 56 °C (decomposes) | |
| Solubility | Practically insoluble in water; Soluble in alcohol, chloroform. | [3] |
| Spacer Arm Length | ~6-10 Å (estimated based on structure) | |
| Reactive Groups | Isothiocyanate (-N=C=S) | |
| Target Residues | Primary amines (e.g., Lysine), Thiols (e.g., Cysteine) | [1] |
The Chemistry of Cross-Linking with DITB
The isothiocyanate groups of DITB are electrophilic and readily react with nucleophilic side chains of amino acids. The two primary reactions are:
-
Reaction with Primary Amines (e.g., Lysine): The isothiocyanate group reacts with the non-protonated ε-amino group of a lysine residue to form a stable thiourea linkage. This reaction is favored at alkaline pH (typically pH 8.0-9.5), where the amino group is deprotonated and thus more nucleophilic.[1]
-
Reaction with Thiols (e.g., Cysteine): The isothiocyanate group can also react with the sulfhydryl group of cysteine to form a dithiocarbamate linkage. This reaction can occur at a lower pH compared to the reaction with amines.[1]
The pH of the reaction buffer is a critical parameter that can be adjusted to favor cross-linking of specific residues.[1]
Experimental Workflow for DITB Cross-Linking
Caption: Reaction of an isothiocyanate group with a primary amine on a lysine side chain to form a stable thiourea linkage.
Considerations for Mass Spectrometry Analysis
The analysis of cross-linked proteins by mass spectrometry is a powerful technique for identifying the specific amino acid residues involved in the interaction.
-
Sample Preparation: Following the cross-linking reaction, the protein sample is denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The identification of cross-linked peptides is challenging due to the complexity of the MS/MS spectra, which contain fragment ions from two different peptide chains. Specialized software is required to search the spectral data against a protein sequence database to identify the cross-linked peptides and the specific residues involved. [4][5]* Mass of DITB Adduct: The covalent attachment of DITB to two amino acid residues results in a mass addition of 192.26 Da to the sum of the masses of the two peptides.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No or low cross-linking efficiency | - Inappropriate buffer (contains primary amines)- Insufficient DITB concentration- Short incubation time- Protein concentration too low | - Use a non-amine-containing buffer (HEPES, PBS)- Increase the molar excess of DITB- Increase the incubation time- Increase the protein concentration |
| Excessive precipitation or aggregation | - DITB concentration too high- Protein is unstable under reaction conditions | - Decrease the molar excess of DITB- Perform the reaction at a lower temperature (4°C)- Optimize buffer conditions (pH, ionic strength) |
| Difficulty in identifying cross-linked peptides by MS | - Low abundance of cross-linked peptides- Complex MS/MS spectra | - Enrich for cross-linked peptides using size-exclusion or ion-exchange chromatography- Use a mass spectrometer with high resolution and accuracy- Employ specialized cross-link identification software |
Safety Precautions
This compound and its parent compound, p-phenylene diisothiocyanate, are classified as hazardous substances. [1][6]They are toxic if swallowed and can cause skin and eye irritation, as well as respiratory issues. [6]Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles. Consult the Safety Data Sheet (SDS) for detailed safety information before use. [2][6][7][8]
Conclusion
This compound is a potent cross-linking agent for the study of protein structure and interactions. Its defined spacer arm and reactivity towards primary amines and thiols make it a versatile tool for structural biology and proteomics research. Careful consideration of reaction conditions, particularly buffer composition and pH, is crucial for successful cross-linking. The combination of DITB cross-linking with SDS-PAGE and mass spectrometry provides a powerful workflow for elucidating the architecture of protein complexes.
References
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
- Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Molecular & Cellular Proteomics, 11(5), 1-13.
- Petri, L., Szijj, P. A., Kelemen, Á. A., & Keserű, G. M. (2020).
- Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 530-540.
- Chen, C., & Peng, T. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR protocols, 1(3), 100109.
- Chen, C., & Peng, T. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR protocols, 1(3), 100109.
- Acree, W. E. (Ed.). (1995).
- Kramer, K., Thiel, K., & Böttcher, B. (2011). MALDI-MS/MS analysis of cross-linked peptides derived from reconstituted [U1 snRNP-SPN1] complexes. Journal of the American Society for Mass Spectrometry, 22(10), 1783-1793.
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in biochemistry, 62(1), 15–24.
-
ResearchGate. (2015, July 9). Can anyone recommend a good protocol for cross-linking proteins?. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Chemical Cross-Linking for Protein–Protein Interaction Studies. Retrieved from [Link]
- Kao, A., Chiu, C. L., Vellucci, D., & Yang, Y. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & cellular proteomics : MCP, 10(1), M110.002212.
- Clifford-Nunn, B., Showalter, H. D., & Andrews, P. C. (2012). The crosslinker synthesized was named DC4 and spans approximately 18Å. Journal of the American Society for Mass Spectrometry, 23(2), 201-212.
-
Wikipedia. (n.d.). Bitoscanate. Retrieved from [Link]
- Götze, M., Iacobucci, C., & Ihling, C. H. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 13, e91913.
-
PubChem. (n.d.). p-Phenylene diisothiocyanate. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. p-Phenylene diisothiocyanate | C8H4N2S2 | CID 19958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. tcichemicals.com [tcichemicals.com]
The Dual-Reactant Probe: Harnessing 1,3-Diisothiocyanatobenzene for Structural Proteomics
Introduction: A Tale of Two Reactive Groups
In the intricate landscape of proteomics, the study of protein-protein interactions (PPIs) and the elucidation of protein structures are paramount to understanding cellular function and disease. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions in their native states.[1][2] At the heart of this methodology lies the cross-linking reagent, a molecular bridge that covalently links interacting proteins, providing distance constraints that aid in structural modeling.[1] This application note delves into the utility of 1,3-diisothiocyanatobenzene, a homobifunctional cross-linker, in the realm of structural proteomics. While less common than its N-hydroxysuccinimide (NHS) ester counterparts, its unique reactivity with multiple amino acid side chains offers distinct advantages for probing protein architecture.
The Chemistry of this compound: A Versatile Electrophile
This compound possesses two isothiocyanate (-N=C=S) groups positioned on a rigid benzene ring. These groups are potent electrophiles that readily react with nucleophilic residues on proteins.[1][2] The primary targets are the primary amines of lysine side chains and the N-terminus of proteins, as well as the thiol groups of cysteine residues.[1]
The reaction with amines forms a stable thiourea linkage, while the reaction with thiols forms a dithiocarbamate linkage.[1] A critical aspect of this chemistry is its pH dependence. The reaction with thiols is favored at a pH range of 7.0-8.5, while the reaction with amines is more efficient at a more alkaline pH of 8.5-9.5. This differential reactivity allows for a degree of control over which residues are targeted by adjusting the pH of the cross-linking reaction.
Figure 1: Reaction of isothiocyanate with primary amine and thiol groups on proteins.
Structural Insights from a Rigid Spacer
The benzene ring of this compound provides a rigid spacer between the two reactive isothiocyanate groups. This rigidity is advantageous for structural modeling as it provides a more defined distance constraint compared to flexible linkers. The estimated spacer arm distance for this compound is approximately 6-10 Å. This relatively short spacer makes it ideal for probing close-proximity interactions and for high-resolution mapping of protein interfaces.
| Cross-linker | Reactive Groups | Spacer Arm Length (Å) | Reactivity |
| This compound | Isothiocyanate | ~6-10 (estimated) | Amines, Thiols |
| Disuccinimidyl suberate (DSS) | NHS ester | 11.4 | Amines |
| Disuccinimidyl sulfoxide (DSSO) | NHS ester | 10.1 | Amines |
Application Note: Probing Protein-Protein Interactions with this compound
This section outlines a general protocol for the use of this compound in a typical XL-MS workflow.
I. Materials and Reagents
-
Protein Sample: Purified protein or protein complex of interest in a suitable buffer (e.g., HEPES, PBS). Avoid buffers containing primary amines (e.g., Tris) as they will compete with the cross-linking reaction.
-
This compound: Prepare a fresh stock solution in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching Solution: A solution containing a high concentration of a primary amine (e.g., 1 M Tris-HCl or 1 M ammonium bicarbonate) to stop the cross-linking reaction.
-
Digestion Reagents: Dithiothreitol (DTT) for reduction, iodoacetamide (IAA) for alkylation, and a protease such as trypsin.
-
Mass Spectrometry Grade Solvents: Acetonitrile (ACN), water, and formic acid (FA).
II. Experimental Protocol
Figure 2: General workflow for cross-linking mass spectrometry.
Step 1: Protein Cross-linking
-
Prepare the protein sample at a suitable concentration (typically 0.1-2 mg/mL) in a non-amine-containing buffer at the desired pH. For targeting primarily cysteines, a pH of 7.5 is recommended. For targeting lysines, a pH of 8.5-9.0 is optimal.
-
Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 0.1-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
Step 2: Quenching the Reaction
-
Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted cross-linker is neutralized.
Step 3: Verification of Cross-linking
-
Analyze a small aliquot of the quenched reaction mixture by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked protein species.
Step 4: Sample Preparation for Mass Spectrometry
-
The cross-linked protein mixture can be processed either by in-gel digestion of the excised cross-linked bands or by in-solution digestion.
-
Reduction: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.
Step 5: LC-MS/MS Analysis
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.
III. Data Analysis
Specialized software is required to identify the cross-linked peptides from the complex MS/MS data. The software searches for pairs of peptides that are linked by the mass of the this compound cross-linker (192.26 Da) minus the masses of the reacting groups. The fragmentation spectra of the cross-linked peptides are then used to confirm the sequences of the two peptides and the sites of cross-linking.
Trustworthiness and Self-Validation
The validity of the cross-linking results can be assessed through several means:
-
Consistency with Known Structures: If a high-resolution structure of the protein or complex is available, the identified cross-links can be mapped onto the structure. The distances between the Cα atoms of the cross-linked residues should be consistent with the spacer arm length of the cross-linker.
-
Reproducibility: Replicate experiments should yield a consistent set of identified cross-links.
-
Negative Controls: Performing the experiment without the cross-linker should not produce any cross-linked peptides.
Conclusion and Future Perspectives
This compound offers a valuable, albeit less conventional, tool for structural proteomics. Its rigid spacer and dual reactivity provide a unique means to probe protein architecture. The ability to modulate its reactivity through pH control adds a layer of experimental flexibility. As mass spectrometry instrumentation and data analysis software continue to advance, the application of a wider range of chemical cross-linkers, including this compound, will undoubtedly contribute to a more comprehensive understanding of the intricate networks of protein interactions that govern life.
References
- Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1), M110.002232.
- Mi, L., & Chung, F. L. (2008). Proteomic identification of binding targets of isothiocyanates: a perspective on techniques. Journal of cellular biochemistry, 105(4), 921–928.
Sources
Application Notes & Protocols: Leveraging 1,3-Diisothiocyanatobenzene for Structural Biology
Introduction: The Power of Rigidity in Probing Molecular Architecture
In the dynamic world of structural biology, capturing the transient yet critical interactions and conformational states of proteins is paramount. Chemical cross-linking has emerged as a powerful tool to provide distance constraints that illuminate protein architecture.[1][2] Among the arsenal of bifunctional reagents, 1,3-diisothiocyanatobenzene (DITC), also known as 1,3-phenylene diisothiocyanate, offers a unique advantage: its rigidity.
Unlike flexible linkers which can span a wide range of distances, the rigid benzene ring of DITC acts as a molecular ruler, fixing the distance between two reactive sites with high precision.[3][4] This property is invaluable for mapping protein-protein interaction interfaces and for "locking" proteins into specific, functionally relevant conformations that might otherwise be too transient to study using high-resolution techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM).[5]
This guide provides an in-depth exploration of DITC, detailing the chemical principles behind its utility and offering comprehensive protocols for its application in structural biology research.
Core Concepts: The Chemistry of DITC Cross-Linking
This compound is a homobifunctional cross-linking agent. Its reactivity is centered on the two isothiocyanate (-N=C=S) groups, which react primarily with nucleophilic groups on protein surfaces.
-
Primary Target: The most common targets are the epsilon-amino groups (ε-NH₂) of lysine residues and the alpha-amino group (α-NH₂) at the protein's N-terminus.
-
Mechanism: The reaction proceeds via a nucleophilic addition of the unprotonated amine to the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage.
-
pH Dependence: This reaction is highly pH-dependent. A pH range of 8.0-9.0 is typically optimal, as it ensures that a significant fraction of lysine side chains (pKa ~10.5) are deprotonated and thus nucleophilic, without promoting excessive hydrolysis of the isothiocyanate groups.
-
Defined Spacer Arm: The rigid phenyl group creates a fixed spacer arm length of approximately 7.3 Å. This provides a precise distance constraint between the alpha-carbons of the two cross-linked lysine residues. This rigidity is crucial for capturing specific protein dynamic information, especially in disordered regions.[4]
Application Note 1: Mapping Protein-Protein Interaction Interfaces
The precise distance constraint imposed by DITC makes it an excellent tool for identifying residues at the interface of a protein complex. By covalently linking interacting partners, it stabilizes both transient and stable interactions for subsequent analysis.[6][7]
Experimental Workflow: Intermolecular Cross-Linking & MS Analysis
This workflow outlines the process of cross-linking a protein complex with DITC, followed by identification of the cross-linked peptides by mass spectrometry (MS).[8]
Caption: Workflow for identifying protein interaction sites using DITC cross-linking and mass spectrometry.
Detailed Protocol: Cross-Linking a Purified Protein Complex
This protocol provides a starting point for cross-linking two interacting proteins, Protein A and Protein B.
Materials:
-
Purified protein complex (e.g., 1-5 mg/mL)
-
Cross-linking Buffer: 20 mM HEPES or PBS, 150 mM NaCl, pH 8.0. Crucially, avoid amine-containing buffers like Tris or glycine during the reaction itself. [5]
-
DITC Stock Solution: 25 mM this compound in anhydrous Dimethyl Sulfoxide (DMSO). Prepare fresh.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
SDS-PAGE loading buffer.
Procedure:
-
Buffer Exchange: Ensure the purified protein complex is in the Cross-linking Buffer. This can be achieved by dialysis or using a desalting column. The removal of any primary amines from the buffer is critical for the reaction's success.
-
Reaction Setup: In a microcentrifuge tube, add the protein complex to a final concentration of 1 mg/mL. The optimal protein concentration should be determined empirically to favor intermolecular cross-linking.
-
Initiate Cross-Linking: Add the DITC stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein. For example, for a 5 µM protein solution, add DITC to a final concentration of 100-250 µM. Gently mix immediately.
-
Rationale: A molar excess ensures the reaction proceeds efficiently. However, too high a concentration can lead to excessive modification and precipitation.[9] An initial titration is recommended.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Rationale: The high concentration of primary amines in Tris will react with and consume any remaining unreacted DITC, preventing further modification of the protein.[5]
-
-
Analysis:
-
SDS-PAGE: Take an aliquot of the reaction mixture, add SDS-PAGE loading buffer, and analyze on a gel. Successful intermolecular cross-linking is indicated by the appearance of a new, higher molecular weight band corresponding to the Protein A-Protein B conjugate.
-
Mass Spectrometry: The remainder of the sample can be processed for MS analysis to identify the specific residues that were cross-linked.[10] This involves proteolytic digestion and subsequent analysis by LC-MS/MS.[11][12]
-
Application Note 2: Trapping Conformational States for Structural Analysis
Proteins are dynamic entities that often adopt multiple conformations to perform their functions.[13][14] DITC can be used to "trap" a specific state by introducing an intramolecular cross-link. This stabilized protein is often more amenable to crystallization or can be prevented from adopting unwanted conformations during cryo-EM grid preparation.
Experimental Workflow: Conformational Trapping
Caption: Workflow for stabilizing a specific protein conformation using intramolecular DITC cross-linking.
Detailed Protocol: Intramolecular Cross-Linking for Conformational Stabilization
The key to favoring intramolecular over intermolecular cross-linking is to work with dilute protein concentrations.
Procedure:
-
Induce Desired Conformation: Prepare the purified protein under conditions that favor the conformational state of interest (e.g., in the presence of a specific substrate, inhibitor, or allosteric effector).
-
Dilute Protein Sample: Dilute the protein in amine-free Cross-linking Buffer (pH 8.0) to a low concentration, typically in the range of 0.1-0.5 mg/mL.
-
Rationale: At low concentrations, the probability of one protein molecule colliding with another is reduced, thereby statistically favoring the reaction of both ends of the DITC molecule with lysines on the same protein.
-
-
Cross-Linking Reaction: Initiate the reaction by adding a lower molar excess of DITC (e.g., 5-20 fold) compared to intermolecular experiments. Incubate for 30-60 minutes at room temperature.
-
Quench: Stop the reaction as described in the previous protocol.
-
Validation:
-
SDS-PAGE: An intramolecularly cross-linked protein should exhibit a slightly faster mobility on an SDS-PAGE gel compared to the unmodified protein due to its more compact structure.
-
Mass Spectrometry: Indispensable for confirming the formation of the intramolecular cross-link and identifying the linked lysine residues.
-
Biophysical Characterization: It is crucial to verify that the cross-linking has not significantly perturbed the protein's overall structure or function. Techniques like circular dichroism (CD) or fluorescence spectroscopy can be used to compare the secondary and tertiary structure of the cross-linked protein to the native state.[15][16]
-
Quantitative Data & Troubleshooting
Table 1: Comparison of Cross-Linking Reagents
| Reagent | Reactive Groups | Spacer Arm Length (Å) | Rigidity | Key Feature |
| 1,3-DITC | Isothiocyanates (Amines) | ~7.3 | Rigid | Provides precise distance constraints. |
| DSS / BS3 | NHS Esters (Amines) | 11.4 | Flexible | Commonly used, well-characterized. |
| Glutaraldehyde | Aldehydes (Amines) | Variable (~7.5) | Flexible | Zero-length characteristics but can polymerize. |
| EDC/Sulfo-NHS | Carbodiimide (Amines & Carboxyls) | 0 | Zero-Length | Directly links carboxyls to amines. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Cross-linking | - Inactive reagent (hydrolyzed).- Presence of amine-containing buffer (e.g., Tris).- Incorrect pH (too low).- Insufficient molar excess of DITC. | - Prepare fresh DITC stock in anhydrous DMSO.- Ensure buffer is amine-free (HEPES, PBS).- Adjust buffer pH to 8.0-9.0.- Perform a titration to optimize DITC concentration. |
| Protein Precipitation | - Excessive cross-linking leading to aggregation.- Protein concentration is too high. | - Reduce the molar excess of DITC.- Shorten the incubation time.- Perform the reaction at a lower temperature (4°C).- Reduce the initial protein concentration.[9] |
| Only Intramolecular Links Observed | - Protein concentration is too low for intermolecular reaction. | - Increase the protein concentration. |
| Only Intermolecular Links Observed | - Protein concentration is too high for intramolecular reaction. | - Dilute the protein sample significantly (e.g., <0.5 mg/mL). |
References
- iGEM. (n.d.). What you need to know about Linkers.
-
Chichili, V. P., Kumar, V., & Sivaraman, J. (2013). Linkers in the structural biology of protein–protein interactions. Protein Science, 22(2), 153-167. Retrieved from [Link]
-
Zhu, Y., et al. (2024). Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. Journal of Proteome Research. Retrieved from [Link]
-
Chichili, V. P., Kumar, V., & Sivaraman, J. (2013). Linkers in the structural biology of protein-protein interactions. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Protein Cross-Linking with Di-imidates.
-
Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Fiedler, M. A., et al. (2007). Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing. Semantic Scholar. Retrieved from [Link]
- Unknown Author. (n.d.). How to cross-link proteins.
- Creative Proteomics. (n.d.). Protocol for Chemical Cross-Linking.
- The Bumbling Biochemist. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses.
- Haupt, C., et al. (2022). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes. JoVE.
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Biochemical Society Transactions, 46(5), 1111-1120. Retrieved from [Link]
-
Olenic, S., et al. (2022). An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. STAR Protocols. Retrieved from [Link]
-
Leitner, A., et al. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Trends in Biochemical Sciences, 37(8), 332-340. Retrieved from [Link]
-
Zhang, Q., et al. (2022). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. Retrieved from [Link]
-
Götze, M., et al. (2018). The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies. Angewandte Chemie International Edition, 57(26), 7852-7856. Retrieved from [Link]
-
Wang, X., & Zhai, Y. (2013). Characterizing the Dynamics of Proteasome Complexes by Proteomics Approaches. International Journal of Molecular Sciences, 14(11), 21487-21511. Retrieved from [Link]
- Bell, J. E. (n.d.). Conformational Changes.
-
Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology, 54, 31-39. Retrieved from [Link]
-
Stevers, L. H., et al. (2022). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences, 9, 1021480. Retrieved from [Link]
-
Aslam, B., et al. (2017). Proteomics: Concepts and applications in human medicine. World Journal of Biological Chemistry, 8(2), 160-169. Retrieved from [Link]
- Daugherty, C. (2018). THE USE OF PROTEIN DYNAMICS IN THE STUDY OF PROTEIN CONFORMATIONAL TRANSITION AND FUNCTIONALITY AND ITS RELEVANCE IN DRUG DESIGN.
-
O'Reilly, F. J., et al. (2024). Molecular insights into dynamic protein structures by high-contrast crosslinking mass spectrometry. bioRxiv. Retrieved from [Link]
-
Lasker, K., et al. (2012). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry, 23(7), 1129-1140. Retrieved from [Link]
-
Berron, B. J., et al. (2020). Probing Protein Conformation Destabilization in Sterile Liquid Formulations through the Formation of 3,4-Dihydroxyphenylalanine. Molecular Pharmaceutics, 17(10), 3783-3793. Retrieved from [Link]
-
Bruce, J. E. (2018). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature Protocols, 13(3), 547-565. Retrieved from [Link]
-
Aebersold, R., et al. (2002). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Semantic Scholar. Retrieved from [Link]
-
Wang, M., & Zhang, B. (2022). Advances in the Clinical Application of High-throughput Proteomics. Genomics, Proteomics & Bioinformatics, 20(2), 227-238. Retrieved from [Link]
- Hanson, R. M. (2024). Protein Crosslinks Revealed by FirstGlance in Jmol. YouTube.
- BenchChem. (2025). Technical Support Center: 1,3-Diiodoacetone Cross-Linking Experiments.
Sources
- 1. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. fgsc.net [fgsc.net]
- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. ecommons.cornell.edu [ecommons.cornell.edu]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Probing Protein Conformation Destabilization in Sterile Liquid Formulations through the Formation of 3,4-Dihydroxyphenylalanine [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Diisothiocyanatobenzene Cross-Linking Experiments
Introduction: Unveiling Protein Interactions with 1,3-Diisothiocyanatobenzene
In the intricate landscape of cellular biology and drug development, understanding the spatial arrangement and interaction networks of proteins is paramount. Chemical cross-linking serves as a powerful tool to capture these interactions, providing a molecular snapshot of protein complexes in their native state. This compound (DITC) is a homobifunctional cross-linking agent that covalently links proteins by reacting with primary amines and thiols. Its rigid benzene ring provides a fixed spatial constraint, making it an excellent reagent for probing protein-protein interactions and elucidating the three-dimensional structure of protein complexes.
This guide provides a comprehensive, step-by-step protocol for utilizing this compound in protein cross-linking experiments. It is designed for researchers, scientists, and drug development professionals seeking to leverage this technique to stabilize protein interactions for further analysis.
Principle of DITC Cross-Linking: The Chemistry of Covalent Capture
The utility of this compound as a cross-linker lies in the reactivity of its two isothiocyanate (-N=C=S) groups. These electrophilic moieties readily react with nucleophilic functional groups on amino acid side chains, primarily the ε-amino group of lysine and the sulfhydryl group of cysteine.
The reaction with a primary amine, such as the side chain of lysine, results in the formation of a stable thiourea bond. The reaction with a thiol group from a cysteine residue forms a dithiocarbamate linkage. The selectivity of the reaction can be influenced by the pH of the reaction buffer. At a physiological to slightly alkaline pH (7.0-8.5), the reaction with the more nucleophilic ε-amino groups of lysine residues is favored.[1][2]
Due to its bifunctional nature, a single DITC molecule can react with two separate amino acid residues, either within the same protein (intramolecular cross-link) or on two different interacting proteins (intermolecular cross-link). This covalent tethering effectively "freezes" the protein complex, allowing for its isolation and characterization.
Safety First: Handling this compound
This compound is a hazardous chemical and requires careful handling to ensure laboratory safety.
Hazards:
-
Causes skin irritation and may cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizers, acids, and bases.
Experimental Workflow: A Visual Guide
Caption: A streamlined workflow for DITC cross-linking experiments.
Detailed Protocol for DITC Cross-Linking
This protocol provides a general framework for the cross-linking of two interacting proteins. Optimization of reaction conditions, including protein and DITC concentrations, incubation time, and temperature, may be necessary for specific applications.
Materials and Reagents
-
Purified protein samples in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5-8.0). Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the cross-linking reaction.[3]
-
This compound (DITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 8.0)
-
SDS-PAGE reagents and equipment
-
Microcentrifuge tubes
Step-by-Step Procedure
1. Preparation of DITC Stock Solution
This compound has limited solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is required.
-
Equilibrate the DITC vial to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, prepare a 10-25 mM stock solution of DITC in anhydrous DMSO or DMF.[3] For example, to make a 20 mM stock solution, dissolve 3.85 mg of DITC (MW: 192.26 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. The stock solution should be prepared fresh for each experiment.
2. Cross-Linking Reaction
-
Prepare your protein sample(s) in a primary amine-free buffer (e.g., PBS or HEPES, pH 7.5-8.0) at the desired concentration (typically 0.1-2 mg/mL).
-
Add the DITC stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of DITC to protein is a good starting point for optimization.[3] The final concentration of DMSO or DMF in the reaction mixture should be kept low (ideally ≤5% v/v) to minimize its effect on protein structure.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Incubation on ice may help to preserve the stability of sensitive protein complexes.
3. Quenching the Reaction
It is crucial to stop the cross-linking reaction by adding a quenching agent that contains a high concentration of primary amines. This will react with and consume any unreacted DITC.
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to the reaction mixture to a final concentration of 20-50 mM.[3]
-
Incubate for an additional 15 minutes at room temperature.
4. Analysis of Cross-Linked Products by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to visualize the results of a cross-linking experiment.
-
Add an appropriate volume of SDS-PAGE sample loading buffer to the quenched reaction mixture.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weights of the monomeric and cross-linked protein species.
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a silver stain) to visualize the protein bands.
Interpretation of SDS-PAGE Results:
-
A successful intermolecular cross-linking reaction will result in the appearance of a new band at a higher molecular weight corresponding to the size of the cross-linked protein complex.
-
Intramolecular cross-linking may lead to a slight increase in the mobility of the protein band due to a more compact structure.
-
A smear or ladder of bands at higher molecular weights may indicate the formation of higher-order oligomers.[4]
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| DITC to Protein Molar Ratio | 10:1 to 50:1 | A starting point for optimization; lower ratios for intramolecular cross-linking.[3] |
| Reaction pH | 7.5 - 8.0 | Favors reaction with lysine residues.[1][2] |
| Reaction Time | 30 min - 2 hours | Dependent on protein reactivity and desired cross-linking efficiency. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain the integrity of delicate protein complexes. |
| Quenching Agent Conc. | 20 - 50 mM | Sufficient to completely stop the reaction by consuming excess DITC.[3] |
Advanced Analysis: Mass Spectrometry
For a more detailed analysis of cross-linked products, bands of interest can be excised from the SDS-PAGE gel and subjected to analysis by mass spectrometry (MS). This powerful technique can identify the specific amino acid residues involved in the cross-link, providing valuable distance constraints for structural modeling of protein complexes.[5][6][7]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No cross-linking observed | - Inactive DITC due to hydrolysis.- Insufficient DITC concentration.- Buffer contains primary amines. | - Prepare fresh DITC stock solution.- Increase the molar excess of DITC.- Use a primary amine-free buffer like PBS or HEPES. |
| Excessive cross-linking (smearing) | - DITC concentration is too high.- Protein concentration is too high. | - Reduce the molar excess of DITC.- Decrease the protein concentration. |
| Protein precipitation | - High concentration of organic solvent (DMSO/DMF).- DITC-induced protein aggregation. | - Keep the final concentration of the organic solvent below 5%.- Optimize DITC concentration and reaction time. |
The Chemical Mechanism of DITC Cross-Linking
Sources
- 1. fgsc.net [fgsc.net]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. store.sangon.com [store.sangon.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,3-Diisothiocyanatobenzene as a Homobifunctional Crosslinker for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Application of 1,3-Diisothiocyanatobenzene in Protein Structural Analysis
In the intricate landscape of proteomics and drug development, understanding the three-dimensional architecture of proteins and their interaction networks is paramount. Chemical crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture and analyze these interactions, providing distance constraints that illuminate protein topology and conformational dynamics.[1] Homobifunctional crosslinkers, possessing two identical reactive groups, are instrumental in this field for their ability to covalently link similar functional groups within a protein or between interacting proteins.[2]
This guide focuses on This compound (1,3-DITC) , a rigid, amine-reactive homobifunctional crosslinker. Its utility lies in its defined spacer arm and its specific reactivity towards primary amines, primarily the ε-amino group of lysine residues and the N-terminus of polypeptide chains. The rigid benzene ring core of 1,3-DITC provides a fixed spatial distance, making it a valuable tool for precise structural studies.
Mechanism of Action: The Chemistry of Isothiocyanate-Amine Coupling
The crosslinking capability of 1,3-DITC is predicated on the reaction between its two isothiocyanate (-N=C=S) groups and primary amines (-NH₂) on the protein surface. This reaction, which is highly dependent on pH, results in the formation of a stable thiourea bond .
-
Reaction Specificity : The primary targets for 1,3-DITC are the side chains of lysine residues and the N-terminal α-amino group of proteins.
-
pH Dependence : The reaction is most efficient under alkaline conditions (pH 9-11). At this pH, the primary amine is deprotonated and thus more nucleophilic, facilitating its attack on the electrophilic carbon atom of the isothiocyanate group.[3] While isothiocyanates can react with thiol groups on cysteine residues, this reaction is favored at a lower pH (6-8) and is reversible, whereas the thiourea linkage with amines is stable.[2][3]
Figure 1: Reaction mechanism of 1,3-DITC with lysine residues.
Key Properties and Considerations for Experimental Design
A successful crosslinking experiment requires careful consideration of the crosslinker's properties and the reaction conditions.
| Property | Description | Implication for Experimental Design |
| Reactivity | Amine-reactive (forms thiourea bond) | Targets lysine side chains and N-termini. Reaction buffer must be amine-free (e.g., PBS, HEPES, borate). |
| Spacer Arm Length | ~7.7 Å (estimated) | Provides a relatively short and rigid distance constraint for high-resolution structural mapping.[1] |
| Solubility | Sparingly soluble in aqueous buffers | A stock solution in an organic solvent (e.g., DMSO or DMF) is required. |
| Cleavability | Non-cleavable | The thiourea bond is stable and cannot be cleaved by common reducing agents. This is a consideration for downstream analysis. |
Experimental Protocols
The following protocols provide a starting point for using 1,3-DITC to crosslink proteins. Optimization of protein concentration, crosslinker-to-protein molar ratio, and incubation time is recommended for each specific system.
Protocol 1: Crosslinking of Purified Proteins in Solution
This protocol is designed for studying interactions within a purified protein complex or for intramolecular crosslinking.
Materials:
-
Purified protein sample (1-5 mg/mL)
-
This compound (1,3-DITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 50 mM HEPES or sodium borate, 150 mM NaCl, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer. If necessary, dialyze the sample against the Reaction Buffer overnight at 4°C.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 20 mM stock solution of 1,3-DITC in anhydrous DMSO or DMF.
-
-
Crosslinking Reaction:
-
Add the 1,3-DITC stock solution to the protein sample to achieve a final molar excess of 20-50 fold over the protein.
-
Note: The optimal molar ratio should be determined empirically. Start with a range of ratios (e.g., 10x, 20x, 50x, 100x).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted 1,3-DITC.
-
-
Analysis:
-
The crosslinked protein mixture is now ready for analysis by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry.
-
Figure 2: General workflow for protein crosslinking with 1,3-DITC.
Characterization of Crosslinked Products
The success of the crosslinking reaction can be assessed by several methods:
-
SDS-PAGE: Intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, etc. Intramolecular crosslinking may lead to a slight increase in electrophoretic mobility due to a more compact structure.
-
Mass Spectrometry (MS): This is the most powerful technique for identifying crosslinked peptides.[1] After enzymatic digestion (e.g., with trypsin) of the crosslinked protein mixture, the resulting peptides are analyzed by LC-MS/MS. Specialized software is then used to identify the crosslinked peptide pairs, providing precise information about which residues were linked.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low crosslinking efficiency | Inappropriate buffer (contains primary amines) | Dialyze protein into an amine-free buffer (HEPES, PBS, borate). |
| Incorrect pH | Ensure the reaction pH is between 8.5 and 9.0. | |
| Insufficient crosslinker concentration | Increase the molar excess of 1,3-DITC. | |
| Protein concentration is too low | Concentrate the protein sample. | |
| Excessive precipitation/aggregation | Over-crosslinking | Decrease the molar excess of 1,3-DITC and/or reduce the reaction time. |
| Poor solubility of 1,3-DITC | Ensure the organic solvent concentration from the stock solution does not exceed 5-10% of the total reaction volume. |
Safety and Handling
Isothiocyanates are reactive compounds and should be handled with care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
1,3-DITC is moisture-sensitive. Store it in a desiccator at 4°C.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a valuable tool for researchers studying protein structure and interactions. Its rigid spacer arm and specific reactivity with primary amines allow for the introduction of precise distance constraints. By carefully controlling the reaction conditions, particularly pH, researchers can effectively utilize 1,3-DITC to capture snapshots of protein architecture, providing critical insights for basic research and therapeutic development.
References
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Available at: [Link]
-
Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: Plausible transformation of isothiocyanate from thiol to amine - Okayama University. Available at: [Link]
-
8 Factors to Consider when Selecting a Protein Cross-linker - G-Biosciences. Available at: [Link]
-
Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC - NIH. Available at: [Link]
Sources
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Light-initiated 1,3-dipolar cycloaddition between dehydroalanines and tetrazoles: application to late-stage peptide and protein modifications - Chemical Science (RSC Publishing) [pubs.rsc.org]
Enzyme Immobilization via Covalent Linkage Using 1,3-Diisothiocyanatobenzene (DITC)
An Application and Protocol Guide
Prepared by a Senior Application Scientist
Introduction: The Rationale for Covalent Enzyme Immobilization
The confinement of enzymes to solid supports has revolutionized biocatalysis, enabling enhanced stability, simplified product separation, and continuous industrial processing.[1][2][3] While various immobilization techniques exist, covalent attachment offers a distinct advantage by forming stable, permanent bonds between the enzyme and the support material, minimizing enzyme leaching and enhancing operational stability under harsh conditions.[4][5] This guide focuses on the use of 1,3-diisothiocyanatobenzene (DITC), a bifunctional crosslinking agent, for the robust covalent immobilization of enzymes.
DITC and its structural isomer, 1,4-phenylenediisothiocyanate (PDC), are highly efficient homobifunctional linkers.[6][7] They act as a molecular bridge, covalently connecting a support matrix to an enzyme through the formation of highly stable thiourea bonds. This method is prized for its reliability and the strength of the resulting linkage, making it an excellent choice for developing durable biocatalysts for applications ranging from fixed-bed reactors for food processing to microreactors for proteomic analysis.[7][8][9]
Part 1: The Chemical Mechanism of DITC-Mediated Immobilization
The core of this technique lies in the reactivity of the isothiocyanate group (-N=C=S). This group readily reacts with primary nucleophiles, most notably the primary amine groups (-NH₂) found on amino-functionalized supports and on the surface of enzymes (primarily the ε-amino group of lysine residues). The reaction proceeds in two distinct stages:
-
Support Activation: The first isothiocyanate group of a DITC molecule reacts with a primary amine on the support surface, covalently attaching the linker.
-
Enzyme Coupling: The second, unreacted isothiocyanate group is then available to react with a primary amine on the surface of the enzyme, completing the covalent bridge.
This two-step process forms a stable thiourea linkage (-NH-C(S)-NH-), securely tethering the enzyme to the support.
Sources
- 1. Industrial use of immobilized enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Phenylene Diisothiocyanate-Based Covalent Immobilization of β-d-Galactosidase and Determination of Enzyme Activity by Cleavage of X-Gal and ONPG on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Next level of p-phenylene diisothiocyanate-based covalent immobilization of β-D-galactosidase: Technical optimization as an application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immobilization of trypsin onto 1,4-diisothiocyanatobenzene-activated porous glass for microreactor-based peptide mapping by capillary electrophoresis: effect of calcium ions on the immobilization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. opus.hs-furtwangen.de [opus.hs-furtwangen.de]
Analysis of 1,3-Diisothiocyanatobenzene (DITC) Cross-Linked Protein Products by SDS-PAGE
Application Notes & Protocol
Senior Application Scientist: Gemini
Introduction: The Utility of 1,3-Diisothiocyanatobenzene as a Cross-Linking Agent
This compound (DITC) is a homobifunctional cross-linking agent that covalently links protein molecules in proximity. Its utility stems from the reactivity of its two isothiocyanate (-N=C=S) groups, which primarily target the primary amino groups of lysine residues and the N-terminus of proteins under alkaline conditions.[1][2][3] This reaction forms a stable thiourea linkage.[2][3] The rigid benzene ring spacer arm of DITC imposes a fixed distance constraint between the linked amino acid residues, making it a valuable tool for probing protein-protein interactions and elucidating the quaternary structure of protein complexes.[4][5][6]
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for analyzing the products of protein cross-linking reactions.[7][8][9] By separating proteins based on their molecular weight under denaturing conditions, SDS-PAGE allows for the direct visualization of cross-linked species.[10][11] Uncross-linked monomers will migrate at their expected molecular weight, while cross-linked dimers, trimers, and higher-order oligomers will appear as distinct bands of higher molecular weight.[10][12] This application note provides a detailed protocol for the analysis of DITC cross-linked protein products using SDS-PAGE, including essential considerations for sample preparation, electrophoresis, and data interpretation.
Principle of DITC Cross-Linking and SDS-PAGE Analysis
The isothiocyanate groups of DITC react with nucleophilic primary amines on proteins, such as the ε-amino group of lysine and the α-amino group of the N-terminus.[1][2][3] This reaction is most efficient at an alkaline pH (typically pH 9-11).[3] The formation of a covalent bond between two protein molecules results in a product with a combined molecular weight that is readily distinguishable from the monomeric forms by SDS-PAGE.
SDS-PAGE separates proteins based on their electrophoretic mobility through a polyacrylamide gel matrix.[11][13] Samples are treated with the anionic detergent sodium dodecyl sulfate (SDS), which denatures the proteins and imparts a uniform negative charge-to-mass ratio.[14] A reducing agent, such as β-mercaptoethanol (BME) or dithiothreitol (DTT), is also included to break any disulfide bonds.[15][16] When an electric field is applied, the SDS-coated proteins migrate towards the anode, with smaller proteins moving more quickly through the gel pores than larger ones.[13] The result is a separation of proteins based on their molecular size.[8]
The workflow for analyzing DITC cross-linked products involves three key stages: the cross-linking reaction, quenching the reaction, and analysis by SDS-PAGE.
Figure 1. Workflow for DITC cross-linking and SDS-PAGE analysis.
Materials and Reagents
Cross-Linking Reaction:
-
Protein of interest in a suitable buffer (e.g., HEPES, phosphate buffer)
-
This compound (DITC) stock solution (e.g., in DMSO)
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
SDS-PAGE:
-
Acrylamide/Bis-acrylamide solution
-
Resolving gel buffer (1.5 M Tris-HCl, pH 8.8)[17]
-
Stacking gel buffer (0.5 M Tris-HCl, pH 6.8)[17]
-
10% (w/v) Sodium dodecyl sulfate (SDS)
-
10% (w/v) Ammonium persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
2X Laemmli sample buffer (4% SDS, 20% glycerol, 125 mM Tris-HCl, pH 6.8, 0.02% bromophenol blue)[15]
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
10X SDS-PAGE Running Buffer (250 mM Tris, 1.92 M glycine, 1% SDS)[14]
-
Protein molecular weight marker
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)[11]
-
Destaining solution (e.g., 10% methanol, 7% acetic acid)[11]
Detailed Protocol
DITC Cross-Linking Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the protein of interest with the reaction buffer to a final concentration suitable for your experiment (e.g., 1-5 mg/mL).
-
Initiate Cross-Linking: Add the DITC stock solution to the protein sample. The final concentration of DITC should be optimized, but a good starting point is a 20- to 500-fold molar excess over the protein.[10]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 15-60 minutes). Both time and temperature should be optimized to achieve the desired degree of cross-linking.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[18] The primary amines in Tris or glycine will react with and consume the excess DITC.[10] Incubate for an additional 15 minutes at 25°C.
Sample Preparation for SDS-PAGE
-
Mix with Sample Buffer: To the quenched reaction mixture, add an equal volume of 2X Laemmli sample buffer.[17]
-
Add Reducing Agent: Add BME to a final concentration of 5% (v/v) or DTT to a final concentration of 50-100 mM to the sample mixture.[15]
-
Denature: Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation of the proteins.[13][15]
-
Centrifuge: Briefly centrifuge the samples to pellet any insoluble material.[15]
SDS-PAGE Electrophoresis
-
Gel Casting: Cast a polyacrylamide gel with an appropriate acrylamide percentage to resolve your protein of interest and its cross-linked products. For a wide range of protein sizes, a 4-20% gradient gel may be suitable.[14]
-
Assemble Apparatus: Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X SDS-PAGE running buffer.[14]
-
Load Samples: Carefully load the denatured protein samples and a molecular weight marker into the wells of the gel.[19]
-
Run the Gel: Apply a constant voltage (e.g., 120-150 V) and run the gel until the bromophenol blue dye front reaches the bottom.[15]
Visualization
-
Staining: After electrophoresis, carefully remove the gel and place it in a staining solution, such as Coomassie Brilliant Blue R-250, for at least 1 hour with gentle agitation.[20]
-
Destaining: Transfer the gel to a destaining solution and incubate with gentle agitation until the protein bands are clearly visible against a clear background.[20] This may require several changes of the destaining solution.
-
Imaging: Document the results by scanning or photographing the gel.
Data Interpretation and Expected Results
The primary outcome of the experiment will be the visualization of protein bands on the stained gel.
-
Monomer: A band corresponding to the molecular weight of the uncross-linked protein should be present.
-
Dimer: A band at approximately twice the molecular weight of the monomer indicates the presence of a cross-linked dimer.
-
Higher-Order Oligomers: Bands at multiples of the monomer's molecular weight (trimer, tetramer, etc.) may also be observed, representing higher-order cross-linked species.[12]
-
Smearing: In some cases, smearing or a ladder of closely spaced bands may occur, which can be due to random cross-linking or microheterogeneity introduced by the modification of amino acid residues.[21]
The intensity of the cross-linked bands relative to the monomer band provides a qualitative measure of the cross-linking efficiency. By running samples from different time points of the cross-linking reaction, the kinetics of the process can be monitored.
Figure 2. Expected results on an SDS-PAGE gel.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No cross-linked bands observed | - Inactive DITC (hydrolyzed by moisture).[22]- Insufficient DITC concentration or incubation time.- Protein concentration is too low.- Incorrect pH for the cross-linking reaction. | - Use fresh DITC stock solution.- Optimize DITC concentration and incubation time.- Increase protein concentration.- Ensure the reaction buffer is at the optimal pH (9-11).[3] |
| Smearing of bands | - Over-cross-linking due to high DITC concentration or long incubation time.- Protein aggregation or precipitation.[23]- Incomplete denaturation of samples.[7] | - Reduce DITC concentration or incubation time.- Ensure proper sample solubilization.- Ensure samples are heated sufficiently in Laemmli buffer.[13] |
| Weak or missing protein bands | - Insufficient protein loading.[7]- Protein degradation.[24] | - Increase the amount of protein loaded onto the gel.- Add protease inhibitors to the sample preparation.[16] |
| Distorted or "smiling" bands | - Uneven polymerization of the gel.- Electrophoresis running conditions are too warm.[24][25] | - Ensure the gel is fully and evenly polymerized.- Run the gel at a lower voltage or in a cold room.[13] |
Conclusion
The protocol described provides a robust framework for the analysis of this compound cross-linked protein products by SDS-PAGE. By carefully optimizing reaction conditions and adhering to proper electrophoretic techniques, researchers can effectively identify and characterize protein-protein interactions and the oligomeric state of protein complexes. This method serves as a fundamental yet powerful tool in structural biology and drug development, offering valuable insights into the architecture of macromolecular assemblies.
References
-
Creative Biolabs. (n.d.). SDS-PAGE Protocol & Troubleshooting. Retrieved from [Link]
-
BiochemSphere. (2025). SDS-PAGE Master Guide: Principles, Protocol, and Troubleshooting for Precise Protein Separation. Retrieved from [Link]
-
G-Biosciences. (2016, May 16). How to visualize proteins after electrophoresis. Retrieved from [Link]
-
Unknown. (n.d.). SDS-PAGE of protein. Retrieved from [Link]
-
JoVE. (2019, February 1). Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. Retrieved from [Link]
-
Azure Biosystems. (2022, September 9). 6 Best Tips for Troubleshooting Poor Band Separation on SDS-PAGE Gels. Retrieved from [Link]
-
G-Biosciences. (n.d.). Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. Retrieved from [Link]
- Vella, M., et al. (2017). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Archives of Industrial Hygiene and Toxicology, 68(2), 115-124.
-
Rockland Immunochemicals. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Protein Samples for SDS-PAGE?. Retrieved from [Link]
- Perera, H., & Dassanayake, R. S. (2025). Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Methods in Molecular Biology, 2917, 239-246.
-
Springer Nature Experiments. (n.d.). Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Retrieved from [Link]
-
ResearchGate. (n.d.). SDS-PAGE and SEC analysis of the proteins cross-linked by glutaraldehyde. Retrieved from [Link]
-
Molecules. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Retrieved from [Link]
-
QIAGEN. (n.d.). Visualization of proteins in SDS PAGE gels. Retrieved from [Link]
-
ResearchGate. (2014, June 19). Crosslinked proteins run in SDS_PAGE gel as smear - any thoughts?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Retrieved from [Link]
-
ResearchGate. (2020, September 10). What would be the ideal way to quench excess thiophosgene after a reaction?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. Retrieved from [Link]
-
MDPI. (2020, November 6). A Lesson Learnt from Food Chemistry—Elevated Temperature Triggers the Antioxidant Action of Two Edible Isothiocyanates: Erucin and Sulforaphane. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective cross-linking of coinciding protein assemblies by in-gel cross-linking mass spectrometry. Retrieved from [Link]
- PubMed. (1991). The molecular mechanism of the carbon disulfide mediated cross-linking of proteins. Chemical Research in Toxicology, 4(2), 148-150.
-
National Institutes of Health. (2014, June 17). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Retrieved from [Link]
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of the carbon disulfide mediated cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. iitg.ac.in [iitg.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. SDS-PAGE Protocol | Rockland [rockland.com]
- 15. BiochemSphere [biochemicalsci.com]
- 16. How to Prepare Protein Samples for SDS-PAGE? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture [jove.com]
- 20. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
- 23. goldbio.com [goldbio.com]
- 24. hycultbiotech.com [hycultbiotech.com]
- 25. goldbio.com [goldbio.com]
Troubleshooting & Optimization
preventing protein aggregation during 1,3-diisothiocyanatobenzene cross-linking
Technical Support Center: DITC Cross-Linking
A Guide to Preventing Protein Aggregation During 1,3-Diisothiocyanatobenzene (DITC) Cross-Linking
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound (DITC) for protein cross-linking and encountering challenges with protein aggregation. Here, we will delve into the mechanistic reasons for aggregation and provide robust, field-proven troubleshooting strategies and protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding DITC cross-linking and aggregation.
Q1: Why is my protein aggregating as soon as I add the DITC cross-linker?
A: Immediate precipitation is a classic sign of an uncontrolled, overly rapid cross-linking reaction.[1] DITC is a hydrophobic molecule, and its reaction with surface amines neutralizes their positive charges. This dual effect—charge neutralization and increased surface hydrophobicity—can rapidly disrupt the protein's hydration shell, leading to hydrophobic-hydrophobic interactions between protein molecules and subsequent aggregation.[2][3] The primary culprits are often an excessively high DITC-to-protein ratio or suboptimal buffer conditions that destabilize the protein upon modification.[1]
Q2: What is the ideal buffer for DITC cross-linking?
A: The ideal buffer is a compromise between reaction efficiency and protein stability. DITC's isothiocyanate groups react with deprotonated primary amines (like the ε-amine of lysine).[4] This reaction is more efficient at a slightly alkaline pH (typically 8.0-9.0), where more amine groups are in their reactive, unprotonated state.[4]
However, be cautious. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the protein for reaction with DITC, quenching the reaction.[5][6] Recommended amine-free buffers include Phosphate Buffered Saline (PBS), HEPES, or borate buffers.[3][5] The choice often depends on your specific protein's stability profile.[7][8][9]
Q3: How do I stop the cross-linking reaction?
A: To terminate the reaction, you need to add a quenching agent that contains a primary amine to consume any excess, unreacted DITC. A final concentration of 20-50 mM Tris or glycine is typically sufficient.[5] Incubate for an additional 15-30 minutes to ensure all reactive DITC is neutralized before proceeding with downstream applications.
Q4: Can I use DITC to cross-link proteins inside living cells?
A: It is challenging. DITC is a hydrophobic, membrane-permeable cross-linker.[10] While this allows it to enter cells, its reactivity with numerous intracellular nucleophiles can lead to widespread, non-specific cross-linking. For in vivo cross-linking, more specialized, water-soluble, and often cleavable cross-linkers are generally preferred to better control the reaction and facilitate subsequent analysis.[11][12]
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during DITC cross-linking experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Immediate, heavy precipitation upon DITC addition. | 1. DITC:Protein Molar Ratio is too high: Excessive modification rapidly increases surface hydrophobicity.[1][2] 2. Protein Concentration is too high: High concentrations increase the probability of intermolecular collisions and aggregation.[1][13] 3. Rapid DITC Addition: Localized high concentrations of the cross-linker can cause "shock" precipitation. | 1. Optimize Molar Ratio: Perform a titration experiment. Start with a lower molar excess (e.g., 10:1 DITC:protein) and incrementally increase it. Analyze results by SDS-PAGE to find the ratio that yields cross-linking without significant aggregation.[3] 2. Reduce Protein Concentration: Try lowering the protein concentration to the 0.5-2.0 mg/mL range.[1] This increases the distance between protein molecules, favoring intramolecular cross-linking over intermolecular aggregation. 3. Slow, Stepwise Addition: Add the DITC solution (dissolved in a compatible organic solvent like DMSO or DMF) to the protein solution slowly and dropwise while gently stirring. This ensures a more uniform distribution of the cross-linker. |
| Sample appears clear, but analysis (e.g., DLS, SEC) shows soluble aggregates. | 1. Suboptimal Buffer pH: The pH may favor reactivity but compromise the conformational stability of your specific protein.[14] 2. Inadequate Ionic Strength: Insufficient salt concentration can fail to mask electrostatic interactions that may become unfavorable after surface charge modification.[13] | 1. pH Optimization: Test a range of pH values (e.g., 7.5, 8.0, 8.5). While higher pH increases reactivity, a slightly lower pH might be necessary to maintain your protein's stability, even if it requires a longer reaction time.[14] Ensure the pH is at least one unit away from your protein's isoelectric point (pI).[13] 2. Adjust Ionic Strength: Increase the salt concentration (e.g., 150-300 mM NaCl) in your reaction buffer. This can help to shield surface charges and prevent aggregation driven by electrostatic changes. |
| Low or no cross-linking efficiency observed on SDS-PAGE. | 1. Inactive DITC: The reagent may have hydrolyzed due to improper storage (exposure to moisture). 2. Incompatible Buffer: Use of amine-containing buffers (Tris, glycine) is quenching the reaction.[6] 3. Reaction pH is too low: At neutral or acidic pH, most lysine residues are protonated (-NH3+) and are not nucleophilic enough to react with the isothiocyanate group.[4][14] | 1. Use Fresh Reagent: Always use fresh, high-quality DITC. Dissolve it in anhydrous DMSO or DMF immediately before use. 2. Verify Buffer Composition: Switch to an amine-free buffer like PBS, HEPES, or borate.[5] 3. Increase Reaction pH: Gradually increase the pH of your reaction buffer towards 8.5-9.0, monitoring protein stability concurrently. A higher pH significantly increases the reaction rate.[4] |
| High molecular weight smears or bands stuck in the stacking gel. | 1. Over-cross-linking: The reaction was allowed to proceed for too long or at too high a concentration, leading to large, insoluble networks.[15] 2. Protein is inherently unstable: The experimental conditions (temperature, buffer) are causing the protein to denature, exposing hydrophobic cores that then become irreversibly cross-linked. | 1. Optimize Reaction Time & Temperature: Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr). Reactions can also be slowed down by moving them from room temperature to 4°C, which may require a longer incubation time but can be gentler on the protein.[1] 2. Add Stabilizing Excipients: Consider including additives that enhance protein solubility. See the table in Part 4 for examples.[16][17] |
Part 3: Key Methodologies & Visualizations
Mechanism of DITC Cross-Linking and Aggregation
DITC is a homobifunctional cross-linker, meaning it has two identical reactive groups (isothiocyanates). It cross-links proteins by reacting with primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine, to form stable thiourea bonds. The competing pathway of aggregation is driven by the increased hydrophobicity and charge neutralization upon modification.
Caption: DITC can lead to controlled cross-linking or undesired aggregation.
Experimental Workflow for Optimizing DITC Cross-Linking
A systematic approach is crucial for success. The following workflow outlines the key steps and decision points for optimizing your protocol to prevent aggregation.
Caption: Systematic workflow for optimizing DITC cross-linking conditions.
Part 4: Protocols & Data
Protocol 1: Step-by-Step DITC Molar Ratio Titration
This protocol provides a framework for identifying the optimal DITC concentration for your specific protein.
-
Preparation:
-
Prepare your protein at a starting concentration of 2 mg/mL in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0).
-
Prepare a fresh 10 mM stock solution of DITC in anhydrous DMSO.
-
-
Reaction Setup:
-
Set up a series of reactions in microcentrifuge tubes, each containing 50 µL of your protein solution.
-
Calculate the volume of DITC stock solution needed to achieve the desired molar ratios (e.g., 5:1, 10:1, 20:1, 50:1 DITC to protein). Include a "0:1" control with DMSO only.
-
Note: The volume of DMSO added should not exceed 5-10% of the total reaction volume to avoid solvent-induced denaturation.
-
-
Cross-Linking Reaction:
-
Add the calculated volume of DITC stock to each respective tube. Add the DITC slowly while gently vortexing or flicking the tube.
-
Incubate the reactions for 1 hour at room temperature.
-
-
Quenching:
-
Add 5 µL of 1 M Tris-HCl, pH 8.0 (final concentration ~90 mM) to each tube to quench the reaction.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis:
-
Add an appropriate volume of non-reducing SDS-PAGE sample buffer to each reaction.
-
Analyze the samples by SDS-PAGE. Look for the appearance of higher molecular weight bands (dimers, trimers) and the disappearance of the monomer band as the DITC ratio increases.
-
Critically, observe the wells of the gel for any insoluble material that did not enter the gel, which is a clear sign of aggregation.[15] The optimal ratio will show efficient cross-linking with minimal material stuck in the well.
-
Data Table: Common Solubility-Enhancing Additives
If aggregation persists even after optimizing the core parameters, consider including one of the following stabilizing excipients in your reaction buffer.[16][17]
| Additive | Typical Working Concentration | Mechanism of Action | Considerations |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface.[16] | Can sometimes interfere with downstream assays. High concentrations may alter buffer properties. |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and preferentially hydrates the protein, stabilizing its native conformation. | Can affect protein mobility in SDS-PAGE and may need to be removed for some applications. |
| Trehalose / Sucrose | 0.1 - 0.5 M | Stabilizes proteins via preferential exclusion, promoting a compact, native state. | Can make solutions viscous. Ensure it does not interfere with downstream analysis. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Can prevent non-specific hydrophobic interactions between protein molecules.[18] | May need to be removed for certain applications (e.g., mass spectrometry). Can interfere with some protein assays. |
References
-
Jezek, J., & Adamec, J. (2017). The Effect of Buffers on Protein Conformational Stability. Journal of Chemical Education, 94(10), 1474-1480. Retrieved from [Link]
-
University of Arizona. (n.d.). How to cross-link proteins. Retrieved from [Link]
-
Guttman, M., et al. (2013). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 24(5), 794-804. Retrieved from [Link]
-
Godfrin, P. D., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2504–2512. Retrieved from [Link]
-
Kao, A., et al. (2011). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Analytical Chemistry, 83(10), 3651–3658. Retrieved from [Link]
-
Godfrin, P. D., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2504–2512. Retrieved from [Link]
-
ResearchGate. (2014). Can someone advise on how to solve DSP cross-linking problems? Retrieved from [Link]
-
Bodell, W. J., et al. (1990). Quenching of DNA cross-link precursors of chloroethylnitrosoureas and attenuation of DNA interstrand cross-linking by glutathione. Cancer Research, 50(10), 2747-2751. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
-
Acha, A., et al. (2017). Optimal control strategies for inhibition of protein aggregation. Proceedings of the National Academy of Sciences, 114(32), 8440-8445. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone recommend a good protocol for cross-linking proteins? Retrieved from [Link]
-
Amarnath, V., et al. (1991). The molecular mechanism of the carbon disulfide mediated cross-linking of proteins. Chemical Research in Toxicology, 4(2), 148-150. Retrieved from [Link]
-
ResearchGate. (2015). Effect of Additives on Protein Aggregation. Retrieved from [Link]
-
Davies, M. J. (2016). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Molecules, 21(3), 324. Retrieved from [Link]
-
Armstrong, J. C., et al. (2024). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Molecular Pharmaceutics, 21(1), 184-196. Retrieved from [Link]
-
Yu, C., et al. (2017). Synthesis of CID-cleavable protein crosslinking agents containing quaternary amines for structural mass spectrometry. Organic & Biomolecular Chemistry, 15(1), 101-105. Retrieved from [Link]
-
Sivaraman, B., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Molecules, 27(23), 8124. Retrieved from [Link]
-
Ding, Y. H., et al. (2017). Protocol for analyzing protein ensemble structures from chemical cross-links using DynaXL. Protein Science, 26(11), 2211-2221. Retrieved from [Link]
-
Johlitz, M., et al. (2019). Scission, Cross-Linking, and Physical Relaxation during Thermal Degradation of Elastomers. Polymers, 11(11), 1856. Retrieved from [Link]
-
Liu, Z., et al. (2021). How chemical cross-linking and entanglements in polybutadiene elastomers cope with tearing. Physical Chemistry Chemical Physics, 23(29), 15467-15474. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fgsc.net [fgsc.net]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the factors to consider when choosing a crosslinking reagent? | AAT Bioquest [aatbio.com]
- 11. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
troubleshooting low cross-linking efficiency with 1,3-diisothiocyanatobenzene
Welcome to the technical support center for 1,3-diisothiocyanatobenzene (DITC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions regarding the use of DITC as a homobifunctional cross-linking agent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the complexities of your cross-linking experiments and achieve optimal results.
Troubleshooting Guide: Low Cross-linking Efficiency
Low or no yield of the desired cross-linked product is one of the most common challenges encountered. This guide provides a systematic approach to identifying and resolving the root causes of poor cross-linking efficiency.
Question 1: Why am I seeing very faint or no cross-linked product on my SDS-PAGE gel?
The absence of a clear band shift or new, higher molecular weight bands on an SDS-PAGE gel corresponding to your cross-linked species is a primary indicator of a failed or highly inefficient reaction. This can be attributed to several factors, from reagent integrity to reaction conditions.
Possible Cause 1: Incompatible Buffer System
The isothiocyanate group (-N=C=S) of DITC reacts primarily with nucleophilic groups, most notably the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. The presence of exogenous primary amines in your buffer system will compete with the target sites on your protein, drastically reducing cross-linking efficiency.
-
Troubleshooting Steps:
-
Buffer Composition Analysis: Check if your reaction buffer contains primary amines. Common culprits include Tris (tris(hydroxymethyl)aminomethane), glycine, and ammonium salts.
-
Buffer Exchange: If primary amines are present, perform a buffer exchange into a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffer. This can be done using dialysis, desalting columns, or tangential flow filtration, depending on your sample volume and concentration.
-
Possible Cause 2: Suboptimal Reaction pH
The reaction of isothiocyanates with primary amines is highly pH-dependent. The target amine must be in its unprotonated, nucleophilic state to react.
-
Troubleshooting Steps:
-
Verify Reaction pH: Ensure the pH of your reaction mixture is between 8.0 and 9.5. Below pH 8.0, the majority of lysine's ε-amino groups (pKa ≈ 10.5) will be protonated (-NH3+) and non-reactive. Above pH 9.5, the risk of hydrolysis of the isothiocyanate group increases, leading to reagent inactivation.
-
pH Adjustment: Carefully adjust the pH of your protein solution with a dilute base (e.g., 0.1 M NaOH) just before adding the DITC solution. Monitor the pH throughout the reaction, as some buffer systems have a pH that is sensitive to temperature changes.
-
Possible Cause 3: Inactive DITC Reagent
This compound is susceptible to hydrolysis, especially when exposed to moisture. Improper storage or handling can lead to reagent degradation and a complete loss of reactivity.
-
Troubleshooting Steps:
-
Proper Storage and Handling: DITC should be stored in a desiccator at 2-8°C, protected from light and moisture.
-
Fresh Solution Preparation: Always prepare the DITC stock solution immediately before use. DITC has limited stability in aqueous solutions. Dissolve it in an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous reaction mixture.
-
Reagent Quality Check: If you suspect the reagent has degraded, it is best to use a fresh batch of DITC.
-
Possible Cause 4: Incorrect Molar Ratio of DITC to Protein
An insufficient amount of DITC will result in a low yield of cross-linked products. Conversely, an excessive amount can lead to intramolecular cross-linking (within the same protein molecule) or protein precipitation.
-
Troubleshooting Steps:
-
Molar Ratio Optimization: A good starting point for optimization is a 10- to 50-fold molar excess of DITC to protein.
-
Titration Experiment: We recommend performing a titration experiment where you test a range of DITC-to-protein molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to determine the optimal ratio for your specific system.
-
| Parameter | Recommended Range | Starting Point |
| DITC:Protein Molar Ratio | 5:1 to 50:1 | 20:1 |
| pH | 8.0 - 9.5 | 8.5 |
| Temperature | 4°C to 25°C | Room Temperature (25°C) |
| Reaction Time | 30 minutes to 2 hours | 1 hour |
Experimental Workflow for Optimizing DITC Cross-linking
Caption: Workflow for optimizing the molar ratio of DITC to protein.
Question 2: My protein has precipitated out of solution after adding DITC. What happened?
Protein precipitation during a cross-linking reaction is typically a result of excessive cross-linking, leading to the formation of large, insoluble aggregates.
-
Troubleshooting Steps:
-
Reduce DITC Concentration: This is the most common cause. Lower the molar excess of DITC to protein. If you were using a 50:1 ratio, try 20:1 or 10:1.
-
Decrease Protein Concentration: High protein concentrations can favor intermolecular cross-linking and aggregation. Try reducing the protein concentration to the 0.1-1 mg/mL range.
-
Optimize Reaction Time: Shorten the incubation time. A shorter reaction time will reduce the extent of cross-linking. You can perform a time-course experiment (e.g., 15, 30, 60, and 120 minutes) to find the optimal incubation period.
-
Change Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may help to control the extent of cross-linking.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of DITC with proteins?
DITC reacts with primary amines via a two-step addition reaction. The isothiocyanate group forms a thiourea bond with the unprotonated amine.
Caption: Reaction of DITC with primary amines on proteins to form a thiourea linkage.
Q2: How do I quench the DITC cross-linking reaction?
To stop the reaction, add a small molecule containing a primary amine to consume any unreacted DITC. A final concentration of 20-50 mM Tris, ethanolamine, or hydroxylamine is typically sufficient. Incubate for an additional 15-20 minutes to ensure complete quenching.
Q3: How should I remove excess, unreacted DITC after quenching?
Excess DITC and quenching reagents can be removed by dialysis, size-exclusion chromatography (desalting columns), or, for larger proteins, repeated buffer exchange using centrifugal concentrators.
Q4: Can DITC react with other amino acid residues besides lysine?
While the primary targets are lysines and the N-terminus, isothiocyanates can also react with the thiol group of cysteine under certain conditions, though this reaction is generally less favorable than with amines at alkaline pH.
Protocols
Protocol 1: General DITC Cross-linking of two Proteins (Protein A and Protein B)
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 1X PBS, at pH 8.5.
-
Protein Preparation: Ensure both Protein A and Protein B are in the prepared PBS buffer at a concentration of 1-2 mg/mL.
-
DITC Stock Solution: Immediately before use, dissolve DITC in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Mixture: In a microcentrifuge tube, combine Protein A and Protein B at the desired molar ratio.
-
Initiate Cross-linking: Add the DITC stock solution to the protein mixture to achieve the desired final molar excess of DITC over the total protein concentration (e.g., a 20-fold molar excess). The final concentration of DMSO in the reaction should not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature (25°C) for 1 hour with gentle mixing.
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for an additional 20 minutes at room temperature.
-
Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight cross-linked species.
References
side reactions of 1,3-diisothiocyanatobenzene in aqueous solutions
A Guide to Navigating Side Reactions in Aqueous Solutions for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,3-diisothiocyanatobenzene (1,3-DITC). This guide is designed to provide you with in-depth technical assistance to troubleshoot and mitigate common side reactions encountered when using this homobifunctional crosslinker in aqueous environments. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to ensure the success and reproducibility of your experiments, from bioconjugation to materials science.
Understanding the Reactivity of this compound
This compound is a valuable reagent for crosslinking primary amines in proteins and other biomolecules. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack, primarily from the non-protonated amino groups of lysine residues or the N-terminus of a protein, forming a stable thiourea linkage. However, the aqueous environment essential for most biological reactions also presents a series of challenges in the form of competing side reactions. This guide will walk you through the most common of these, providing you with the "why" behind the problem and the "how" to solve it.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: Low or No Conjugation Efficiency
Q1: I am seeing very low or no yield of my crosslinked product. What are the likely causes?
A1: Low conjugation efficiency is a common issue and can often be traced back to one or more of the following side reactions:
-
Hydrolysis of the Isothiocyanate Groups: The isothiocyanate moiety is susceptible to hydrolysis in aqueous solutions, a reaction that is significantly accelerated under acidic conditions. This reaction converts the reactive isothiocyanate group into an unreactive amine, rendering the 1,3-DITC incapable of crosslinking.[1]
-
Reaction with Nucleophilic Buffer Components: Many common biological buffers contain nucleophilic groups that can compete with your target molecule for reaction with the isothiocyanate. For example, Tris buffers have a primary amine, and glycine is an amino acid, both of which will react with 1,3-DITC.[2]
-
Suboptimal pH of the Reaction Buffer: The pH of your reaction is a critical parameter. While acidic pH increases the rate of hydrolysis, a pH that is too low will result in the protonation of the primary amines on your target protein, rendering them non-nucleophilic and thus unreactive towards the isothiocyanate. Conversely, a very high pH can accelerate the hydrolysis of the isothiocyanate.
Deep Dive: Hydrolysis of this compound
Q2: How can I minimize the hydrolysis of my 1,3-DITC during my experiment?
A2: Minimizing hydrolysis is key to maximizing your yield. Here’s how:
-
pH Control is Paramount: The rate of hydrolysis of aryl isothiocyanates is highly dependent on pH. While the reaction with amines is favored at a slightly alkaline pH (typically 7.5-9.0), you must be mindful that higher pH also increases the rate of hydrolysis. It is a delicate balance. For most protein conjugations, a pH range of 7.5 to 8.5 is a good starting point.
-
Temperature Management: Like most chemical reactions, the rate of hydrolysis increases with temperature. If you are experiencing significant hydrolysis, consider running your reaction at a lower temperature (e.g., 4°C) for a longer period.
-
Fresh Reagent Preparation: Prepare your stock solution of 1,3-DITC in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers for extended periods.
Visualizing the Hydrolysis Pathway
Caption: Hydrolysis of an isothiocyanate group to an unreactive amine.
Deep Dive: The Impact of Buffer Selection
Q3: Which buffers should I use, and which should I avoid for my conjugation reaction?
A3: The choice of buffer is critical. You must use a non-nucleophilic buffer to avoid competition with your target molecule.
| Buffer Recommendation | Rationale |
| Recommended | Phosphate-buffered saline (PBS), HEPES, Borate, Carbonate/Bicarbonate: These buffers do not contain primary or secondary amines and are therefore compatible with isothiocyanate chemistry. |
| Avoid | Tris (Tris-HCl), Glycine, Citrate: These buffers contain primary amines or other nucleophiles that will react with 1,3-DITC, reducing the amount of crosslinker available for your target and leading to low yields. |
Experimental Protocol: Buffer Exchange
If your protein of interest is in an incompatible buffer, you must perform a buffer exchange prior to adding 1,3-DITC.
-
Choose a Method: Dialysis, desalting columns, or spin filtration are all suitable methods for buffer exchange.
-
Select the Right Buffer: Exchange your protein into a recommended non-nucleophilic buffer (e.g., PBS) at the desired pH for your conjugation reaction.
-
Confirm Protein Concentration: After buffer exchange, re-quantify your protein concentration as some protein loss may occur.
Issue 2: Formation of Insoluble Precipitates (Polymerization)
Q4: I am observing a precipitate forming in my reaction tube. What could be causing this?
A4: The formation of a precipitate can be due to several factors, including protein aggregation or polymerization of the 1,3-DITC.
-
Self-Polymerization of 1,3-DITC: In concentrated aqueous solutions, diisothiocyanates can undergo self-polymerization, especially in the presence of catalysts or impurities. This is more likely to occur if the 1,3-DITC concentration is too high or if it is not rapidly consumed by the target molecule.
-
Crosslinking-Induced Aggregation: If the concentration of your target protein is high, extensive intermolecular crosslinking by 1,3-DITC can lead to the formation of large, insoluble aggregates.
Q5: How can I prevent the formation of precipitates?
A5: Here are some strategies to prevent precipitation:
-
Control the Stoichiometry: Carefully control the molar ratio of 1,3-DITC to your target protein. A large excess of the crosslinker can promote self-polymerization. Start with a lower molar excess (e.g., 10-20 fold) and optimize from there.
-
Optimize Protein Concentration: If you suspect protein aggregation, try reducing the concentration of your protein.
-
Solubilizing Agents: In some cases, the addition of a small amount of a non-nucleophilic solubilizing agent may help to keep the crosslinked products in solution.
-
Reaction Time and Quenching: Do not let the reaction proceed for an unnecessarily long time. Once the desired level of crosslinking is achieved, quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any remaining reactive isothiocyanate groups.
Visualizing the Crosslinking and Polymerization Pathways
Caption: Desired crosslinking versus potential self-polymerization of 1,3-DITC.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for reacting 1,3-DITC with proteins?
A: The optimal pH is a compromise between maximizing the reactivity of the primary amines on the protein and minimizing the hydrolysis of the isothiocyanate. A pH range of 7.5 to 8.5 is generally recommended as a starting point.
Q: How should I prepare and store my 1,3-DITC?
A: 1,3-DITC is sensitive to moisture. It should be stored in a desiccator at the recommended temperature. For experiments, prepare a fresh stock solution in an anhydrous, water-miscible solvent such as DMSO or DMF immediately before use. Do not store 1,3-DITC in aqueous solutions.
Q: Can I use 1,3-DITC to crosslink thiols?
A: While isothiocyanates can react with thiols, the reaction with primary amines is generally more favorable and forms a more stable linkage under typical bioconjugation conditions. If your goal is to specifically target thiols, other crosslinkers such as maleimides are generally more efficient.
Q: How can I monitor the progress of my crosslinking reaction?
A: The progress of the reaction can be monitored by techniques such as SDS-PAGE , which will show a shift in the molecular weight of the crosslinked products. For more detailed analysis, mass spectrometry can be used to identify the crosslinked species.
References
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamate Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339–341. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Matos, M. J., Varela, C., & Borges, F. (2018). Isothiocyanates. In Pharmacognosy. Elsevier. [Link]
Sources
Technical Support Center: Quenching Unreacted 1,3-Diisothiocyanatobenzene
Welcome to the technical support center for handling 1,3-diisothiocyanatobenzene (1,3-DITC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on effectively and safely quenching unreacted 1,3-DITC in your experiments. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter.
Introduction to Quenching this compound
This compound is a bifunctional electrophile widely used as a cross-linking agent in various applications, including the development of polymers and bioconjugates. The isothiocyanate (-N=C=S) functional group is highly reactive towards nucleophiles.[1][2] Incomplete consumption of 1,3-DITC during a reaction can lead to undesired side reactions, complicate product purification, and pose safety and disposal challenges. Proper quenching is therefore a critical step to neutralize its reactivity.
This guide provides a structured approach to understanding and implementing effective quenching strategies for 1,3-DITC.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: Quenching unreacted 1,3-DITC is crucial for several reasons:
-
To Halt the Reaction: Quenching terminates the cross-linking or conjugation reaction, preventing the formation of higher molecular weight species or undesired byproducts.
-
To Simplify Purification: By converting the highly reactive isothiocyanate groups into stable, more polar adducts, the quenched product is easier to separate from the desired product during workup and purification (e.g., chromatography or extraction).
-
For Safe Handling and Disposal: Isothiocyanates can be hazardous. Quenching neutralizes their reactivity, making the experimental waste safer to handle and dispose of in accordance with institutional safety protocols.[3]
Q2: What is the fundamental chemical principle behind quenching 1,3-DITC?
A2: The quenching of 1,3-DITC relies on its electrophilic nature. The carbon atom of the isothiocyanate group (-N=C=S) is electron-deficient and readily attacked by nucleophiles.[4] Quenching involves introducing a simple, highly reactive nucleophile in excess to rapidly consume all remaining isothiocyanate groups.
Q3: What are the most common types of quenching agents for 1,3-DITC?
A3: The choice of quenching agent depends on the reaction solvent and the nature of the desired product. Common quenching agents include:
-
Primary and Secondary Amines: These readily react with isothiocyanates to form stable thiourea derivatives. Simple, low-molecular-weight amines like ethylamine, propylamine, or piperidine are often used.[5]
-
Thiols: Thiols react with isothiocyanates to form dithiocarbamates.[5] Simple thiols like 1-propanethiol or 2-mercaptoethanol are effective.
-
Water/Aqueous Solutions: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, water can hydrolyze isothiocyanates to form amines and ultimately ureas, though this is generally a slower process.[6][7] The use of aqueous acid, such as 1M HCl, can also serve to quench reactions.[8]
Q4: How does pH affect the quenching process?
A4: The pH of the reaction medium can influence the reactivity of the nucleophile. For instance, in reactions involving proteins, isothiocyanates react preferentially with thiol groups at a pH of 6-8, while at a more alkaline pH of 9-11, they favor reaction with amine groups.[5] When choosing a quenching agent, consider the pH at which it will be most effective as a nucleophile.
Troubleshooting Guide
Issue 1: Incomplete Quenching - Unreacted 1,3-DITC Detected After Workup
-
Possible Cause 1: Insufficient Amount of Quenching Agent.
-
Explanation: The quenching agent must be added in stoichiometric excess relative to the initial amount of unreacted 1,3-DITC to ensure complete reaction.
-
Solution: Increase the molar excess of the quenching agent. A 5- to 10-fold molar excess is a good starting point.
-
-
Possible Cause 2: Low Reactivity of the Quenching Agent.
-
Explanation: Steric hindrance or electronic effects can reduce the nucleophilicity of the quenching agent.
-
Solution: Switch to a less sterically hindered and more nucleophilic quenching agent. For example, use a primary amine like ethylamine instead of a bulky secondary amine.
-
-
Possible Cause 3: Insufficient Reaction Time or Temperature.
-
Explanation: The quenching reaction may be slow under the current experimental conditions.
-
Solution: Increase the quenching reaction time or gently warm the reaction mixture (if the desired product is stable at higher temperatures) to drive the reaction to completion.
-
Issue 2: Formation of Insoluble Byproducts During Quenching
-
Possible Cause: Poor Solubility of the Quenched Adduct.
-
Explanation: The thiourea or dithiocarbamate adduct formed upon quenching may have limited solubility in the reaction solvent, leading to precipitation.
-
Solution:
-
Choose a quenching agent that forms a more soluble adduct.
-
Perform the quenching reaction in a co-solvent system that can dissolve both the reaction mixture and the quenched product.
-
If precipitation is unavoidable, ensure that the solid can be easily removed by filtration.
-
-
Issue 3: Quenching Agent Reacts with the Desired Product
-
Possible Cause: Presence of Electrophilic Sites on the Product.
-
Explanation: If your desired product contains functional groups that are also susceptible to nucleophilic attack, the quenching agent may react with it.
-
Solution:
-
Select a quenching agent that is highly reactive towards isothiocyanates but less reactive towards the functional groups on your product. This may require some empirical testing.
-
Consider a workup procedure that removes unreacted 1,3-DITC without a chemical quenching step, such as solid-phase extraction or size-exclusion chromatography, if feasible.
-
-
Experimental Protocols
Protocol 1: Quenching with a Primary Amine (e.g., Ethylamine)
This protocol is suitable for quenching 1,3-DITC in common organic solvents.
-
Preparation: Prepare a 1 M solution of ethylamine in the reaction solvent (e.g., THF, DMF).
-
Addition: At the end of your primary reaction, add a 5- to 10-fold molar excess of the ethylamine solution to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Verification: Monitor the disappearance of 1,3-DITC by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Proceed with your standard workup and purification protocol. The resulting bis(ethylthiourea) adduct of 1,3-DITC will be more polar and easily separable.
Protocol 2: Quenching with an Aqueous Solution
This protocol is useful for reactions performed in aqueous-compatible solvents.
-
Preparation: Prepare a 1 M aqueous solution of a simple amine like Tris(hydroxymethyl)aminomethane (Tris) buffer at pH 8-9.
-
Addition: Add a 10-fold molar excess of the Tris buffer to the reaction mixture.
-
Reaction: Stir vigorously at room temperature for 2-4 hours to ensure adequate mixing of the aqueous and organic phases (if applicable).
-
Verification: Confirm the absence of 1,3-DITC using an appropriate analytical method.
-
Workup: Perform an aqueous workup to remove the water-soluble quenched adduct and excess quenching agent.
Data Summary Table
| Quenching Agent | Molar Excess (Typical) | Reaction Time (Typical) | Solvent Compatibility | Resulting Adduct |
| Ethylamine | 5-10 fold | 1-2 hours | Organic (THF, DMF, CH₂Cl₂) | N,N'-(1,3-phenylene)bis(3-ethylthiourea) |
| Piperidine | 5-10 fold | 1-2 hours | Organic (THF, DMF, CH₂Cl₂) | 1,1'-(1,3-phenylene)bis(piperidine-1-carbothioamide) |
| 2-Mercaptoethanol | 5-10 fold | 2-4 hours | Organic/Aqueous mixtures | Dithiocarbamate derivative |
| Tris Buffer (pH 8-9) | 10-fold | 2-4 hours | Aqueous/Protic solvents | Thiourea derivative |
Visualizing the Quenching Workflow
Below is a diagram illustrating the decision-making process for quenching unreacted 1,3-DITC.
Caption: Decision workflow for quenching 1,3-DITC.
Quenching Reaction Mechanism
The following diagram illustrates the nucleophilic attack of a primary amine on an isothiocyanate group of 1,3-DITC to form a stable thiourea derivative.
Caption: General mechanism for quenching an isothiocyanate with a primary amine.
References
-
Zhang, Y., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules. Available at: [Link]
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry. Available at: [Link]
- L'Abbé, G., & D'hooge, B. (1989). Reaction of isothiocyanates with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
- Maw, G. A. (1950). The hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society.
-
Zhang, Y., et al. (2018). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. Journal of Agricultural and Food Chemistry. Available at: [Link]
- Sigma-Aldrich. (2023).
- Thermo Fisher Scientific. (2021).
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 1,3-Diisothiocyanatobenzene (DITB) Cross-Linked Peptides
Welcome to the technical support center for researchers utilizing 1,3-diisothiocyanatobenzene (DITB) for protein cross-linking mass spectrometry (XL-MS). This guide is designed to provide expert insights, practical troubleshooting advice, and answers to frequently asked questions (FAQs) to help you navigate the unique challenges of this chemistry and successfully identify cross-linked peptides.
Introduction to DITB Cross-Linking
This compound (DITB) is a homobifunctional cross-linking agent that reacts with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins. This reaction forms a stable thiourea linkage. While structurally simple, the analysis of DITB cross-linked peptides by mass spectrometry presents a distinct set of challenges compared to more commonly used N-hydroxysuccinimide (NHS) ester-based or MS-cleavable cross-linkers. Understanding the chemistry of the thiourea bond is paramount to optimizing your experimental design and data analysis workflow.
This guide will address the entire XL-MS workflow, from initial reaction to data interpretation, with a specific focus on the nuances of DITB.
Core Experimental Workflow for DITB XL-MS
A typical experiment involves several critical stages, each with potential pitfalls. The following workflow provides a high-level overview.
Troubleshooting Guide
This section addresses specific problems you may encounter during your DITB XL-MS experiments in a question-and-answer format.
Issue 1: Low or No Cross-Linking Efficiency
Question: My SDS-PAGE analysis shows no higher molecular weight bands, and I'm identifying very few cross-linked peptides. What went wrong?
Possible Causes & Solutions:
-
Incorrect Buffer Composition: Isothiocyanates react with any primary amine. Your reaction buffer must be free of compounds like Tris or glycine, which will consume the DITB reagent.[1]
-
Solution: Use amine-free buffers such as HEPES, PBS, or bicarbonate at a pH range of 7.5-8.5 for optimal reaction with lysine side chains.[2]
-
-
Reagent Instability: DITB, like many cross-linkers, is sensitive to moisture. A previously opened or improperly stored vial of reagent may have hydrolyzed, rendering it inactive.
-
Solution: Always use freshly prepared DITB stock solutions dissolved in an anhydrous solvent like DMSO or DMF. Prepare only what you need for the immediate experiment.
-
-
Suboptimal Reagent Concentration: The ideal cross-linker-to-protein molar ratio is critical. Too little DITB will result in low yields, while too much can lead to extensive modification, protein precipitation, and the formation of difficult-to-analyze networks.
-
Solution: Perform a titration experiment to determine the optimal DITB concentration. A common starting point is a 20- to 500-fold molar excess of DITB to protein.[3] Analyze the results by SDS-PAGE to find the concentration that yields higher-order bands without causing significant protein loss in the well.
-
-
Insufficient Reaction Time/Temperature: The cross-linking reaction may not have proceeded to completion.
-
Solution: Typical incubation times range from 30 minutes to 2 hours at room temperature. You can also perform the reaction at 4°C for longer periods to minimize potential protein denaturation.
-
-
Ineffective Quenching: If the reaction is not properly quenched, the active DITB can continue to react with the proteolytic enzyme (e.g., trypsin) added in the next step, inactivating it.
-
Solution: Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris or ammonium bicarbonate, to a final concentration of 20-50 mM and incubate for at least 15-30 minutes.
-
Issue 2: Low Abundance and Poor Identification of Cross-Linked Peptides
Question: My mass spectrometer is running, but the search engine identifies very few cross-linked peptides, and those it finds have low scores. How can I improve this?
Possible Causes & Solutions:
-
Low Stoichiometry of Cross-Links: Cross-linked peptides are inherently low in abundance compared to the vast excess of unmodified (linear) peptides from the protein digest.[4][5][6] This means the mass spectrometer's data-dependent acquisition (DDA) often selects the more abundant linear peptides for fragmentation, ignoring the cross-linked species.
-
Solution: Enrichment. This is the most critical step to improve identification rates. Use size exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX) to enrich for the larger and more highly charged cross-linked peptides.[4] These methods effectively separate cross-linked products from the bulk of linear peptides, increasing their relative abundance for MS analysis.
-
-
Inadequate MS/MS Fragmentation: The energy required to fragment the peptide backbones might not be optimal, leading to spectra that are difficult for search engines to interpret. Cross-linked peptides often have a higher charge state (3+ and above) and require tailored fragmentation conditions.[7]
-
Solution: Optimize Collision Energy. Use stepped Higher-Energy Collisional Dissociation (HCD) with a range of normalized collision energies (e.g., 25-35%). This approach ensures that some energy level will be effective for different peptide compositions and charge states.[3][8] For Orbitrap instruments, acquiring high-resolution MS/MS data is crucial for accurate fragment mass determination.
-
-
Incorrect Precursor Selection: Data-dependent acquisition might be excluding multiply charged ions.
-
Solution: Modify your instrument method to exclude singly charged ions from MS/MS selection and prioritize ions with charge states of 3+ or higher, as these are more likely to be cross-linked peptides.[7]
-
Issue 3: Complex and Difficult-to-Interpret MS/MS Spectra
Question: The MS/MS spectra for my potential cross-linked peptides are very complex. The search engine is struggling to make confident assignments. What is happening?
Possible Causes & Solutions:
-
Superimposed Fragment Ion Series: A cross-linked peptide is essentially two peptides joined together. Its MS/MS spectrum contains fragment ions (b- and y-ions) from both peptide chains, creating a dense and overlapping pattern that is computationally challenging to deconvolute.[9]
-
Solution 1: High-Resolution MS/MS. Use an instrument capable of high-resolution MS/MS (e.g., Orbitrap or TOF). This allows for the unambiguous determination of fragment ion charge states and masses, which is essential for specialized cross-link search algorithms.
-
Solution 2: Specialized Search Engines. Standard proteomics search engines are not designed for cross-linked data. Use dedicated software such as xiSEARCH , MaxLynx , or pLink , which are built to handle the complexity of cross-linked peptide spectra and can correctly score mixed fragment series.
-
-
Fragmentation of the Thiourea Linkage: The thiourea bond formed by DITB is generally stable, but it can undergo specific fragmentation under CID conditions, adding another layer of complexity to the spectra. The chemistry is analogous to that used in Edman degradation for peptide sequencing.[10][11][12] While this is well-studied for N-terminal modifications, a similar cleavage at an internal lysine-DITB-lysine linkage is plausible. This could lead to a characteristic fragmentation pattern where the cross-link itself breaks.
-
Solution: Inform Your Search Algorithm. When setting up your search, ensure the software knows the specific mass of DITB (192.29 Da) and the masses of any potential fragmentation products of the linker. Some studies on similar thiourea-containing molecules have noted "favorable losses of the tag" during CID, suggesting the linkage can be labile.[10][13] A potential fragmentation could involve cleavage of the C-N bond within the thiourea moiety.
-
-
Ambiguous Site Localization: Even if a cross-linked peptide pair is identified, the fragment ion coverage may be insufficient to pinpoint exactly which lysine residues are involved, especially if a peptide contains multiple lysines.
-
Solution: Complementary Fragmentation Techniques. If available, consider using Electron Transfer Dissociation (ETD). ETD produces c- and z-ions by fragmenting the peptide backbone while often leaving modifications and non-covalent interactions intact. This can provide complementary fragmentation information to CID/HCD, helping to localize the cross-link site with greater confidence.
-
Visualizing DITB Fragmentation
The fragmentation of a DITB cross-linked peptide is complex. Unlike MS-cleavable linkers, there is no single low-energy bond designed to break first. Fragmentation can occur along either peptide backbone or potentially at the thiourea linkage itself.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass modification of DITB that I should use in my search software? The molecular weight of this compound is 192.29 Da. When it cross-links two lysine residues, it adds this mass to the sum of the two peptides. For a monolink (where only one isothiocyanate group reacts and the other is hydrolyzed), the mass modification is DITB + H₂O = 192.29 + 18.01 = 210.30 Da.
Q2: Can I use DITB for in-vivo cross-linking? DITB is a hydrophobic molecule and may have limited cell permeability. While not as common as membrane-permeable NHS esters, its use in vivo is theoretically possible but would require significant optimization of delivery and reaction conditions. Most applications of DITB are for purified protein complexes in vitro.
Q3: How does DITB compare to NHS-ester cross-linkers like DSS or BS3? DITB forms a thiourea bond, whereas NHS esters form an amide bond. The thiourea linkage is generally stable but may exhibit unique fragmentation behavior reminiscent of Edman chemistry, as discussed above. NHS-ester cross-linked peptides primarily fragment along the peptide backbone, with some fragmentation observed at the amide bond between the lysine and the cross-linker.[9] The choice depends on your specific research goals and analytical capabilities.
Q4: Is DITB MS-cleavable? No, DITB is not considered a traditional "MS-cleavable" cross-linker in the same way as reagents like DSSO or DSBU.[14][15] Those reagents are specifically designed with bonds that are significantly more labile than the peptide backbone under low-energy CID, creating a predictable fragmentation pattern that simplifies data analysis. While the thiourea linkage in DITB may fragment under certain conditions, it does not provide the same analytical simplification.
Q5: What are the potential side reactions of DITB? The primary side reaction is hydrolysis of the isothiocyanate groups by water, rendering the reagent inactive. This is why using anhydrous solvent and fresh solutions is critical. Additionally, isothiocyanates can react with other nucleophiles, such as the thiol group of cysteine, to form dithiocarbamates.[16] However, the reaction with primary amines like lysine is generally favored and forms a more stable bond under typical cross-linking conditions.
Recommended Experimental Parameters
The following table provides a starting point for key experimental parameters. Optimization is highly recommended for your specific protein system.
| Parameter | Recommended Starting Condition | Notes |
| Reaction Buffer | 50 mM HEPES, 150 mM NaCl, pH 8.0 | Must be free of primary amines (e.g., Tris, Glycine). |
| Protein Concentration | 1-5 µM | Higher concentrations can promote intermolecular cross-linking. |
| DITB Molar Excess | 50-200x over protein | Titrate to find optimal ratio; monitor by SDS-PAGE. |
| Reaction Time | 60 minutes at Room Temperature | Can be adjusted (e.g., 2 hours at 4°C). |
| Quenching Agent | 50 mM Tris-HCl or Ammonium Bicarbonate | Add to quench unreacted DITB for 30 mins. |
| Enrichment Method | Size Exclusion (SEC) or Strong Cation Exchange (SCX) | Critical for reducing sample complexity.[4] |
| MS Fragmentation | Stepped HCD (e.g., 27 ± 8% NCE) | Prioritize precursors with charge ≥ 3+.[7][8] |
| MS Analyzer | High-Resolution (e.g., Orbitrap, TOF) | Essential for accurate mass measurement of precursors and fragments. |
References
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. Accessed January 20, 2026. [Link]
- Liu F, Rijkers DT, Post H, Heck AJ. Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Mol Cell Proteomics. 2015;14(4):1211-1223.
- Kao A, Chiu CL, Vellucci D, Yang Y, Patel VR, Guan S, Randall A, Kelleher NL. Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Mol Cell Proteomics. 2011;10(1):M110.002212.
- Niu J, Li Y, Yang Y, et al. Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. Mol Pharm. 2014;11(11):4017-4025.
-
Chemistry LibreTexts. 26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. Updated September 30, 2024. Accessed January 20, 2026. [Link]
-
Wikipedia. Edman degradation. Wikipedia. Accessed January 20, 2026. [Link]
- Iacobucci C, Götze M, Ihling CH, et al. Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. J Proteome Res. 2019;18(3):1363-1370.
-
MtoZ Biolabs. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. MtoZ Biolabs. Accessed January 20, 2026. [Link]
- Voinov VG, Deinzer ML. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Anal Chem. 2009;81(5):1893-1900.
- Julian RR, Moore B, Sun Q, Hsu JC, Lee AH, Yoo GC, Ly T. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. J Am Soc Mass Spectrom. 2022;33(8):1338-1345.
- Julian RR, Moore B, Sun Q, Hsu JC, Lee AH, Yoo GC, Ly T. Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. bioRxiv. 2021. doi:10.1101/2021.08.11.456041.
-
ResearchGate. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. Accessed January 20, 2026. [Link]
- Schilling B, Row RH, Gibson BW, Guo X, Medzihradszky KF. MS2-Assign: an algorithm for the automated assignment of MS/MS data of chemically cross-linked peptides. J Am Soc Mass Spectrom. 2003;14(8):834-850.
- Götze M, Pettelkau J, Schaks S, et al. Optimized fragmentation regime for diazirine photo-cross-linked peptides. Anal Chem. 2016;88(17):8511-8518.
- Mi L, Hood BL, Stewart NA, Xiao Z, Govind S, Wang X, Conrads TP, Veenstra TD, Chung FL. Identification of potential protein targets of isothiocyanates by proteomics. AAPS J. 2011;13(4):593-602.
- Rinner O, Seebacher J, Walzthoeni T, et al. Identification of cross-linked peptides from large sequence databases.
- Pettit GR, Srirangam JK, Herald DL, Erickson KL, Doubek DL, Schmidt JM. Isolation and structure of the marine sponge cell growth inhibitory cyclic peptide microspinosamide. J Org Chem. 1992;57(26):7217-7220.
- Galvani M, Rovatti L, Hamdan M, Herbert B, Righetti PG. Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation. Electrophoresis. 2001;22(10):2066-2074.
- Luo J, Fishburn J, Hahn S, Ranish J. A systematic evaluation of the use of reductive dimethylation for quantitative proteomics. J Proteome Res. 2012;11(12):5938-5948.
-
Wikipedia. Urea. Wikipedia. Accessed January 20, 2026. [Link]
- Medeiros-Silva J, Lins G, Domingues MR, Neves-Petersen MT, Petersen SB. Collision-induced dissociation of Lys-Lys intramolecular crosslinked peptides. J Mass Spectrom. 2012;47(10):1326-1334.
- O'Reilly FJ, Rappsilber J. Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays Biochem. 2018;62(1):47-58.
- Vachet RW, Goolsby B, Satterfield M. Ion Activation Methods for Peptides and Proteins. Anal Chem. 2011;83(12):4558-4569.
- Sohn CH, Gao J, Thomas DA, Kim TY, Goddard WA 3rd, Beauchamp JL. Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Chem Sci. 2015;6(8):4647-4658.
-
ResearchGate. Schematic representation of CID fragmentation of Lys-C and Lys-N derived singly charged peptide ions. ResearchGate. Accessed January 20, 2026. [Link]
- Zhang T, Wu SL, Hancock WS, Karger BL. Comprehensive mapping of histone modifications in the nucleosome core by middle-down and bottom-up mass spectrometry. Anal Chem. 2013;85(21):10182-10190.
-
The Bumbling Biochemist. Protein-protein crosslinking - an overview with emphasis on structural biology uses. YouTube. Published November 18, 2021. Accessed January 20, 2026. [Link]
- Leitner A, Faini M, Stengel F, Aebersold R. Cross-linking/mass spectrometry: in-depth analysis of protein structures and interactions. Chimia (Aarau). 2012;66(11):795-800.
- Rawlins CM, Loo RRO, Loo JA. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Molecules. 2021;26(20):6247.
- Mi L, Wang X, Govind S, Hood BL, Veenstra TD, Conrads TP, Chung FL. Proteins as binding targets of isothiocyanates in cancer prevention. J Nutr. 2010;140(4):811-816.
- Nandania J, Peddinti G, Pessia A, Kokkonen M, Velagapudi V. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Anal Bioanal Chem. 2023;415(29-30):7469-7482.
- Kjaer A, Ohashi M, Wilson JM, Djerassi C. Mass Spectra of Isothiocyanates. Acta Chem Scand. 1963;17:2143-2154.
- Petri L, Szijj PÁ, Kelemen ÁA, Keserű G. Reactivity of the isothiocyanate group with cysteine and lysine. Bioorg Med Chem Lett. 2020;30(16):127303.
-
Sohn CH, Beauchamp JL. Mechanisms and Energetics of Free Radical Initiated Disulfide Bond Cleavage in Model Peptides and Insulin by Mass Spectrometry. Montclair State University Digital Commons. Published August 1, 2015. Accessed January 20, 2026. [Link]
Sources
- 1. Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. escholarship.org [escholarship.org]
- 4. Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collision-induced dissociation of Lys-Lys intramolecular crosslinked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Diisothiocyanatobenzene (DITC) Cross-Linked Protein Complexes
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of protein complexes cross-linked with 1,3-diisothiocyanatobenzene (DITC). Here, you will find troubleshooting guides and frequently asked questions designed to address specific challenges encountered during experimental workflows. The advice provided is grounded in established principles of protein chemistry and cross-linking technologies to ensure scientific integrity and experimental success.
Introduction to DITC Cross-Linking
This compound (DITC) is a homobifunctional cross-linking agent that reacts primarily with primary amines (the α-amine at the N-terminus and the ε-amine of lysine residues) and thiol groups (cysteine residues) to form stable thiourea or dithiocarbamate bonds, respectively. The choice of reaction pH is critical, as it dictates the primary target of the cross-linker. This unique reactivity profile makes DITC a valuable tool for capturing protein-protein interactions, but it also presents specific challenges in the subsequent purification of the cross-linked complexes. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cross-linking with DITC?
A1: The optimal pH depends on the target amino acid residues. For targeting primary amines (lysines and N-terminus), a pH range of 9-11 is recommended to ensure the amino groups are deprotonated and thus more nucleophilic.[1] For targeting thiol groups (cysteines), a pH range of 6-8 is preferable.[1] It is crucial to select a buffer that does not contain primary amines (e.g., Tris) or thiols, as these will compete with the protein for reaction with DITC.[2]
Q2: How do I choose the right concentration of DITC?
A2: The optimal DITC concentration needs to be determined empirically for each protein complex. A good starting point is a 20- to 50-fold molar excess of DITC to the protein of interest.[3] Too low a concentration will result in inefficient cross-linking, while too high a concentration can lead to extensive modification, protein aggregation, and the formation of large, insoluble complexes.
Q3: How can I quench the DITC cross-linking reaction?
A3: The reaction can be stopped by adding a reagent that contains a primary amine or a thiol to consume the excess DITC.[3] Common quenching agents include Tris buffer, glycine, or β-mercaptoethanol. The quenching agent should be added to a final concentration that is in large excess to the initial DITC concentration (e.g., 20-50 mM).
Q4: My protein complex is precipitating after adding DITC. What should I do?
A4: Protein precipitation upon addition of a cross-linker is a common issue, often caused by excessive cross-linking or changes in the protein's surface properties. To address this, try reducing the DITC concentration, shortening the reaction time, or performing the reaction at a lower temperature (e.g., on ice). Additionally, ensure that the protein concentration is not too high, as this can favor intermolecular cross-linking and aggregation.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of DITC-cross-linked protein complexes.
Problem 1: Low or No Cross-Linking Efficiency
Possible Causes:
-
Incorrect pH: The pH of the reaction buffer may not be optimal for the targeted amino acid residues.
-
Competing Nucleophiles in Buffer: The buffer may contain primary amines (e.g., Tris) or thiols that are reacting with the DITC.[2]
-
Hydrolysis of DITC: Isothiocyanates can be susceptible to hydrolysis in aqueous solutions, reducing their reactivity over time.
-
Inaccessible Target Residues: The lysine or cysteine residues may be buried within the protein structure and therefore inaccessible to the DITC.
-
Insufficient DITC Concentration: The molar excess of DITC may be too low for efficient cross-linking.
Solutions:
-
Verify and Optimize Buffer pH: Check the pH of your reaction buffer. For targeting amines, adjust the pH to 9-11. For targeting thiols, use a pH of 6-8.[1] Consider performing a pH titration experiment to find the optimal condition for your specific protein complex.
-
Use a Non-Reactive Buffer: Switch to a buffer that does not contain primary amines or thiols. Good choices include phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffers.
-
Prepare Fresh DITC Solution: Always prepare the DITC solution immediately before use to minimize hydrolysis. Dissolve DITC in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.
-
Consider Protein Conformation: If you suspect the target residues are buried, you may need to perform the cross-linking reaction under partially denaturing conditions, although this can disrupt the native protein-protein interactions you are trying to capture.
-
Titrate DITC Concentration: Perform a series of experiments with increasing molar excess of DITC to find the optimal concentration that yields cross-linked products without causing significant aggregation.
Problem 2: Protein Aggregation and Precipitation
Possible Causes:
-
Excessive Cross-Linking: Too much DITC can lead to the formation of large, insoluble aggregates.
-
High Protein Concentration: A high concentration of the protein complex can promote intermolecular cross-linking over intramolecular cross-linking.
-
Hydrophobicity of DITC: As an aromatic compound, DITC is relatively hydrophobic, and its addition to the protein can alter the surface properties, leading to aggregation.
Solutions:
-
Optimize Cross-Linker Concentration and Reaction Time: Reduce the molar excess of DITC and shorten the incubation time. Perform a time-course experiment to determine the point at which sufficient cross-linking is achieved without significant precipitation.
-
Adjust Protein Concentration: Lower the concentration of your protein complex during the cross-linking reaction.
-
Modify Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C or on ice) to slow down the reaction rate and potentially reduce aggregation.
-
Include Additives: Consider adding stabilizing agents to the buffer, such as a small amount of a non-ionic detergent or glycerol, to help maintain protein solubility.
Problem 3: Low Recovery of Cross-Linked Complexes During Purification
Possible Causes:
-
Non-specific Binding to Chromatography Resin: The cross-linked complexes may be interacting non-specifically with the purification matrix.
-
Loss of Affinity Tag Accessibility: If using affinity purification, the DITC may have reacted with residues within or near the affinity tag, hindering its binding to the resin.
-
Heterogeneity of Cross-Linked Species: The cross-linking reaction can produce a heterogeneous mixture of species with different sizes and conformations, leading to broad elution profiles and difficulty in isolating a specific complex.
Solutions:
-
Optimize Chromatography Conditions: For size-exclusion chromatography (SEC), ensure the column is properly calibrated and the running buffer is optimized for your complex. For affinity chromatography, try using a different affinity tag or modifying the washing and elution conditions to reduce non-specific binding.
-
Assess Affinity Tag Integrity: Before large-scale purification, perform a small-scale binding assay to confirm that the cross-linked complex can still bind to the affinity resin.
-
Employ Multi-Step Purification: A single purification step may not be sufficient. Consider a multi-dimensional purification strategy, such as combining affinity chromatography with SEC, to resolve the different cross-linked species.[1][4]
Experimental Protocols
Protocol 1: General Procedure for DITC Cross-Linking of a Protein Complex
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0 for targeting thiols, or 50 mM sodium borate, 150 mM NaCl, pH 9.5 for targeting amines). Ensure the buffer is free of primary amines and thiols.
-
Protein Sample Preparation: Prepare your purified protein complex in the chosen reaction buffer. The optimal protein concentration should be determined empirically but is typically in the low micromolar range.
-
DITC Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of DITC in anhydrous DMSO or DMF.
-
Cross-Linking Reaction: Add the DITC stock solution to the protein sample to achieve the desired final molar excess. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Sample Analysis: Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the presence of higher molecular weight bands corresponding to the cross-linked complex.
Protocol 2: Purification of DITC-Cross-Linked Complexes by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a suitable SEC column (chosen based on the expected size of your complex) with a compatible buffer (e.g., PBS or HEPES-buffered saline).
-
Sample Loading: Load the quenched cross-linking reaction mixture onto the equilibrated SEC column.
-
Elution: Elute the proteins with the equilibration buffer at an appropriate flow rate.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and Western blotting (if antibodies are available) to identify the fractions containing the cross-linked complex.
-
Pooling and Concentration: Pool the fractions containing the purified cross-linked complex and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).
Data Presentation
| Parameter | Recommended Range | Rationale |
| Reaction pH | 6.0-8.0 (for thiols) or 9.0-11.0 (for amines) | Optimizes the nucleophilicity of the target amino acid side chains.[1] |
| DITC:Protein Molar Ratio | 20:1 to 500:1 | Needs to be optimized; balances cross-linking efficiency with the risk of aggregation.[3] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can help control the reaction rate and reduce aggregation. |
| Reaction Time | 30 minutes to 2 hours | Shorter times may be sufficient and can minimize side reactions and aggregation. |
| Quenching Agent | 20-50 mM Tris, glycine, or β-mercaptoethanol | Effectively stops the reaction by consuming excess DITC.[3] |
Visualizations
Caption: DITC cross-linking reaction overview.
Caption: Purification workflow for DITC-cross-linked complexes.
References
-
Cejpek, K., Valušová, M., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565.* [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. [Link]
-
Drobnica, Ľ., & Augustin, J. (1965). Reaction of isothiocyanates with amino acids, peptides and proteins. Collection of Czechoslovak Chemical Communications, 30(4), 1221-1229.* [Link]
-
G-Biosciences. (n.d.). Protein Cross-Linking.[Link]
-
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Expanding the chemical cross-linking toolbox by the use of multiple proteases and enrichment by size exclusion chromatography. Molecular & Cellular Proteomics, 13(2), 424-434.* [Link]
-
Luo, J., et al. (2012). Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry. Journal of Proteome Research, 11(11), 5288-5297.* [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000-1008.* [Link]
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(15), 9188-9229.* [Link]
-
Liu, F., Rijkers, D. T., Heck, A. J., & Slijper, M. (2015). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 59, 1-11. [Link]
-
Zlatic, S. A., & Ryder, P. V. (2010). Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography. Journal of visualized experiments : JoVE, (37), 1871. [Link]
-
Valentine, J. S., & Klippenstein, G. L. (1974). The molecular mechanism of the carbon disulfide mediated cross-linking of proteins. Biochemical and biophysical research communications, 58(1), 148-154.* [Link]
-
Amara, C., et al. (2016). Carbon disulfide mediated protein cross-linking by N,N-diethyldithiocarbamate. Chemical research in toxicology, 29(1), 96-102.* [Link]
-
Cummins, T. D., et al. (2014). Characterization of protein complexes using chemical cross-linking coupled electrospray mass spectrometry. arXiv preprint arXiv:1406.0912.[Link]
-
Kao, A., et al. (2011). Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes. Molecular & Cellular Proteomics, 10(1), M110.002242.* [Link]
-
Belov, M. E., et al. (2003). Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS. Journal of the American Society for Mass Spectrometry, 14(8), 856-867.* [Link]
-
Raynal, B., et al. (2022). Protein purification strategies must consider downstream applications and individual biological characteristics. Biological Procedures Online, 24(1), 8.* [Link]
-
Bio-Rad. (2022). Solving Protein Purification Challenges.[Link]
-
Bumbly, B. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses. YouTube. [Link]
Sources
Technical Support Center: 1,3-Diisothiocyanatobenzene (DITC) Cross-linking
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1,3-diisothiocyanatobenzene (DITC) cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing your cross-linking experiments. Here, we move beyond simple protocols to explain the critical "why" behind the "how," focusing on the pivotal role of pH in achieving high-efficiency and high-specificity cross-linking.
Fundamental Principles: The Critical Role of pH
This compound is a homobifunctional cross-linking agent. Its power lies in the two isothiocyanate (-N=C=S) groups, which react primarily with nucleophilic groups on proteins, most notably the primary amines of lysine side chains and the N-terminus. However, the efficiency of this reaction is fundamentally governed by pH.
The key to this pH dependence is the protonation state of the target amine group. For the reaction to occur, the amine must be in its unprotonated, nucleophilic form (R-NH₂). At acidic pH, the amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and thus unreactive toward the isothiocyanate group.
The equilibrium between the protonated and unprotonated states is defined by the pKa of the amine group and the pH of the surrounding buffer. The pKa of lysine side chains is typically around 10.5, while the N-terminal α-amino group can vary more widely, from 6.8 to 9.1.[1][2] To ensure a sufficient concentration of nucleophilic amines, the reaction buffer pH must be raised to a level at or near the pKa of the target amines. This is why most isothiocyanate-based cross-linking protocols recommend a pH range of 9-11.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cross-linking proteins with DITC?
For reactions targeting primary amines (lysine, N-terminus), the optimal pH is generally between 9.0 and 10.0. In this range, a significant portion of the amine groups are deprotonated and available for nucleophilic attack on the isothiocyanate group to form a stable thiourea bond.[3] While higher pH can further deprotonate amines, it also increases the risk of isothiocyanate hydrolysis, which deactivates the cross-linker.
Q2: Can I perform DITC cross-linking at neutral or acidic pH?
It is strongly discouraged. At neutral pH (~7.4), the vast majority of lysine side chains (pKa ~10.5) will be protonated (R-NH₃⁺) and unreactive. While some N-terminal amines might have a lower pKa, overall cross-linking efficiency will be drastically reduced.[1][4] At acidic pH, the reaction is effectively halted. Furthermore, isothiocyanates can undergo hydrolysis in strongly acidic conditions, though this is generally slower than at high pH.[5]
Q3: My protein contains important cysteine residues. Will DITC react with them?
Yes, isothiocyanates can react with thiol groups (from cysteine) to form a dithiocarbamate linkage.[3] This reaction is favored at a lower pH range, typically between 6.0 and 8.0.[3] The bond formed with thiols is also known to be reversible, unlike the stable thiourea bond formed with amines.[6] If your goal is to specifically cross-link amines, performing the reaction at pH 9.0 or higher will heavily favor the amine reaction over the thiol reaction.
Q4: How does my choice of buffer affect the reaction?
Buffer selection is critical. Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your protein for reaction with DITC, quenching the reaction and reducing efficiency.[7] Good choices for alkaline pH cross-linking include:
-
Carbonate-Bicarbonate Buffer (pH 9.0-10.5): An excellent and widely used choice.
-
Borate Buffer (pH 8.0-10.0): Another suitable option.
-
HEPES (pH 7.2-8.2): While often used, ensure the pH is adjusted to the higher end of its buffering capacity if targeting amines, or consider a different buffer for optimal performance at pH > 9.
| Buffer System | Useful pH Range | Compatibility with DITC |
| Phosphate (PBS) | 6.0 - 8.0 | Good. Non-reactive. Suitable for thiol-DITC reactions. |
| HEPES | 7.2 - 8.2 | Good. Non-reactive. |
| Carbonate/Bicarbonate | 9.0 - 10.5 | Excellent. Ideal for amine-DITC reactions. |
| Borate | 8.0 - 10.0 | Excellent. A strong alternative to Carbonate. |
| Tris (TBS) | 7.0 - 9.0 | Poor. Contains primary amines that will quench the reaction. |
| Glycine | 9.0 - 10.5 | Poor. Contains primary amines. Only use for quenching. |
Q5: How stable is DITC in aqueous buffer?
The isothiocyanate group is susceptible to hydrolysis, especially at alkaline pH. This is a competing reaction that converts the -N=C=S group into a non-reactive amine. Therefore, DITC should always be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer. Never store DITC in aqueous solutions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Cross-linking Yield | 1. Incorrect pH: Reaction buffer pH is too low (e.g., < 8.5), keeping amines protonated. | 1. Verify and Optimize pH: Use a calibrated pH meter. Prepare fresh buffer at pH 9.0-10.0 (e.g., 100 mM Sodium Carbonate). Perform a pH optimization experiment (see protocol below). |
| 2. Reactive Buffer: Buffer contains primary amines (Tris, Glycine) that are quenching the DITC. | 2. Switch to a Non-Amine Buffer: Use Carbonate, Borate, or Phosphate buffer at the appropriate pH. | |
| 3. Hydrolyzed DITC: Stock solution was prepared in advance or exposed to moisture. | 3. Prepare Fresh DITC Stock: Dissolve DITC in anhydrous DMSO or DMF immediately before use. Add it to the protein solution swiftly. | |
| 4. Insufficient DITC Concentration: Molar excess of cross-linker is too low. | 4. Increase DITC Concentration: Titrate the DITC:protein molar ratio (e.g., start with 20:1 and test up to 100:1). | |
| Protein Precipitation/Aggregation | 1. High Cross-linker Concentration: Excessive cross-linking (inter-molecular) is causing aggregation. | 1. Reduce DITC Concentration: Lower the molar excess of DITC. |
| 2. Solubility Issues: The protein is not stable at the required alkaline pH, or DITC (dissolved in DMSO) is causing the protein to precipitate. | 2. Screen Buffers & Additives: Test protein stability in the chosen buffer before adding DITC. Limit the final DMSO concentration to <10% (v/v). Consider adding solubility-enhancing agents like arginine or glycerol. | |
| 3. Reaction Time Too Long: Extended reaction times can lead to over-cross-linking and aggregation. | 3. Optimize Reaction Time: Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) and analyze results by SDS-PAGE. | |
| Non-Specific Bands on Gel | 1. Over-cross-linking: High DITC concentration or long reaction time is leading to random, high-molecular-weight complexes. | 1. Titrate DITC and Time: Systematically reduce the DITC concentration and reaction time. |
| 2. Protein Purity: The starting protein sample is impure, and contaminants are being cross-linked. | 2. Improve Protein Purification: Ensure the starting material is of high purity by using an additional chromatography step. |
Experimental Protocols
Protocol 1: Standard DITC Cross-linking of a Protein
This protocol provides a starting point for cross-linking a purified protein.
-
Buffer Exchange: Ensure your protein of interest (e.g., at 1 mg/mL) is in a suitable amine-free buffer, such as 100 mM sodium carbonate, pH 9.5.
-
Prepare DITC Stock: Immediately before use, dissolve DITC in anhydrous DMSO to create a 10 mM stock solution.
-
Initiate Reaction: Add the DITC stock solution to the protein solution to achieve a desired molar excess (e.g., 50-fold molar excess of DITC over protein). Gently mix immediately. Ensure the final DMSO concentration is below 10%.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench Reaction: Stop the reaction by adding a quenching buffer with a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Analysis: Analyze the cross-linking products by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to dimers, trimers, etc.
Protocol 2: Workflow for pH Optimization
-
Prepare Aliquots: Prepare several identical aliquots of your purified protein in a low-buffering-capacity, amine-free buffer (e.g., 10 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).
-
Adjust pH: For each aliquot, adjust the pH to a different target value using concentrated stocks of suitable high-pH buffers. For example:
-
Aliquot 1: Add Borate buffer stock to reach a final pH of 8.5.
-
Aliquot 2: Add Carbonate buffer stock to reach a final pH of 9.0.
-
Aliquot 3: Add Carbonate buffer stock to reach a final pH of 9.5.
-
Aliquot 4: Add Carbonate buffer stock to reach a final pH of 10.0.
-
-
Initiate Cross-linking: Add the same molar excess of freshly prepared DITC to each tube.
-
Incubate & Quench: Incubate all tubes for a fixed time (e.g., 1 hour) at room temperature, then quench the reactions simultaneously.
-
Analyze: Run all samples on an SDS-PAGE gel. The lane showing the most efficient conversion of monomer to the desired higher-order species without excessive aggregation indicates the optimal pH for your specific protein system.
References
-
Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Image]. Retrieved from [Link]
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339–341. [Link]
-
Oregioni, A., Stieglitz, B., Kelly, G., et al. (2017). Determination of the pKa of the N-terminal amino group of ubiquitin by NMR. Scientific Reports, 7, 43748. [Link]
-
Kasper, P. T., Wäscher, S., & Summerer, D. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 91(9), 5634–5638. [Link]
-
Bae, S.-H., & Park, J.-S. (2014). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 289(16), 11048–11057. [Link]
-
University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins, Table of pKa and pI values. Retrieved from [Link]
Sources
- 1. Determination of the pKa of the N-terminal amino group of ubiquitin by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Minimizing Non-Specific Binding of 1,3-Diisothiocyanatobenzene (DITC)
Welcome to the technical support center for 1,3-diisothiocyanatobenzene (DITC). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing this potent bifunctional crosslinker while mitigating the common challenge of non-specific binding. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established biochemical principles and field-proven insights to ensure the success and reproducibility of your experiments.
Introduction to DITC and the Challenge of Non-Specific Binding
This compound (DITC) is a homobifunctional crosslinking agent that reacts primarily with primary amino groups (-NH₂) present on proteins, such as the N-terminus and the ε-amino group of lysine residues.[1] The two isothiocyanate groups (-N=C=S) at opposite ends of the benzene ring allow for the covalent linkage of two protein molecules or the intramolecular crosslinking within a single protein. This makes DITC a valuable tool for studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates.
However, the high reactivity of the isothiocyanate groups, while advantageous for efficient crosslinking, also presents a significant challenge: non-specific binding. This phenomenon can lead to the modification of unintended targets, protein aggregation, loss of biological activity, and high background signals in downstream applications.[2] This guide will provide a comprehensive framework for understanding and minimizing non-specific binding in your DITC-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DITC reaction and non-specific binding?
A1: The isothiocyanate group of DITC reacts with unprotonated primary amines to form a stable thiourea bond.[3][4] This reaction is pH-dependent, with optimal reactivity occurring at a pH range of 8.0 to 9.5. Non-specific binding arises from several factors:
-
Hydrophobic Interactions: The benzene ring of DITC is hydrophobic and can interact non-covalently with hydrophobic patches on protein surfaces.
-
Reaction with Other Nucleophiles: Besides primary amines, isothiocyanates can react with other nucleophilic groups, such as sulfhydryl groups (-SH) of cysteine residues, although this reaction is generally less favored at alkaline pH.
-
High Reactant Concentrations: Using an excessive molar ratio of DITC to protein can lead to random, non-specific modifications of accessible amino groups.[5]
-
Protein Aggregation: Excessive crosslinking or modification of surface charges can lead to protein aggregation, which can entrap unreacted DITC and other proteins, contributing to apparent non-specific binding.[6]
Q2: How do I choose the optimal buffer conditions for my DITC crosslinking reaction?
A2: Buffer selection is critical for controlling the specificity of the DITC reaction.
-
pH: Maintain a pH between 8.0 and 9.5 to favor the reaction with primary amines. Buffers such as sodium bicarbonate or borate are suitable.[7] Avoid amine-containing buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with DITC.[5]
-
Buffer Components: Avoid nucleophilic additives in your reaction buffer that could react with DITC.
-
Ionic Strength: Increasing the ionic strength of the buffer (e.g., with 150-500 mM NaCl) can help to reduce non-specific electrostatic interactions between proteins.[8][9]
Q3: What are effective blocking and quenching strategies for DITC reactions?
A3: Blocking and quenching are essential steps to minimize non-specific binding.
-
Blocking: Before adding DITC, you can pre-incubate your protein sample with a blocking agent to occupy non-specific binding sites. Bovine Serum Albumin (BSA) or casein are commonly used for this purpose.[10][11][12]
-
Quenching: After the desired reaction time, it is crucial to quench the reaction to deactivate any unreacted DITC. This prevents further, potentially non-specific, reactions. Small molecules with primary amines, such as Tris, glycine, or ethanolamine, can be added in excess to consume the remaining active isothiocyanate groups.[13]
Q4: How can I remove unreacted DITC and its byproducts after the reaction?
A4: Proper purification is key to obtaining a clean final product.
-
Dialysis/Buffer Exchange: For removing small molecules like unreacted DITC and quenching agents from a protein solution, dialysis or buffer exchange (e.g., using a desalting column) is highly effective.[14]
-
Precipitation: Protein precipitation using methods like trichloroacetic acid (TCA)/acetone or methanol/chloroform can be effective for removing various contaminants, including detergents and unreacted crosslinkers.[15]
-
Size Exclusion Chromatography (SEC): SEC is an excellent method for separating crosslinked protein complexes from smaller, unreacted molecules.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background / Non-Specific Binding in Downstream Assays (e.g., Western Blot) | 1. Incomplete quenching of DITC. 2. Insufficient blocking. 3. Hydrophobic interactions. 4. Inadequate post-reaction cleanup. | 1. Increase the concentration of the quenching agent (e.g., Tris, glycine) and/or the quenching time. 2. Optimize the blocking step by increasing the concentration or incubation time of the blocking agent (e.g., 1-3% BSA for 1 hour). 3. Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffers to disrupt hydrophobic interactions. 4. Perform thorough dialysis or use a desalting column post-reaction to remove all traces of unreacted DITC and byproducts.[14] |
| Protein Precipitation or Aggregation During/After Reaction | 1. Excessive crosslinking due to high DITC concentration. 2. Suboptimal buffer conditions (pH, ionic strength). 3. High protein concentration. | 1. Perform a titration experiment to determine the optimal molar ratio of DITC to protein. Start with a lower ratio (e.g., 10:1 DITC:protein) and gradually increase.[5] 2. Ensure the reaction pH is optimal for your protein's stability. Adjust the ionic strength of the buffer to between 150-500 mM NaCl to minimize non-specific protein-protein interactions.[8][9] 3. Reduce the protein concentration during the crosslinking reaction. |
| Low Crosslinking Efficiency | 1. Inactive DITC due to hydrolysis. 2. Suboptimal pH for the reaction. 3. Presence of competing nucleophiles in the buffer. 4. Insufficient incubation time or temperature. | 1. DITC is moisture-sensitive. Prepare fresh stock solutions in an anhydrous aprotic solvent like DMSO or DMF immediately before use.[8] 2. Confirm the reaction buffer pH is between 8.0 and 9.5. 3. Ensure your buffer is free of primary amines (e.g., Tris, glycine).[5] 4. Optimize the incubation time (typically 30 minutes to 2 hours at room temperature) and temperature (room temperature or 37°C). |
| Difficulty Removing Excess DITC | 1. DITC's poor aqueous solubility.[6] 2. Non-covalent binding of DITC to proteins. | 1. DITC is practically insoluble in water.[6] Ensure it is first dissolved in an organic solvent like DMSO before adding to the aqueous reaction buffer. For removal, extensive dialysis with multiple buffer changes or size exclusion chromatography is recommended. 2. Wash with buffers containing a low concentration of a non-ionic detergent or a small amount of organic solvent (if your protein can tolerate it) to disrupt non-covalent interactions before final purification. |
Experimental Protocols
Protocol 1: General DITC Crosslinking of Proteins
-
Protein Preparation: Prepare your protein solution in a suitable amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH of 8.0-9.5.
-
DITC Stock Solution Preparation: Immediately before use, dissolve DITC in anhydrous DMSO to a concentration of 10-50 mM.
-
Blocking (Optional): If high non-specific binding is anticipated, add a blocking agent like BSA to a final concentration of 1% and incubate for 30-60 minutes at room temperature.[12]
-
Crosslinking Reaction: Add the DITC stock solution to the protein solution to achieve the desired final molar excess of DITC over the protein. Gently mix and incubate for 30 minutes to 2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess DITC, quenching reagent, and byproducts by dialysis against an appropriate buffer or by using a desalting column.
Protocol 2: Optimizing DITC:Protein Molar Ratio
-
Set up a series of parallel reactions with a constant protein concentration.
-
Vary the molar excess of DITC to protein in each reaction (e.g., 5:1, 10:1, 20:1, 50:1, 100:1).
-
Follow the general crosslinking protocol (Protocol 1) for each reaction.
-
Analyze the results of each reaction by SDS-PAGE to observe the formation of crosslinked products and any protein aggregation.
-
Select the lowest DITC:protein ratio that gives sufficient crosslinking with minimal aggregation.
Visualizations
DITC Reaction Mechanism
Caption: Step-by-step workflow for successful DITC crosslinking.
References
-
Nature Portfolio. (2022). Upcycling of dynamic thiourea thermoset polymers by intrinsic chemical strengthening. Nature Communications. [Link]
-
Bulgarian Academy of Sciences. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications. [Link]
-
Elsevier. (n.d.). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics. [Link]
-
ResearchGate. (2017). What is currently the best method of removing SDS from protein solutions?. [Link]
-
Patsnap. (2025). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Synapse. [Link]
-
YouTube. (2010). Removing contaminants from protein samples. [Link]
-
National Institutes of Health. (n.d.). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. [Link]
-
ResearchGate. (n.d.). Stability of the isolated thiourea S‐oxides (a) and their suggested routes of decomposition. [Link]
-
YouTube. (2020). Protein DNA Bioconjugate Protocol. [Link]
-
Bio-Rad. (n.d.). Protein Extraction and Cleanup. [Link]
-
AAPS PharmSciTech. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. [Link]
-
ResearchGate. (n.d.). Blocking agents for ELISA quantification of compounds coming from bovine muscle crude extracts. [Link]
-
Elsevier. (n.d.). Cross-linking mass spectrometry for mapping protein complex topologies in situ. [Link]
-
YouTube. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Machine learning-guided strategies for reaction conditions design and optimization. [Link]
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. [Link]
-
PubChem. (n.d.). p-Phenylene diisothiocyanate. [Link]
-
ResearchGate. (n.d.). Side-chain specific isotopic labeling of proteins for infrared structural biology: The case of ring-D-4-tyrosine isotope labeling of photoactive yellow protein. [Link]
-
YouTube. (2024). Purification of Proteins & Peptides by Using Self-removing Tag. [Link]
-
MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]
-
Loba Chemie. (2018). PHENYL ISOTHIOCYNATE For Synthesis MSDS. [Link]
-
Elsevier. (n.d.). Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics. [Link]
-
PubChem. (n.d.). Thiourea. [Link]
-
National Institutes of Health. (n.d.). Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies. [Link]
-
eLife. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. [Link]
-
YouTube. (2024). Cross Linking Reactions - Molecular Dynamics Simulation - J OCTA - DHIO. [Link]
-
Merck Millipore. (n.d.). Phenyl isothiocyanate CAS 103-72-0. [Link]
-
National Institutes of Health. (n.d.). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. [Link]
-
ChemRxiv. (n.d.). Automated Optimization under Dynamic Flow Conditions. [Link]
Sources
- 1. 1,3-Phenylene diisothiocyanate 97 3125-77-7 [sigmaaldrich.com]
- 2. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 3. Upcycling of dynamic thiourea thermoset polymers by intrinsic chemical strengthening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. p-Phenylene diisothiocyanate | C8H4N2S2 | CID 19958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Blocking Strategies for IHC | Thermo Fisher Scientific - CL [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Linking Reagents: Profiling 1,3-Diisothiocyanatobenzene
In the intricate world of protein analysis, the ability to capture and characterize interactions is paramount. Chemical cross-linking serves as a powerful tool to covalently stabilize these interactions, providing a molecular snapshot for detailed study.[1][2] This guide offers an in-depth comparison of 1,3-diisothiocyanatobenzene (1,3-DITC), a rigid homobifunctional cross-linker, with other commonly used reagents. Our focus is to provide researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions for their experimental designs.
The Fundamental Role of Cross-Linking in Protein Research
Chemical cross-linking is a technique used to form covalent bonds between molecules, effectively "locking" interacting proteins together.[1][2] This stabilization is crucial for:
-
Studying Protein-Protein Interactions: Identifying stable and transient binding partners within cellular pathways.[2][3]
-
Structural Biology: Providing distance constraints to aid in determining the three-dimensional structure of proteins and their complexes.[4][5][6]
-
Stabilizing Multi-Subunit Complexes: Preventing the dissociation of complex assemblies during purification and analysis.[4]
The choice of cross-linking reagent is critical and depends on several factors, including the nature of the target functional groups, the desired spacer arm length, and the overall experimental goals.[2][7]
Spotlight on this compound (1,3-DITC)
1,3-DITC is a homobifunctional cross-linking reagent, meaning it possesses two identical reactive groups. Its key features are the two isothiocyanate (-N=C=S) groups positioned on a rigid benzene ring.
Reaction Mechanism: The isothiocyanate group reacts primarily with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form a stable thiourea bond.[8] This reaction is most efficient at a slightly alkaline pH (typically 7.5-9.0), where the target amine groups are deprotonated and thus more nucleophilic.[9][10]
Key Characteristics:
-
Reactivity: Targets primary amines.
-
Spacer Arm: The benzene ring provides a short and rigid spacer. This rigidity is a defining characteristic, making 1,3-DITC an excellent tool for probing interactions where the interacting residues are in close and fixed proximity.
-
Solubility: 1,3-DITC is hydrophobic and requires dissolution in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[9]
Comparative Analysis: 1,3-DITC vs. Alternative Cross-linkers
The selection of a cross-linker should be a deliberate choice based on its chemical properties and the experimental question at hand. Here, we compare 1,3-DITC with other popular amine-reactive homobifunctional cross-linkers.
| Feature | This compound (1,3-DITC) | Disuccinimidyl Suberate (DSS) / Bis(sulfosuccinimidyl) Suberate (BS3) | Dimethyl Pimelimidate (DMP) |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimide (NHS) ester | Imidoester |
| Target | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine)[9] | Primary Amines (e.g., Lysine) |
| Spacer Arm Length | ~7.7 Å | 11.4 Å | 9.2 Å[11] |
| Spacer Arm Nature | Rigid [12][13] | Flexible | Flexible |
| Bond Formed | Thiourea | Amide[9] | Amidine |
| Solubility | Water-insoluble (requires organic solvent) | DSS: Water-insoluble; BS3: Water-soluble[9][11] | Water-soluble |
| Membrane Permeability | Permeable | DSS: Permeable; BS3: Impermeable[9][14] | Impermeable |
| Cleavability | Non-cleavable | Non-cleavable (cleavable analogs exist) | Non-cleavable |
| Optimal pH | 7.5 - 9.0 | 7.0 - 9.0[9] | 8.0 - 10.0 |
In-Depth Comparison:
1. Reactivity and Byproducts:
-
1,3-DITC: Forms a stable thiourea linkage. The reaction is generally clean with fewer side reactions compared to some other chemistries.
-
DSS/BS3 (NHS Esters): These are the most popular amine-reactive cross-linkers.[8] They react efficiently to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.[9] A key consideration is the hydrolysis of the NHS ester in aqueous solutions, which competes with the primary reaction. Therefore, these reagents must be prepared immediately before use.[9]
-
DMP (Imidoesters): Reacts with amines to form an amidine bond. A notable feature of this reaction is that it preserves the positive charge of the original amine, which can be important for maintaining protein structure and function.
2. The Critical Role of the Spacer Arm: Rigid vs. Flexible The choice between a rigid and a flexible spacer arm is a critical experimental variable.
-
Rigid Spacers (e.g., 1,3-DITC): The inflexible nature of the benzene ring in 1,3-DITC means it can only connect residues that are a fixed distance apart. This makes it an excellent "molecular ruler" for mapping protein topology. If a cross-link is successfully formed with 1,3-DITC, it provides strong evidence that the two linked residues are maintained at a relatively constant distance from each other. However, this rigidity can also be a limitation; if the target residues have some conformational flexibility, a rigid linker may fail to capture the interaction.[12][13]
-
Flexible Spacers (e.g., DSS, DMP): The alkyl chains of DSS and DMP offer rotational freedom, allowing them to span a range of distances and accommodate more dynamic or flexible protein interactions.[12] This flexibility increases the probability of capturing an interaction but provides less precise distance information for structural modeling.[12]
Experimental Design & Protocols
To ensure reproducible and reliable data, a well-controlled experimental setup is essential. Below is a generalized protocol for protein cross-linking, which should be optimized for each specific system.
General Experimental Workflow
Caption: General workflow for a protein cross-linking experiment.
Protocol: Cross-linking with 1,3-DITC
This protocol provides a starting point. Self-validation is key: always perform control reactions (e.g., no cross-linker) and optimize the molar excess of the cross-linker.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., HEPES or PBS, pH 7.5-8.0).
-
This compound (1,3-DITC).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching buffer: 1 M Tris-HCl, pH 7.5.
-
SDS-PAGE reagents.
Procedure:
-
Sample Preparation: Ensure your protein of interest is at a suitable concentration (typically 0.1-2 mg/mL) in an amine-free buffer like PBS. Buffers containing primary amines, such as Tris, will quench the reaction and must be avoided.[2]
-
Cross-linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of 1,3-DITC in anhydrous DMSO.
-
Reaction Setup:
-
For empirical optimization, set up several reactions with varying molar excess of 1,3-DITC over the protein (e.g., 10:1, 20:1, 50:1).
-
Add the calculated volume of the 1,3-DITC stock solution to the protein sample while gently vortexing. The final concentration of DMSO should ideally be kept below 5% (v/v) to minimize effects on protein structure.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For potentially unstable complexes, the reaction can be performed at 4°C for 2 hours or longer.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2] This will consume any unreacted 1,3-DITC. Incubate for an additional 15 minutes.
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight bands corresponding to cross-linked species.[4]
-
For detailed interaction mapping, the cross-linked bands can be excised, digested (e.g., with trypsin), and analyzed by mass spectrometry to identify the specific residues that have been linked.[1][4]
-
Decision-Making Framework for Cross-linker Selection
Caption: A simplified decision tree for selecting a cross-linking reagent.
Concluding Remarks
This compound is a specialized yet powerful tool in the protein scientist's arsenal. Its defining feature—a short, rigid spacer arm—makes it uniquely suited for applications requiring precise distance constraints to probe the architecture of protein complexes. While flexible linkers like DSS and BS3 offer a higher probability of capturing dynamic interactions, 1,3-DITC provides more definitive structural information when a cross-link is formed. The optimal choice of reagent will always depend on a careful consideration of the biological question, the nature of the protein system, and a willingness to empirically optimize the reaction conditions.
References
-
Homobifunctionnal cross-linkers DSS, BS3, DSG, NHS-PEOx-NHS. Interchim. [Link]
-
What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. [Link]
-
Decoding Adhesive Terminology: Analysing the Difference Between Toughened, Flexible, and Rigid Adhesives. Forgeway Ltd. [Link]
-
Cross-linking of 1,3-diketone-modified DNA with proteins. ResearchGate. [Link]
-
How Cross-Linking Changes the Elasticity and Rigidity of Polymers? Ebeam Machine. [Link]
-
Cross-linking Protocols and Methods. Springer Nature Experiments. [Link]
-
Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. PMC - NIH. [Link]
-
How to cross-link proteins. [Link]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. NIH. [Link]
-
Comparison between flexible connections and rigid connections. BMB Steel. [Link]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. ResearchGate. [Link]
-
Synthetic methods for 1,3-diamines. ResearchGate. [Link]
-
Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journals. [Link]
-
Use of 13Cα Chemical-Shifts in Protein Structure Determination. PMC - NIH. [Link]
-
Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. [Link]
-
Molecular insights into dynamic protein structures by high-contrast crosslinking mass spectrometry. bioRxiv. [Link]
-
A comparative cross-linking strategy to probe conformational changes in protein complexes. PMC. [Link]
-
Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes. NIH. [Link]
-
Deep learning for protein structure prediction and design-progress and applications. [Link]
-
Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking. NIH. [Link]
-
Protein Structure Refinement Using 13Cα Chemical Shift Tensors. PMC - PubMed Central. [Link]
-
The Role of Protein Structural Analysis in the Next Generation Sequencing Era. PMC. [Link]
-
Protein structure prediction using multiple deep neural networks in the 13th Critical Assessment of Protein Structure Prediction (CASP13). PMC - NIH. [Link]
Sources
- 1. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. fgsc.net [fgsc.net]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. Deep learning for protein structure prediction and design-progress and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Protein Structural Analysis in the Next Generation Sequencing Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Crosslinkers Selection Guide [sigmaaldrich.com]
- 12. static.igem.org [static.igem.org]
- 13. forgeway.com [forgeway.com]
- 14. covachem.com [covachem.com]
A Tale of Two Cross-linkers: Unveiling the Advantages of 1,3-Diisothiocyanatobenzene over Formaldehyde in Modern Proteomics and Genomics
In the intricate world of molecular biology, the ability to capture and analyze the transient interactions between proteins and nucleic acids is paramount to unraveling complex cellular processes. For decades, formaldehyde has been the go-to cross-linking agent, a familiar tool in the researcher's arsenal for applications like Chromatin Immunoprecipitation (ChIP) and cross-linking mass spectrometry (XL-MS). However, the very chemistry that makes formaldehyde effective also introduces limitations that can obscure the true nature of molecular interactions. This guide delves into the distinct advantages of a lesser-known but powerful alternative: 1,3-diisothiocyanatobenzene (DITC). We will explore the mechanistic differences between these two cross-linkers, present supporting data for the superior performance of DITC in specific applications, and provide detailed protocols to empower researchers to harness its full potential.
The Incumbent: Formaldehyde's Reign and its Inherent Compromises
Formaldehyde, a simple one-carbon aldehyde, has long been favored for its ability to readily permeate cell membranes and create covalent cross-links between proteins and DNA. Its mechanism involves the formation of a Schiff base with primary amines, primarily on lysine residues, which then reacts with another nearby nucleophile to form a methylene bridge. This process is reversible by heat, a crucial feature for downstream analysis.
However, the broad reactivity of formaldehyde is a double-edged sword. It can react with various functional groups, leading to a heterogeneous mixture of cross-linked products and potential artifacts that can complicate data interpretation. Furthermore, formaldehyde's short spacer arm of approximately 2 Å limits its reach to only very closely associated molecules. A significant drawback is its inefficiency in capturing transient or dynamic protein-protein interactions, as the cross-linking reaction itself can be slow relative to the timescale of these interactions. Studies have shown that formaldehyde fixation can even trigger a DNA damage response, potentially altering the very cellular processes being investigated[1].
A Challenger Emerges: The Precision of this compound (DITC)
This compound (DITC) belongs to the family of homobifunctional cross-linkers, possessing two reactive isothiocyanate (-N=C=S) groups. These groups exhibit a more defined reactivity profile compared to formaldehyde, primarily targeting primary amines (such as the ε-amino group of lysine) and, to a lesser extent, thiols (cysteine) under specific pH conditions. This reaction forms a stable thiourea bond.
The key advantages of DITC over formaldehyde stem from its specific chemistry and structural properties.
Key Advantages of DITC Cross-linking:
-
Enhanced Specificity and Reduced Artifacts: The isothiocyanate groups of DITC demonstrate a more specific reaction with primary amines, leading to a more homogenous population of cross-linked products and a reduction in off-target modifications. This increased specificity translates to cleaner data and more reliable identification of interacting partners. The reaction of isothiocyanates with amino groups is well-established, forming stable thiourea linkages[2][3]. The pH of the reaction can be optimized to favor reaction with specific residues; lysine labeling is more efficient at a pH of 9.0-11.0, while thiol reactivity is favored at a more neutral pH of 7.4-9.1[2].
-
Longer and More Defined Spacer Arm: DITC possesses a longer and more rigid spacer arm compared to the single methylene bridge of formaldehyde. The phenylene group provides a defined distance between the two reactive sites, allowing for the capture of interactions that may be missed by the shorter-range formaldehyde. This makes DITC particularly valuable for studying the architecture of protein complexes. While the exact length of the DITC spacer arm is not explicitly stated in the provided search results, phenylene diisothiocyanate is noted as a cross-linking reagent[4], and the influence of spacer arm length on cross-linking efficiency is a well-recognized principle[5][6].
-
Potentially Tunable Reversibility: While the thiourea bond is generally stable, cleavage methods for isothiocyanate-derived cross-links are being explored, which could offer more controlled reversal than the harsh heat treatment required for formaldehyde cross-links. This could be particularly beneficial for preserving the integrity of sensitive protein complexes.
-
Improved Capture of Dynamic Interactions: The faster and more efficient reaction kinetics of isothiocyanates with their target functional groups may allow for the more effective capture of transient or dynamic protein interactions that are often missed with formaldehyde cross-linking.
Head-to-Head Comparison: DITC vs. Formaldehyde
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of DITC and formaldehyde based on their chemical properties and established principles of cross-linking.
| Feature | This compound (DITC) | Formaldehyde |
| Reactive Groups | Isothiocyanate (-N=C=S) | Aldehyde (-CHO) |
| Primary Targets | Primary amines (Lysine), Thiols (Cysteine) | Primary amines (Lysine), other nucleophiles |
| Resulting Bond | Thiourea | Methylene bridge |
| Specificity | High | Moderate to Low |
| Spacer Arm Length | Longer and defined (phenylene backbone) | Very short (~2 Å) |
| Reversibility | Potentially cleavable under specific conditions | Reversible with heat |
| Potential Artifacts | Lower | Higher, due to broad reactivity |
| Capture of Transient Interactions | Potentially more efficient | Less efficient |
Experimental Workflow: A Guide to Employing DITC in Cellular Cross-linking
The following protocol provides a general framework for utilizing DITC for in vivo cross-linking of protein-protein interactions, which can be adapted for downstream applications such as co-immunoprecipitation followed by mass spectrometry.
Diagram of the DITC Cross-linking Workflow
Detailed Protocol for DITC Cross-linking
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound (DITC)
-
Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Glycine)
-
Lysis buffer appropriate for your downstream application
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells by trypsinization or scraping, and wash twice with ice-cold PBS.
-
Pellet the cells by centrifugation.
-
-
Cross-linking Reaction:
-
Resuspend the cell pellet in an appropriate volume of PBS.
-
Prepare a fresh stock solution of DITC in DMSO (e.g., 100 mM).
-
Add the DITC stock solution to the cell suspension to a final concentration of 1-5 mM. The optimal concentration should be empirically determined.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle rotation.
-
-
Quenching:
-
To stop the cross-linking reaction, add the quenching buffer to a final concentration of 100 mM.
-
Incubate for 15 minutes at room temperature with gentle rotation.
-
-
Cell Lysis and Downstream Processing:
-
Pellet the cells and wash with ice-cold PBS to remove unreacted cross-linker and quenching agent.
-
Proceed with your standard cell lysis protocol for immunoprecipitation, mass spectrometry, or other downstream analyses.
-
Visualizing the Chemistry: DITC vs. Formaldehyde Mechanisms
To better understand the fundamental differences in how these two cross-linkers function, the following diagrams illustrate their respective reaction mechanisms with protein functional groups.
Formaldehyde Cross-linking Mechanism
DITC Cross-linking Mechanism
Conclusion: A New Era of Precision in Cross-linking
While formaldehyde has served the scientific community well, its limitations in specificity and efficiency are becoming increasingly apparent as researchers delve deeper into the complexities of cellular machinery. This compound offers a compelling alternative, providing a more specific and defined approach to capturing protein-protein and protein-nucleic acid interactions. Its longer spacer arm and the formation of stable thiourea bonds present significant advantages for structural and interaction proteomics. As the demand for higher-quality and more reliable data grows, the adoption of more precise chemical tools like DITC will be crucial in advancing our understanding of the intricate dance of molecules within the cell. This guide serves as a starting point for researchers to explore and implement this powerful cross-linking agent in their own investigations, paving the way for new discoveries in drug development and fundamental biological research.
References
- Orlando, V. (2000). Mapping chromosomal proteins in vivo by formaldehyde-crosslinked-chromatin immunoprecipitation. Trends in Biochemical Sciences, 25(3), 99-104.
- Hoffman, E. A., Frey, B. L., Smith, L. M., & Auble, D. T. (2015). Formaldehyde crosslinking: a tool for the study of chromatin complexes. Journal of Biological Chemistry, 290(44), 26404-26411.
- Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Sze, S. K. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1).
- Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking and mass spectrometry: an integrated technology to understand the structure and function of molecular machines. Trends in biochemical sciences, 39(1), 44-54.
- Mikutis, G., Šimkevičiūtė, G., & Meškys, R. (2020). Cross-linking mass spectrometry for investigating protein conformations and protein–protein interactions: A method for all seasons. Chemical Reviews, 121(1), 274-325.
- Sutherland, B. W., Toews, J., & Kast, J. (2008). Utility of formaldehyde cross‐linking and mass spectrometry in the study of protein–protein interactions. Journal of mass spectrometry, 43(6), 699-715.
- Turoňová, B., Kovalev, K., & Raunser, S. (2017). In-depth comparison of cross-linking mass spectrometry and cryo-electron microscopy.
- Belsom, A., Rappsilber, J. (2021). New-generation MS-cleavable crosslinkers for studying protein structures and conformations. Analytical Chemistry, 93(1), 552-568.
- Gyenis, L., et al. (2020).
-
Wikipedia contributors. (2023, December 29). Formaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
Wikipedia contributors. (2023, November 18). Bioconjugation. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Mączyński, P., et al. (2020). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 25(19), 4410.
- Zhang, L., et al. (2022). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology.
- Kaake, R. M., et al. (2014). A new in vivo cross-linking mass spectrometry platform to define protein–protein interactions in living cells. Molecular & Cellular Proteomics, 13(12), 3533-3543.
- Zhang, H., et al. (2012). Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. Journal of agricultural and food chemistry, 60(31), 7775-7783.
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000-1008.
Sources
- 1. Formaldehyde - Wikipedia [en.wikipedia.org]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. Bioconjugation - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The spacer arm length in cell-penetrating peptides influences chitosan/siRNA nanoparticle delivery for pulmonary inflammation treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Specificity of 1,3-Diisothiocyanatobenzene for Lysine Residues
Introduction: The Crosslinker's Dilemma—Reactivity vs. Specificity
In the intricate world of proteomics and drug development, chemical crosslinking is an indispensable tool for elucidating protein-protein interactions and stabilizing protein complexes for structural analysis. 1,3-Diisothiocyanatobenzene (DITB), a homobifunctional crosslinking agent, offers a rigid spacer arm that can provide precise distance constraints between interacting residues. Its reactive isothiocyanate (-N=C=S) groups are known to target primary amines, making it a candidate for linking lysine residues.
However, a seasoned researcher knows that reactivity is rarely synonymous with absolute specificity. The cellular environment is a complex milieu of nucleophiles, and off-target reactions can lead to ambiguous data and flawed structural models. This guide provides a deep dive into the chemical principles governing DITB's reactivity, objectively compares it to mainstream alternatives, and presents a robust experimental framework for validating its specificity in your own hands. Our philosophy is that every protocol must be a self-validating system, providing you with the utmost confidence in your results.
The Chemistry of Isothiocyanates: A Tale of Two Nucleophiles
The electrophilic carbon atom of the isothiocyanate group is the business end of the DITB molecule. It is susceptible to attack by strong nucleophiles present on amino acid side chains. The two primary targets under physiological conditions are the ε-amino group of lysine and the thiol group of cysteine.
The Intended Target: Lysine Residues
The primary reaction pathway involves the attack of a deprotonated primary amine, found on lysine side chains and the protein's N-terminus, on the isothiocyanate group. This reaction, which is most efficient under neutral to alkaline conditions (pH 7.5-9.0), forms a highly stable thiourea bond . This covalent linkage is, for all practical purposes, irreversible under standard biochemical conditions, making it ideal for permanently capturing protein interactions.
Caption: Reaction of 1,3-DITB with two lysine residues.
The Potential Off-Target: Cysteine Residues
The thiol group of cysteine is a potent nucleophile and can also react with isothiocyanates. This reaction forms a dithiocarbamate adduct . Crucially, this linkage is significantly less stable than the thiourea bond formed with lysine.[1][2] Studies have shown that this reaction is reversible, and the isothiocyanate moiety can subsequently be transferred from a cysteine to a nearby, and more thermodynamically favored, lysine residue.[1][2] While this "shuttling" may ultimately lead to the desired lysine modification, the initial, transient modification of cysteine can complicate kinetic studies and interpretation if not properly accounted for.
Caption: Potential side reaction of 1,3-DITB with a cysteine residue.
Comparative Analysis: DITB vs. NHS-Ester Crosslinkers
To truly understand the performance of DITB, we must compare it to the most widely used class of amine-reactive crosslinkers: N-hydroxysuccinimide (NHS) esters, such as Disuccinimidyl suberate (DSS).
| Feature | This compound (DITB) | Disuccinimidyl Suberate (DSS) |
| Reactive Group | Isothiocyanate (-N=C=S) | N-Hydroxysuccinimide Ester |
| Primary Target | Primary Amines (Lysine, N-terminus)[3] | Primary Amines (Lysine, N-terminus)[1][4] |
| Known Side Reactions | Thiols (Cysteine)[1][2] | Hydroxyls (Serine, Threonine, Tyrosine)[5] |
| Optimal pH | 7.5 - 9.0 | 7.2 - 8.5[4] |
| Resulting Bond | Stable Thiourea | Stable Amide Bond |
| Adduct Stability | Very High (Thiourea); Low (Dithiocarbamate) | Very High |
| Spacer Arm Length | ~6.0 Å (Rigid) | 11.4 Å (Flexible)[6] |
| Cleavable? | No | No |
| Key Advantage | Rigid spacer provides precise distance constraint. | Well-characterized, high reaction efficiency. |
| Key Disadvantage | Potential for reversible side reactions with cysteine. | Susceptible to hydrolysis; side reactions with hydroxyls. |
Expert Insight: The choice between DITB and an NHS-ester like DSS is a strategic one. If your primary goal is to obtain a precise distance measurement between two points in a protein complex, the rigidity of DITB's phenylene spacer is a significant advantage. However, if your protein of interest is rich in accessible cysteine residues, or if you require the highest possible crosslinking efficiency, a well-characterized NHS-ester may be a more straightforward choice. The systematic study of NHS-ester reactivity has shown that residues other than primary amines can be involved, highlighting that specificity is never absolute and must always be verified.[5]
Experimental Guide: A Self-Validating Protocol for Assessing DITB Specificity
This protocol outlines a comprehensive workflow to definitively identify the amino acid residues modified by DITB using mass spectrometry. This approach moves beyond simple gel shifts to provide residue-level evidence of crosslinking specificity.
Workflow Overview
Caption: Mass spectrometry workflow for specificity assessment.
Step-by-Step Methodology
Causality Behind Experimental Choices: This protocol is designed to maximize the identification of crosslinked peptides while minimizing ambiguity. Using a high-resolution mass spectrometer is critical for distinguishing the mass shifts of crosslinked peptides from other modifications.[7] Specialized search algorithms are required because standard proteomics software cannot identify spectra generated from two independent peptide chains joined by a chemical linker.[8]
PART 1: Protein Crosslinking Reaction
-
Sample Preparation:
-
Prepare your protein of interest (e.g., a well-characterized monomeric protein like Ubiquitin or Myoglobin) at a concentration of 1-5 mg/mL.
-
The protein must be in an amine-free buffer, such as HEPES or Phosphate Buffered Saline (PBS) at pH 8.0. Crucially, avoid buffers like Tris, as they contain primary amines that will quench the reaction. [9][10]
-
Expert Tip: If your protein requires a reducing agent for stability, this protocol is not suitable as the agent will compete for reaction with DITB. Consider alternative crosslinking chemistries.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve DITB in a water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a 20-50 mM stock solution. DITB is moisture-sensitive.
-
-
Reaction Incubation:
-
Add the DITB stock solution to the protein sample to achieve a final molar excess of 20- to 50-fold of crosslinker over protein.
-
Incubate the reaction for 30-60 minutes at room temperature. Optimization of time and temperature may be required for your specific system.
-
-
Quenching:
-
Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[10]
-
Incubate for an additional 15 minutes to ensure all unreacted DITB is neutralized.
-
-
Quality Control:
-
Analyze a small aliquot of the reaction mixture by SDS-PAGE. A successful crosslinking reaction should show a depletion of the monomer band and the appearance of higher molecular weight bands (dimers, trimers, etc.).
-
PART 2: Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Denature the crosslinked protein sample in a buffer containing 8 M urea.
-
Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) for 30 minutes at 37°C.
-
Alkylate free cysteines with 20 mM Iodoacetamide (IAA) for 30 minutes at room temperature in the dark. This step is critical to prevent disulfide scrambling and to differentiate native cysteines from those potentially modified by DITB.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to below 2 M with an appropriate buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute, dry the peptides in a vacuum centrifuge, and resuspend in a mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water).
-
PART 3: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Acquisition:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap series).
-
Use a data-dependent acquisition (DDA) method, prioritizing precursor ions with higher charge states (3+ and above), as crosslinked peptides are typically larger and more highly charged.[7]
-
-
Database Searching:
-
Use a specialized crosslink identification software (e.g., pLink, MeroX, Kojak) to search the generated MS/MS data.
-
Configure the search parameters to specify DITB as the crosslinker, defining its mass and the potential reaction sites. Crucially, to test for specificity, you must include both Lysine and Cysteine as potential target residues in your search parameters.
-
-
Validation and Specificity Assessment:
-
The software will generate a list of identified crosslinked peptide pairs, ranked by a confidence score.
-
Manually inspect the high-confidence spectra to validate the peptide sequence assignments.
-
Quantify Specificity: Tally the number of unique, high-confidence crosslinks identified between two lysine residues (Lys-Lys), a lysine and a cysteine (Lys-Cys), and two cysteines (Cys-Cys).
-
The ratio of Lys-Lys crosslinks to the sum of all other identified crosslinks provides a quantitative measure of this compound's specificity for lysine under your experimental conditions.
-
Conclusion
This compound is a valuable tool for structural proteomics, offering a rigid spacer to probe protein architecture. While its primary reactivity is directed towards lysine residues to form stable thiourea linkages, researchers must remain vigilant about its potential for off-target reactions with cysteine. The inherent reactivity of the isothiocyanate group is not a guarantee of absolute specificity in the complex chemical landscape of a protein.
By employing a rigorous, mass spectrometry-based validation workflow as detailed in this guide, you can move beyond assumptions and generate definitive, residue-level evidence of your crosslinker's performance. This commitment to self-validating protocols ensures the integrity of your structural data and accelerates the path to discovery.
References
- G-Biosciences. (n.d.). Procedure for Crosslinking in Solution.
- Deutscher, M. P. (Ed.). (1990). How to cross-link proteins. Methods in Enzymology, 182, 721-727.
-
Schulz, D. M., et al. (2012). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. Journal of the American Society for Mass Spectrometry, 23(5), 826-834. [Link]
- BenchChem. (2025). p,p'-Diazidostilbene and Other Bifunctional Crosslinkers in Proteomics and Drug Development.
-
Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530-540. [Link]
-
Valkenburgh, D., et al. (2014). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Journal of the American Society for Mass Spectrometry, 25(5), 826-834. [Link]
-
Kalkhof, S., & Sinz, A. (2009). Chemical Cross-Linking With NHS Esters: A Systematic Study on Amino Acid Reactivities. Journal of Mass Spectrometry, 44(6), 877-888. [Link]
-
Nakamura, Y., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Chemical Research in Toxicology, 22(3), 536-542. [Link]
-
Zhang, Y., et al. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Cellular Biochemistry, 110(1), 39-47. [Link]
-
Chavez, J. D., et al. (2017). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. Cell Systems, 4(5), 545-554.e5. [Link]
- Thermo Fisher Scientific. (n.d.). Crosslinking Technology.
-
Kao, A., et al. (2011). Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes. Molecular & Cellular Proteomics, 10(1). [Link]
- ResearchGate. (n.d.). MALDI-MS/MS analysis of cross-linked peptides derived from....
- G-Biosciences. (n.d.). Protein Cross-Linking.
-
Ito, S., et al. (2007). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid Communications in Mass Spectrometry, 21(21), 3435-3442. [Link]
- BenchChem. (2025). Application Notes and Protocols: Isothiocyanates in Proteomics.
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.sangon.com [store.sangon.com]
- 10. fgsc.net [fgsc.net]
Comparative Guide to Cross-Validation of Protein Interactions Identified with 1,3-Diisothiocyanatobenzene
Authored by: a Senior Application Scientist
This guide provides a comprehensive comparison of 1,3-diisothiocyanatobenzene (DITB) with other common cross-linking agents for the study of protein-protein interactions (PPIs). It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, experimental protocols, and data-driven validation strategies.
The Rationale for Chemical Cross-Linking in PPI Studies
Understanding protein-protein interactions is fundamental to deciphering cellular pathways and disease mechanisms. While techniques like co-immunoprecipitation and yeast two-hybrid screens can identify interacting partners, they often fail to capture transient or weak interactions and provide no spatial information. Chemical cross-linking, coupled with mass spectrometry (XL-MS), addresses this gap by covalently linking interacting proteins in their native environment. This process "freezes" interactions in time, allowing for their subsequent identification and the mapping of interaction interfaces.
The choice of cross-linking agent is a critical experimental parameter that dictates the scope and success of an XL-MS study. An ideal cross-linker should possess a well-defined reactivity and spacer arm length to provide meaningful distance constraints for structural modeling.
Deep Dive: this compound (DITB)
This compound is a homobifunctional cross-linking agent, meaning it has two identical reactive groups. Its utility stems from the reactivity of its isothiocyanate groups towards primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins.
Mechanism of Action
The isothiocyanate groups of DITB react with nucleophilic primary amines to form a stable thiourea bond. This reaction is highly specific and proceeds efficiently under physiological pH conditions. Due to its rigid benzene ring structure, DITB has a relatively short and well-defined spacer arm length of approximately 7.7 Å. This makes it particularly useful for identifying proteins in very close proximity.
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a typical cross-linking experiment using DITB, incorporating steps for internal validation.
Step 1: Protein Complex Preparation
-
Isolate the protein complex of interest using an appropriate purification method (e.g., affinity chromatography).
-
Ensure the buffer used is free of primary amines (e.g., Tris), which would compete with the protein for reaction with DITB. Phosphate-buffered saline (PBS) or HEPES-based buffers are suitable alternatives.
Step 2: DITB Cross-Linking Reaction
-
Prepare a fresh stock solution of DITB in a non-aqueous, polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add DITB to the protein sample at a range of molar excesses (e.g., 10-fold, 50-fold, 100-fold) to empirically determine the optimal concentration.
-
Incubate the reaction for 30-60 minutes at room temperature. The incubation time may need to be optimized.
Step 3: Quenching the Reaction
-
Add a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl) to consume any unreacted DITB. This is a critical step to prevent non-specific cross-linking.
Step 4: Validation by SDS-PAGE
-
Analyze the cross-linked samples by SDS-PAGE. A successful cross-linking reaction will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein complexes. This provides an initial validation of the cross-linking efficiency.
Step 5: Sample Preparation for Mass Spectrometry
-
Excise the cross-linked bands from the gel.
-
Perform in-gel digestion of the proteins using an enzyme like trypsin.
-
Extract the peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step 6: Data Analysis
-
Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides from the MS/MS data. This will reveal the specific lysine residues involved in the interaction.
Workflow for DITB Cross-Linking and Analysis
Caption: Experimental workflow for identifying protein interactions using DITB cross-linking followed by mass spectrometry.
Comparative Analysis: DITB vs. Alternative Cross-Linkers
While DITB is a powerful tool, no single cross-linker is suitable for all applications. The choice of agent should be guided by the specific biological question and the nature of the protein complex being studied.
| Feature | This compound (DITB) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Reactive Group | Isothiocyanate | N-hydroxysuccinimide (NHS) ester | Sulfo-NHS ester | Carbodiimide |
| Target Residue(s) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Carboxyl groups (Asp, Glu) to form an amide bond with a primary amine |
| Spacer Arm Length | ~7.7 Å | 11.4 Å | 11.4 Å | 0 Å (zero-length) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Membrane Permeability | Permeable | Permeable | Impermeable | Permeable |
| Advantages | Short, rigid spacer provides high-resolution distance constraints. | Highly reactive and widely used. | Water-soluble, ideal for cell surface cross-linking. | Creates a direct peptide bond with no spacer arm, ideal for identifying direct interactions. |
| Disadvantages | Slower reaction kinetics compared to NHS esters. | Prone to hydrolysis, must be prepared fresh. | Cannot cross the cell membrane. | Requires both a carboxyl and an amino group in close proximity. |
Insights for Experimental Design
-
For intracellular interactions: DITB and DSS are both suitable choices due to their membrane permeability. The shorter spacer arm of DITB may provide more precise structural information.
-
For cell surface interactions: The water-soluble and membrane-impermeable nature of BS3 makes it the superior choice to specifically target extracellular or membrane protein interactions.
-
To confirm direct binding: EDC is the ideal cross-linker as it forms a zero-length cross-link, providing strong evidence of a direct interaction between an acidic and a basic residue.
Orthogonal Validation: A Mandate for Rigorous Science
Data obtained from a single cross-linking experiment should be considered preliminary. It is essential to validate these findings using orthogonal (independent) methods to ensure the biological relevance of the identified interactions.
Recommended Validation Techniques
-
Co-immunoprecipitation (Co-IP): This technique uses an antibody to pull down a protein of interest and its binding partners. Validating a DITB-identified interaction with Co-IP confirms that the interaction occurs in a cellular context without the need for chemical cross-linking.
-
Pull-Down Assays: Similar to Co-IP, but uses a "bait" protein (often with an affinity tag) to capture "prey" proteins from a cell lysate. This is a common in vitro validation method.
-
Surface Plasmon Resonance (SPR): A biophysical technique that provides quantitative data on binding affinity (KD), and association/dissociation kinetics. SPR can confirm a direct interaction and provide valuable thermodynamic information.
-
Isothermal Titration Calorimetry (ITC): Another biophysical method that measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Decision Tree for Cross-linker Selection and Validation
Caption: A decision-making guide for selecting an appropriate cross-linker and validation strategy.
Conclusion
This compound is a valuable tool in the chemical biologist's arsenal for elucidating the architecture of protein complexes. Its short, rigid spacer arm provides high-resolution information that is complementary to that obtained with longer, more flexible cross-linkers like DSS. However, as with any experimental technique, the data generated using DITB should not be interpreted in isolation. A rigorous and multi-faceted approach, incorporating orthogonal validation methods, is paramount to ensure the scientific integrity and biological relevance of the findings. By carefully selecting the appropriate cross-linking agent and validating the results with independent techniques, researchers can confidently map protein interaction networks and gain deeper insights into cellular function.
References
-
Chemical cross-linking and mass spectrometry for protein structural modeling. (2011). Current Opinion in Structural Biology. [Link]
-
Analysis of protein-protein interactions by chemical cross-linking. (2003). Current Protocols in Protein Science. [Link]
-
Cross-linking mass spectrometry: a method for studying protein structures and interactions. (2019). Journal of Visualized Experiments. [Link]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1,3-Diisothiocyanatobenzene (DITC) Cross-linking Efficiency
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and proteomics, the ability to covalently link molecules with precision and predictability is paramount. Homobifunctional cross-linkers, reagents with two identical reactive groups, are fundamental tools for stabilizing protein-protein interactions, creating antibody-drug conjugates, and mapping protein structures.[1] Among these, 1,3-diisothiocyanatobenzene (DITC) offers a distinct reactivity profile. Its two isothiocyanate (-N=C=S) groups readily target primary amines, such as those on lysine residues and the N-termini of proteins, to form stable thiourea bonds.[2][3]
However, the mere application of a cross-linker is insufficient for rigorous scientific inquiry. True experimental control and reproducibility hinge on the ability to quantify the efficiency of the cross-linking reaction. This guide provides an in-depth comparison of methodologies for determining the cross-linking efficiency of DITC, offering field-proven insights and detailed protocols to empower researchers in making informed experimental decisions.
The Chemistry of DITC: Mechanism of Action
The core reaction of DITC involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This forms an unstable intermediate that rapidly rearranges to a stable thiourea linkage. As a homobifunctional reagent, DITC can bridge two separate amine-containing molecules or link two amine groups within the same molecule (intra-molecular cross-linking).
Caption: Reaction mechanism of 1,3-DITC with primary amines.
Part 1: Methodologies for Quantifying Cross-linking Efficiency
The efficiency of a cross-linking reaction can be determined from two perspectives: measuring the consumption of reactants or quantifying the formation of products. The choice of method depends on the available instrumentation, the nature of the biomolecules involved, and the level of precision required.
Direct Quantification: Measuring Reactant Consumption
These methods are highly quantitative and focus on measuring the concentration of the reactive isothiocyanate groups before and after the reaction.
-
Cyclocondensation with 1,2-Benzenedithiol: This is a robust and specific method for quantifying isothiocyanates.[4] DITC reacts with an excess of 1,2-benzenedithiol to form 1,3-benzodithiole-2-thione, a compound with strong UV absorbance at 365 nm.[4][5] By measuring the absorbance of this product, one can back-calculate the amount of unreacted DITC. The reaction is highly selective, with no interference from other common functional groups.[4][5] This method can be adapted for either spectrophotometric or HPLC-based analysis.[6]
-
Amine Quantification Assays (e.g., TNBSA, Fluorescamine): These assays quantify the number of available primary amines. By comparing the number of amines before and after the reaction with DITC, the extent of modification can be determined. While useful, this method is indirect and can be influenced by the accessibility of amine groups on the protein surface.
Indirect Quantification: Measuring Product Formation
These techniques analyze the cross-linked products, providing both qualitative and quantitative data.
-
SDS-PAGE with Densitometry: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely accessible method for visualizing cross-linking.[7] When two proteins are cross-linked, the resulting complex has a higher molecular weight and will appear as a new band on the gel. By quantifying the intensity of the new (cross-linked) band relative to the original (un-cross-linked) bands using densitometry software, a semi-quantitative measure of efficiency can be obtained.[8] This is an excellent screening tool to optimize reaction conditions.
-
Cross-linking Mass Spectrometry (XL-MS): This is the gold standard for identifying and characterizing cross-linked products.[7] After cross-linking, the protein sample is digested (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry.[9][10] Specialized software can then identify the "cross-linked peptides"—two separate peptide chains covalently joined by the DITC molecule. This provides unambiguous confirmation of cross-linking and identifies the specific residues involved. For quantitative analysis (QX-MS), isotope-labeled ("heavy" and "light") versions of the cross-linker can be used to compare the extent of cross-linking across different samples or conditions with high precision.[11]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The formation of higher-molecular-weight cross-linked complexes can be monitored as a shift towards earlier elution times in the chromatogram. Integrating the peak areas of the cross-linked and un-cross-linked species allows for quantification of the reaction efficiency.
Caption: Decision workflow for selecting an analytical method.
Part 2: Comparative Analysis: DITC vs. NHS Ester Cross-linkers
While DITC is a potent cross-linker, N-hydroxysuccinimide (NHS) esters are arguably the most widely used class of amine-reactive reagents.[3][12] A head-to-head comparison is essential for selecting the optimal tool for a given application.
| Feature | This compound (DITC) | NHS Esters (e.g., DSS, BS³) | Causality & Experimental Insight |
| Reactive Group | Isothiocyanate (-N=C=S) | N-Hydroxysuccinimide Ester | The electrophilicity of these groups dictates their reactivity and stability. |
| Target | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Both target the same functional group, making them directly comparable for amine-based conjugation.[2] |
| Resulting Bond | Thiourea | Amide | Amide bonds are exceptionally stable, mimicking the native peptide bond. Thiourea bonds are also highly stable under physiological conditions. |
| Optimal pH | 7.5 - 9.0 | 7.2 - 8.5 | NHS esters are highly susceptible to hydrolysis, especially at pH > 8.5.[12][13] This is a critical consideration; the half-life of the reactive group in aqueous buffer must be longer than the desired reaction time. |
| Reaction Byproduct | Corresponding amine[4] | N-hydroxysuccinimide (NHS) | Both byproducts are small molecules that can be easily removed via dialysis or desalting. |
| Key Advantage | Generally less susceptible to rapid hydrolysis compared to NHS esters. | Extremely high reactivity, forming very stable amide bonds. Water-soluble versions (e.g., BS³) are available for biological applications.[12] | For reactions requiring longer incubation times or where pH control is less precise, DITC may offer a wider experimental window. For rapid, high-efficiency labeling in controlled aqueous buffers, NHS esters are often preferred. |
Part 3: Detailed Experimental Protocols
Trustworthy data comes from validated protocols. The following are step-by-step methodologies for key analytical techniques.
Protocol 1: Quantitative Analysis of Unreacted DITC via HPLC-based Cyclocondensation
This protocol is adapted from established methods for isothiocyanate quantification.[6] It provides a direct measure of DITC consumption.
Objective: To determine the concentration of unreacted DITC in a sample post-cross-linking.
Materials:
-
Cross-linking reaction sample
-
100 mM Potassium phosphate buffer, pH 8.5
-
10 mM 1,2-benzenedithiol in methanol (prepare fresh)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
DITC standard solutions of known concentrations
-
HPLC system with a UV detector (365 nm) and a C18 column
Procedure:
-
Reaction Quenching: At your desired time point, halt the cross-linking reaction by adding a quenching buffer with excess primary amines (e.g., 1 M Tris-HCl, pH 7.5) or by immediately proceeding to the derivatization step. This is a critical control point to ensure the measured efficiency is accurate for the intended time point.
-
Sample Preparation: In a glass vial, mix:
-
100 µL of the cross-linking reaction sample (or DITC standard)
-
100 µL of 100 mM potassium phosphate buffer (pH 8.5)
-
200 µL of 10 mM 1,2-benzenedithiol in methanol
-
-
Derivatization: Vortex the mixture and incubate at 65°C for 1 hour in a sealed vial to drive the cyclocondensation reaction to completion.[6]
-
Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute with the HPLC mobile phase if necessary to fall within the linear range of the standard curve.
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Mobile Phase: Isocratic 80% methanol / 20% water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 365 nm. The product, 1,3-benzodithiole-2-thione, will elute as a distinct peak.[6]
-
-
Quantification:
-
Generate a standard curve by running known concentrations of DITC through the same procedure.
-
Plot the peak area of the derivatized product against the initial DITC concentration.
-
Calculate the concentration of unreacted DITC in your experimental sample using the standard curve.
-
Efficiency Calculation: Cross-linking Efficiency (%) = [ ( [DITC]initial - [DITC]unreacted ) / [DITC]initial ] * 100
-
Caption: Workflow for DITC quantification via cyclocondensation.
Protocol 2: Semi-Quantitative Analysis by SDS-PAGE and Densitometry
Objective: To visualize and estimate the efficiency of protein-protein cross-linking.
Materials:
-
Protein solution (e.g., 1-5 mg/mL)
-
DITC stock solution (in anhydrous DMSO or DMF)
-
Reaction buffer (e.g., PBS, HEPES, pH 7.5-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer (with reducing agent like DTT or BME)
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
Protein stain (e.g., Coomassie Brilliant Blue)
-
Gel imaging system and densitometry software
Procedure:
-
Reaction Setup:
-
Prepare the protein solution in the reaction buffer.
-
Set up control reactions: a "no cross-linker" control is essential.
-
Immediately before use, prepare a fresh DITC stock solution.
-
Add the DITC solution to the protein solution to initiate the reaction. A typical starting point is a 20-50 fold molar excess of DITC over protein.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This step is crucial to prevent non-specific cross-linking after the desired time point.
-
SDS-PAGE:
-
Mix an aliquot of the quenched reaction with SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples, including the "no cross-linker" control and a molecular weight marker, onto the SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Staining and Imaging:
-
Stain the gel with Coomassie Brilliant Blue and de-stain until the background is clear.
-
Image the gel using a calibrated gel documentation system.
-
-
Densitometry Analysis:
-
Using image analysis software, measure the intensity of the protein monomer band(s) and any new, higher molecular weight bands corresponding to cross-linked species.
-
Efficiency Calculation: Cross-linking Efficiency (%) = [ ( Σ Intensity of cross-linked bands ) / ( Σ Intensity of ALL bands ) ] * 100
-
This method's validity rests on the assumption of equal staining for all protein species. It provides an excellent relative comparison between different conditions (e.g., varying DITC concentration or incubation time).
References
- Baitai Paike Biotechnology.
- Zhang Y, Talalay P, Cho CG, Posner GH.
- Kalogeropoulos, M. V., et al. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- Creative Proteomics. Amine-Reactive Crosslinker Overview.
- MetwareBio.
- CovaChem. Homobifunctional Crosslinkers.
- Benchchem. A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals.
- Thermo Fisher Scientific. Crosslinking Protein Interaction Analysis.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- Li, C., et al.
- Creative Proteomics. Intracellular Protein Crosslinking Detection Methods.
- Kalkhof, S., et al. Quantitative Cross-Linking of Proteins and Protein Complexes.
- Thermo Fisher Scientific. crosslinking technology.
Sources
- 1. covachem.com [covachem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio [metwarebio.com]
- 8. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Protein Cross-Linking Degree Determination | Baitai Paike Biotechnology [en.biotech-pack.com]
- 10. Intracellular Protein Crosslinking Detection Methods - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to 1,3-Diisothiocyanatobenzene in Research Applications
Introduction: The Unique Potential of a Meta-Oriented Bifunctional Reagent
1,3-Diisothiocyanatobenzene (1,3-DITB) is a homobifunctional crosslinking and derivatization agent characterized by two isothiocyanate (-N=C=S) groups positioned in a meta-orientation on a benzene ring. This specific spatial arrangement distinguishes it from its more commonly cited para-isomer, 1,4-diisothiocyanatobenzene, and offers a unique set of steric and electronic properties that can be strategically exploited in various research applications. The isothiocyanate group is a highly reactive electrophile that readily forms stable thiourea linkages with primary and secondary amines, and dithiocarbamate adducts with thiols.[1][2] This reactivity profile makes 1,3-DITB a versatile tool for researchers in polymer chemistry, proteomics, analytical chemistry, and drug development.
This guide provides an in-depth technical overview of the primary applications of 1,3-DITB, offering a comparative analysis against common alternatives and providing foundational experimental protocols to guide your research.
I. Polymer Synthesis: Crafting Polythioureas with Unique Architectures
The reaction of diisothiocyanates with diamines is a robust method for the synthesis of polythioureas, a class of polymers known for their excellent thermal stability, high refractive indices, and metal-binding capabilities.[2][3] The choice of the diisothiocyanate isomer can significantly influence the polymer's macroscopic properties.
The Influence of Isomerism: 1,3-DITB vs. 1,4-DITB
The meta-orientation of the isothiocyanate groups in 1,3-DITB imparts a kinked or bent geometry to the polymer backbone, in contrast to the linear and more rigid structure promoted by the para-isomer (1,4-DITB). This has profound implications for the polymer's physical properties.
| Property | 1,3-DITB (meta-isomer) Derived Polythiourea | 1,4-DITB (para-isomer) Derived Polythiourea | Rationale |
| Solubility | Generally higher | Generally lower | The irregular, kinked structure of the meta-polymer disrupts chain packing, leading to weaker intermolecular forces and improved solubility in organic solvents.[4] |
| Crystallinity | Lower (more amorphous) | Higher (more crystalline) | The linear geometry of the para-polymer facilitates more ordered chain packing and the formation of crystalline domains.[4] |
| Glass Transition Temperature (Tg) | Generally lower | Generally higher | The less restricted chain mobility in the more amorphous meta-polymer typically results in a lower Tg. |
| Mechanical Strength | Generally lower | Generally higher | The higher crystallinity and stronger intermolecular forces in the para-polymer often lead to higher tensile strength and modulus.[2] |
Experimental Protocol: Synthesis of Polythiourea from 1,3-DITB and a Diamine
This protocol provides a general procedure for the synthesis of a polythiourea. The choice of diamine and solvent will influence the reaction kinetics and the properties of the resulting polymer.
Materials:
-
This compound (1,3-DITB)
-
Aliphatic or aromatic diamine (e.g., hexamethylenediamine, p-phenylenediamine)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Nitrogen or Argon gas supply
-
Reaction vessel with a magnetic stirrer and reflux condenser
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the diamine (1 equivalent) in anhydrous DMF.
-
With vigorous stirring, add a solution of 1,3-DITB (1 equivalent) in anhydrous DMF dropwise to the diamine solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-80 °C and stir for 4-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Once the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and residual solvent, and dry it under vacuum at 60 °C until a constant weight is achieved.
Self-Validation:
-
Characterization: The structure of the resulting polythiourea should be confirmed by spectroscopic methods such as FTIR (presence of C=S and N-H stretching bands characteristic of the thiourea linkage) and NMR.
-
Molecular Weight Determination: The molecular weight and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).
-
Thermal Analysis: The thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DOT Diagram: Polymer Architecture Comparison
Caption: Isomeric effect on polythiourea architecture.
II. Protein Crosslinking: Probing Protein Structure and Interactions
Homobifunctional crosslinkers like 1,3-DITB are valuable tools for elucidating protein structure and identifying protein-protein interactions.[5] The two isothiocyanate groups can react with primary amines (the N-terminus and the ε-amino group of lysine residues) and thiols (the side chain of cysteine residues) on proteins, forming covalent crosslinks. The distance between the two reactive groups in 1,3-DITB imposes a spatial constraint, providing information about the proximity of the linked amino acid residues.
Comparison with Other Amine-Reactive Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm Length (approx.) | Cleavability | Membrane Permeability | Key Characteristics |
| 1,3-DITB | Isothiocyanate | ~6.0 Å | Non-cleavable | Permeable | Reacts with both amines and thiols; rigid aromatic spacer. |
| Glutaraldehyde | Aldehyde | Variable (polymerizes) | Non-cleavable | Permeable | Highly reactive but can lead to polymerization and less defined crosslinks.[6][7] |
| Disuccinimidyl suberate (DSS) | NHS ester | 11.4 Å | Non-cleavable | Permeable | Amine-specific; longer, flexible aliphatic spacer.[8] |
| Dithiobis(succinimidyl propionate) (DSP) | NHS ester | 12.0 Å | Cleavable (disulfide) | Permeable | Amine-specific; cleavable with reducing agents, facilitating MS analysis.[9] |
Experimental Protocol: Crosslinking of a Protein with 1,3-DITB
This protocol provides a general guideline for crosslinking a purified protein or protein complex in solution.
Materials:
-
Purified protein sample in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound (1,3-DITB)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (for identification of crosslinked peptides)
Procedure:
-
Prepare a stock solution of 1,3-DITB in anhydrous DMSO (e.g., 10-50 mM).
-
To the protein solution (at a concentration of 1-5 mg/mL), add the 1,3-DITB stock solution to achieve a final molar excess of 1,3-DITB over the protein (e.g., 20- to 50-fold molar excess). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4 °C for 2-4 hours.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted isothiocyanate groups. Incubate for 15 minutes.
-
Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands corresponding to crosslinked species is indicative of a successful reaction.
-
For identification of crosslinked sites, the protein bands can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry.[10][11]
Self-Validation:
-
SDS-PAGE Analysis: A successful crosslinking reaction will result in the appearance of new, higher molecular weight bands on the gel, corresponding to intramolecularly and intermolecularly crosslinked protein species.
-
Mass Spectrometry: The identification of peptide fragments containing the mass of the crosslinker plus the masses of two different peptides confirms the presence of a crosslink and allows for the identification of the specific amino acid residues involved.[12]
DOT Diagram: Protein Crosslinking Workflow
Caption: General workflow for protein crosslinking with 1,3-DITB.
III. Derivatization for Chromatographic Analysis
The high reactivity of the isothiocyanate group towards amines makes 1,3-DITB a potential derivatizing agent for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC).[4][13] Derivatization is often necessary for the analysis of small, polar, and non-chromophoric amines to improve their retention on reverse-phase columns and enhance their detectability.
Comparison with Other Derivatizing Agents for Amines
| Derivatizing Agent | Reactive Group | Detection Method | Key Characteristics |
| 1,3-DITB | Isothiocyanate | UV | Forms stable thiourea derivatives; the benzene ring provides a UV chromophore. Can derivatize two amine molecules. |
| Phenyl isothiocyanate (PITC) | Isothiocyanate | UV | The classic Edman reagent; forms phenylthiocarbamyl (PTC) derivatives.[1][14] |
| Dansyl chloride | Sulfonyl chloride | Fluorescence, UV | Forms highly fluorescent derivatives, offering excellent sensitivity.[15] |
| o-Phthalaldehyde (OPA) | Aldehyde | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. Does not react with secondary amines.[4] |
Experimental Protocol: Derivatization of Amines with 1,3-DITB for HPLC Analysis
This protocol is a starting point for the development of a pre-column derivatization method. Optimization of reaction conditions and chromatographic parameters will be necessary for specific analytes.
Materials:
-
Amine-containing sample
-
This compound (1,3-DITB)
-
Acetonitrile (ACN)
-
Borate buffer (0.1 M, pH 9.0)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Prepare a stock solution of 1,3-DITB in acetonitrile (e.g., 10 mg/mL).
-
In a reaction vial, mix a known volume of the amine sample with the borate buffer.
-
Add an excess of the 1,3-DITB solution to the vial. The exact amount should be optimized to ensure complete derivatization.
-
Vortex the mixture and incubate at a slightly elevated temperature (e.g., 40-60 °C) for 15-30 minutes.
-
After cooling to room temperature, the reaction mixture may be directly injected into the HPLC system, or a liquid-liquid extraction step can be performed to remove excess reagent.
-
Separate the derivatized amines on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water) and detect the derivatives by UV absorbance (typically around 254 nm).
Self-Validation:
-
Chromatographic Peak Shape and Resolution: Successful derivatization should result in well-resolved, symmetrical peaks for the derivatized amines.
-
Linearity and Sensitivity: The method should be validated for linearity over a range of analyte concentrations, and the limit of detection (LOD) and limit of quantification (LOQ) should be determined.[13]
-
Recovery: The efficiency of the derivatization and sample preparation process should be assessed by determining the recovery of spiked analytes in the sample matrix.
DOT Diagram: Amine Derivatization and Analysis
Sources
- 1. scribd.com [scribd.com]
- 2. Tailored modular assembly derived self-healing polythioureas with largely tunable properties covering plastics, elastomers and fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Bilateral Crosslinking with Glutaraldehyde and 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide: An Optimization Strategy for the Application of Decellularized Human Amniotic Membrane in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 15. fenyolab.org [fenyolab.org]
A Technical Guide to Protein Structure Interrogation: A Comparative Analysis of 1,3-Diisothiocyanatobenzene and Amine-Reactive Cross-linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology and drug development, understanding the three-dimensional architecture of proteins and their complexes is paramount. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein conformations and interactions, providing crucial distance constraints for computational modeling. The choice of the cross-linking reagent is a critical determinant of the success and resolution of such studies. This guide provides an in-depth comparison of the lesser-explored 1,3-diisothiocyanatobenzene (DITB) with conventional N-hydroxysuccinimide (NHS) ester-based cross-linkers, offering insights into their respective strengths and weaknesses to inform your experimental design.
The Emerging Potential of Diisothiocyanates in Structural Proteomics
While NHS-ester-based cross-linkers such as disuccinimidyl suberate (DSS) have been the workhorses of XL-MS, alternative chemistries offer unique advantages. Diisothiocyanates, like this compound, represent a class of homobifunctional cross-linkers that react primarily with primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides) to form stable thiourea bonds.[1][2] Although less commonly documented in mainstream structural proteomics literature, their distinct reactivity profile and the robustness of the resulting covalent linkage present a compelling case for their application.
This guide will dissect the chemical principles, experimental considerations, and potential outcomes of using DITB, juxtaposed with the well-established NHS-esters and the more recent MS-cleavable reagents.
Comparative Analysis: DITB vs. NHS-Ester Cross-linkers
The selection of a cross-linking reagent is a multi-faceted decision, balancing reactivity, specificity, spacer arm length, and the stability of the formed bond. Below is a detailed comparison of DITB and NHS-ester-based cross-linkers.
| Feature | This compound (DITB) | NHS-Ester Cross-linkers (e.g., DSS) | MS-Cleavable Cross-linkers (e.g., DSSO) |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimide ester | N-hydroxysuccinimide ester |
| Target Residues | Primarily primary amines (Lys, N-terminus); can react with thiols (Cys) under specific conditions.[3] | Primarily primary amines (Lys, N-terminus); side reactions with Ser, Thr, Tyr reported.[4] | Primarily primary amines (Lys, N-terminus); side-reactions for serine, threonine and tyrosine residues.[5] |
| Resulting Bond | Thiourea | Amide | Amide (with MS-cleavable spacer) |
| Bond Stability | Highly stable.[6] | Very stable.[7] | Stable, but with a cleavable linker.[8] |
| Optimal pH | 9.0 - 10.0[1] | 7.2 - 8.5[9] | 7.0 - 9.0[8] |
| Spacer Arm Length | ~7.5 Å (estimated) | 11.4 Å[10] | 10.1 Å[5] |
| Solubility | Water-insoluble (requires organic solvent like DMSO or DMF) | Water-insoluble (requires organic solvent) | Water-insoluble (requires organic solvent) |
| Key Advantage | Forms a highly stable, non-hydrolyzable thiourea bond. | Well-established protocols and extensive literature. | Simplifies data analysis by MS/MS fragmentation.[8] |
| Key Disadvantage | Higher pH optimum may not be suitable for all proteins; less literature available. | Susceptible to hydrolysis, requiring careful reaction control.[9] | Can be more expensive than non-cleavable counterparts. |
Causality Behind Experimental Choices: pH and Reactivity
The difference in optimal pH for DITB and NHS-esters stems from the nucleophilicity of the target amine groups. At physiological pH (~7.4), the ε-amino group of lysine is predominantly protonated (pKa ~10.5), rendering it a poor nucleophile.[11] NHS-esters can still react efficiently at pH 7.2-8.5 because the rate of reaction with the small population of deprotonated amines is sufficient, and the hydrolysis of the NHS-ester becomes problematic at higher pH.[9] In contrast, the reaction of isothiocyanates with amines is significantly more efficient at a higher pH (9.0-10.0), where a larger fraction of the lysine side chains are deprotonated and thus more nucleophilic.[1] This requirement for alkaline conditions is a critical consideration, as it may impact the native conformation of pH-sensitive proteins or complexes.
The reaction of isothiocyanates with thiols (cysteine residues) is also possible, particularly at a pH range of 6-8.[12] While this can offer opportunities for targeting different residues, it can also lead to less specific cross-linking if not carefully controlled.
Experimental Protocols: A Step-by-Step Guide
To ensure the integrity and reproducibility of your cross-linking experiments, meticulous adherence to optimized protocols is essential. Below are detailed methodologies for DITB (hypothetical, based on established principles) and the widely used DSS and DSSO.
Protocol 1: Hypothetical Cross-Linking of a Protein with this compound (DITB)
Rationale: This protocol is designed to favor the reaction of DITB with primary amines by maintaining an alkaline pH. The use of a non-amine-containing buffer is crucial to prevent quenching of the reagent.
Materials:
-
Purified protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound (DITB)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
1 M Borate buffer, pH 9.5
-
1 M Tris-HCl, pH 8.0 (for quenching)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange into 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
DITB Stock Solution: Immediately before use, prepare a 50 mM stock solution of DITB in anhydrous DMSO.
-
pH Adjustment: Adjust the pH of the protein solution to 9.0-9.5 by adding a small volume of 1 M Borate buffer, pH 9.5.
-
Cross-Linking Reaction: Add the DITB stock solution to the protein sample to achieve a final concentration typically in a 20- to 50-fold molar excess over the protein. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Terminate the reaction by adding 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove non-reacted DITB and quenching reagent using a desalting column or by dialysis against a suitable buffer for downstream analysis.
-
Analysis: Proceed with SDS-PAGE to visualize cross-linked species and subsequent mass spectrometry analysis.
Protocol 2: Cross-Linking of a Protein with Disuccinimidyl Suberate (DSS)
Rationale: This standard protocol utilizes a pH range that balances the reactivity of the NHS-ester with its susceptibility to hydrolysis.
Materials:
-
Purified protein in a non-amine-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Disuccinimidyl suberate (DSS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
1 M Tris-HCl, pH 7.5 (for quenching)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein sample in a non-amine containing buffer such as phosphate, HEPES, or borate at a pH between 7.2 and 8.0.[13]
-
DSS Stock Solution: Immediately before use, dissolve DSS in DMSO or DMF to a concentration of 10-25 mM.[1]
-
Cross-Linking Reaction: Add the DSS stock solution to the protein sample. A 10-fold molar excess is recommended for protein concentrations >5 mg/mL, and a 20- to 50-fold molar excess for concentrations <5 mg/mL.[13] The final cross-linker concentration is typically between 0.25-5 mM.[13]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[13]
-
Quenching: Add 1 M Tris-HCl, pH 7.5 to a final concentration of 20-50 mM to quench the reaction.[13] Incubate for an additional 15 minutes at room temperature.[13]
-
Removal of Excess Reagent: Remove unreacted DSS using a desalting column or dialysis.
-
Analysis: Analyze the cross-linked products by SDS-PAGE and mass spectrometry.
Protocol 3: Cross-Linking of a Protein with Disuccinimidyl Sulfoxide (DSSO)
Rationale: This protocol is similar to that for DSS, but is specifically tailored for the use of an MS-cleavable cross-linker, which will simplify downstream data analysis.
Materials:
-
Purified protein in 20 mM HEPES, pH 7.5
-
Disuccinimidyl sulfoxide (DSSO)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
1 M Ammonium bicarbonate or 1 M Tris buffer
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in 20 mM HEPES buffer, pH 7.5, to a concentration of approximately 10 µM.[8]
-
DSSO Stock Solution: Prepare a 50 mM stock solution of DSSO by dissolving 1 mg in 51.5 µL of DMSO or DMF.[8]
-
Cross-Linking Reaction: Add the DSSO stock solution to the protein to achieve a desired molar excess (e.g., 100-fold).[8]
-
Incubation: Incubate the samples at room temperature for 30-60 minutes.[8]
-
Quenching: Terminate the reaction by adding 1 M ammonium bicarbonate or Tris buffer to a final concentration of 20 mM.[8]
-
Analysis: The quenched reaction mixture can be directly processed for mass spectrometry analysis (e.g., denaturation, reduction, alkylation, and tryptic digestion).
Visualizing the Workflow and Chemistry
To better illustrate the experimental process and the underlying chemical reactions, the following diagrams are provided.
Caption: A generalized workflow for a protein cross-linking experiment.
Caption: Chemical reactions of DITB and DSS with primary amines on proteins.
Conclusion and Future Perspectives
The choice of a cross-linking reagent is a critical step in designing a successful XL-MS experiment. While NHS-esters like DSS are well-established and reliable, diisothiocyanates such as this compound offer a compelling alternative due to the formation of a highly stable thiourea linkage. The primary trade-off is the need for a higher pH during the reaction, which may not be suitable for all protein systems.
The advent of MS-cleavable cross-linkers like DSSO has significantly streamlined the data analysis workflow, and the development of MS-cleavable diisothiocyanates could represent a future direction in the field, combining the stability of the thiourea bond with the analytical advantages of in-source fragmentation.
As a senior application scientist, I encourage researchers to consider the unique chemical properties of different cross-linking reagents and to empirically determine the optimal conditions for their specific protein of interest. This comparative guide serves as a foundational resource to aid in this selection process, empowering you to generate high-quality structural data to advance your research and development goals.
References
- MtoZ Biolabs. What Are the Specific Steps for DSS Protein Crosslinking?. MtoZ Biolabs. Accessed January 20, 2026.
- BiotechPack. May I ask if there are specific steps for DSS protein cross-linking?. BiotechPack. Accessed January 20, 2026.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. Accessed January 20, 2026.
- Bio-protocol. Protein crosslinking with DSSO. Bio-protocol. 2021;11(15):e4108.
- Thermo Fisher Scientific. DSS and BS3 Crosslinkers. Thermo Fisher Scientific. Accessed January 20, 2026.
- ProteoChem. DSS Crosslinking Protocol.
- Thermo Fisher Scientific. Crosslinking Immunoprecipitation Protocol Using Dynabeads. Thermo Fisher Scientific. Accessed January 20, 2026.
- TargetMol. DSS Crosslinker. TargetMol. Accessed January 20, 2026.
- Thermo Fisher Scientific. MS-Cleavable Crosslinkers Product Information Sheet. Thermo Fisher Scientific. Published November 6, 2016.
- Kalkhof S, Haehnel W, Sinz A. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. J Mass Spectrom. 2009;44(5):694-706.
- ProteoChem. DSS Crosslinking Reagent 1 gram - Disuccinimidyl suberate (DSS). ProteoChem. Accessed January 20, 2026.
- New England Biolabs. Reaction Conditions for Chemical Coupling (S9237). NEB. Accessed January 20, 2026.
- Lim, S. Y., Du, X., & Tey, B. T. (2024). Protocol for structural modeling of antibody to human leukocyte antigen interaction using discovery and targeted cross-linking mass spectrometry. STAR protocols, 5(1), 102895.
- ProteoChem. DSS Crosslinker 100 mg CAS 68528-80-3 - Disuccinimidyl suberate (DSS). ProteoChem. Accessed January 20, 2026.
- G-Biosciences. DSS, OneQuant™ DSS. G-Biosciences. Published June 4, 2013.
- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe. Accessed January 20, 2026.
- Chavez JD, Bruce JE. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. J Am Soc Mass Spectrom. 2019;30(6):956-967.
- Mintseris, J., & Gygi, S. P. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR protocols, 3(1), 101186.
- G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. Published October 22, 2015.
- Oommen, O. P. (2015, February 4). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?.
- Gutierrez C, Salituro LJ, Yu C, et al. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Mol Cell Proteomics. 2021;20:100084.
- Thermo Fisher Scientific. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. LabRulez LCMS. Accessed January 20, 2026.
- Raines RT, et al. Context-Dependence of the Reactivity of Cysteine and Lysine Residues. Chembiochem. 2022;23(14):e202200258.
- Chen, X., Park, R., & Conti, P. S. (2014). Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. Amino acids, 46(11), 2609–2618.
- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Miller, C. A., Miller, B. G., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(19), 7282–7285.
- Urlaub H, Hartmuth K, Lührmann R. MALDI-MS/MS analysis of cross-linked peptides derived from reconstituted [U1 snRNP-SPN1] complexes.
- Thermo Fisher Scientific. crosslinking technology. Thermo Fisher Scientific. Accessed January 20, 2026.
- Raines, R. T., & Wagner, C. R. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(14), e202200258.
- Linus Pauling Institute. Isothiocyanates. Oregon State University. Accessed January 20, 2026.
- Hanschen, F. S., Witzel, K., & Schreiner, M. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific reports, 7, 40801.
- Royal Society of Chemistry. Catalyst- and solvent-free bisphosphinylation of isothiocyanates: a practical method for the synthesis of bisphosphinoylaminomethanes. Green Chemistry. 2018;20(19):4498-4502.
- Liu, B., & Tang, B. Z. (2024). Reactivity-Tunable Fluorescent Platform for Selective and Biocompatible Modification of Cysteine or Lysine. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 11(31), e2402838.
- Shoulders, M. D., & Raines, R. T. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Peptide science, 108(1), e22915.
- Sim, T., & Hamelberg, D. (2019). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Journal of the American Chemical Society, 141(17), 7047–7056.
- BenchChem. cross-reactivity of 2-Cyanoethyl isothiocyanate with other functional groups. BenchChem. Accessed January 20, 2026.
- G-Biosciences. 8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences. Published April 30, 2019.
- Makarov, S. V., & Pozdnyakov, I. P. (2020). Reactions of thiourea oxides with amines, aminoacids and proteins.
- T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed., John Wiley & Sons, New York, 1999.
- ResearchGate. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors.
Sources
- 1. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. DSS Crosslinker | TargetMol [targetmol.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for structural modeling of antibody to human leukocyte antigen interaction using discovery and targeted cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. DSS Crosslinking Reagent 1 gram - Disuccinimidyl suberate (DSS) - ProteoChem [proteochem.com]
- 11. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Diisothiocyanatobenzene
This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-diisothiocyanatobenzene. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights to ensure safe and compliant laboratory operations. The protocols described herein are designed as a self-validating system, emphasizing the causality behind each step to build a deep understanding of safe chemical handling.
Understanding the Hazard Profile
This compound and related isothiocyanates are reactive compounds that demand careful handling due to their toxicological and environmental hazards. The isothiocyanate functional group (-NCS) is highly electrophilic, readily reacting with nucleophiles such as amines, thiols, and hydroxyl groups found in biological systems. This reactivity is the basis of both their utility in bioconjugation and their inherent risks.
A thorough risk assessment is the foundation of safe disposal. The primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | Primary Exposure Routes | Sources |
| Acute Toxicity (Oral) | Toxic if swallowed. Ingestion can lead to severe health issues or be fatal. | Ingestion | [1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to inflammation or dermatitis. | Dermal Contact | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially leading to damage. | Ocular Contact | [1][2][3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Inhalation | [1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation | [1][2][3] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. | Environmental Release | [1][2][3] |
Given these hazards, the core principle of disposal is containment and controlled treatment . Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash, as this can lead to severe environmental contamination and pose a risk to public health.[1][4]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound waste is a multi-step process that begins at the point of generation. The following workflow ensures safety and compliance with hazardous waste regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Segregation and Waste Characterization
The "Why": Proper segregation is the most critical step in a laboratory waste management program. It prevents accidental mixing of incompatible chemicals, which could lead to violent reactions, and it ensures that the waste stream is correctly characterized for the disposal facility.[7]
Protocol:
-
Designate a Specific Waste Container: At the start of any experiment involving this compound, designate a dedicated, leak-proof container for all waste generated.[7] This includes:
-
Unused or expired reagent.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated labware (e.g., pipette tips, weighing boats, vials).
-
Solvent rinses from cleaning contaminated glassware.
-
-
Label the Container Clearly: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound Waste". List all components of the waste stream, including solvents and their approximate percentages.
-
Maintain Container Integrity: Keep the waste container securely closed when not in use. Do not overfill; leave at least 5% of the container volume as headspace to allow for thermal expansion.[7]
Step 2: In-Lab Neutralization (For Aqueous and Small-Scale Organic Solutions)
The "Why": For small quantities of waste, chemical neutralization can render the isothiocyanate less hazardous by reacting the electrophilic -NCS group. This is a proactive measure to reduce the reactivity of the waste before it is collected by a certified disposal company. The following method uses a common, inexpensive laboratory reagent to form a more stable thiourea derivative.
Protocol: This procedure should be performed inside a certified chemical fume hood while wearing appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves).
-
Prepare a Neutralization Solution: Prepare a 10% aqueous solution of sodium bisulfite (NaHSO₃) or a 5-10% aqueous solution of ammonia.[8] Amines are effective at reacting with isothiocyanates.
-
Controlled Addition: Slowly and with stirring, add the this compound waste solution to the neutralization solution. The recommended ratio is approximately 1:10 (waste to neutralization solution) to ensure a molar excess of the neutralizing agent.
-
Monitor the Reaction: The reaction may be exothermic. If the temperature increases significantly, slow the addition rate and/or use an ice bath to cool the reaction vessel.
-
Allow for Complete Reaction: Stir the mixture at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
Dispose of the Neutralized Mixture: The resulting solution, now containing a more stable thiourea derivative, should still be collected in the designated hazardous waste container. While less reactive, it is still considered chemical waste and must be disposed of through an approved facility.[1][2]
Step 3: Handling Spills
The "Why": Accidental spills require immediate and correct action to prevent exposure and environmental contamination. The procedure differs based on the size of the spill.[9]
Protocol for Minor Spills (inside a fume hood):
-
Containment: Absorb the spill using an inert material like vermiculite, sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a decontamination solution (as described in Step 2.2) or a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]
Protocol for Major Spills (outside a fume hood):
-
Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.[9]
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Provide them with the location and nature of the hazard.[9]
-
Do Not Attempt to Clean Up: Major spills require specialized equipment, including full-body protective clothing and breathing apparatus, and should only be handled by trained emergency responders.[9]
Step 4: Final Disposal and Collection
The "Why": Final disposal must be conducted by a licensed and approved waste management authority to ensure compliance with all federal, state, and local regulations.[5][7] These facilities have the capability to handle and treat or incinerate hazardous chemical waste safely.[8]
Protocol:
-
Store Securely: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[2]
-
Schedule Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate for extended periods.
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and the waste vendor.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
-
Wang, S., et al. (2022). Treatment of thiocyanate-containing wastewater: a critical review of thiocyanate destruction in industrial effluents. Environmental Science and Pollution Research, 30(16), 45859-45876. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Yazici, E. Y., Ucuncu, R., & Deveci, H. (2010). Removal of Thiocyanate from Solutions by Precipitation. ResearchGate. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. acs.org [acs.org]
- 5. epa.gov [epa.gov]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,3-Diisothiocyanatobenzene
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-diisothiocyanatobenzene. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a deep understanding of the risks and the rationale for the recommended protective measures. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard: The Reactivity of this compound
This compound belongs to the isothiocyanate family, characterized by the highly reactive -N=C=S functional group. The electrophilic carbon atom in this group is susceptible to attack by nucleophiles, a reactivity that is the basis for its utility in bioconjugation and labeling, but also the source of its primary hazards.
Upon contact with biological macromolecules, such as proteins and nucleic acids, this compound can form covalent bonds, disrupting their normal function. This reactivity is why isothiocyanates are classified as sensitizers, meaning that initial exposure can trigger an immune response, leading to severe allergic reactions upon subsequent contact.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. The health hazards associated with this compound and its isomers include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5]
-
Skin Sensitization: May cause an allergic skin reaction.[6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][7]
Due to these significant hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. This involves a combination of engineering controls, administrative controls, and the correct selection and use of PPE.
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is donned, the work environment must be engineered for safety.
-
Fume Hood: All work with this compound, including weighing, reaction setup, and workup procedures, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Designated Area: All handling of this compound should be restricted to a designated and clearly marked area to prevent cross-contamination of the laboratory.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.
Administrative controls are work practices that reduce or prevent exposure:
-
Minimize Quantities: Purchase and use the smallest amount of this compound necessary for your experiment.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this chemical.
-
Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.
Personal Protective Equipment (PPE): A Detailed Protocol
The following PPE is required for all handling of this compound. The selection of specific PPE components is critical and should be based on a thorough risk assessment of the planned procedure.
Hand Protection
Given that this compound can cause skin irritation and sensitization, selecting the appropriate gloves is of paramount importance.
-
Glove Material: Nitrile or butyl rubber gloves are recommended for handling isocyanates.[8][9] Latex gloves have been shown to have a higher permeation rate for some isocyanates and should be avoided.[10]
-
Thickness: For incidental contact, a standard nitrile glove (minimum 4 mil) may be sufficient. For tasks with a higher risk of splashing or prolonged handling, heavier-duty nitrile gloves (8 mil or greater) or double-gloving should be employed.
-
Breakthrough Time: Always consult the glove manufacturer's chemical resistance data for specific breakthrough times. While specific data for this compound is not widely available, data for related diisocyanates suggests that nitrile and butyl rubber offer good protection. For sensitizing chemicals, it is crucial to select gloves with a long breakthrough time.[4][11]
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile Rubber | Highly Recommended | Good chemical resistance to a range of chemicals, including isocyanates.[8][9] Offers good dexterity. |
| Butyl Rubber | Highly Recommended | Excellent resistance to a wide variety of chemicals, including corrosive acids and ketones.[8] |
| Neoprene | Acceptable Alternative | Offers good chemical and tear resistance.[8] |
| Natural Rubber (Latex) | Not Recommended | Higher permeation rates for some isocyanates have been observed.[10] Can also cause latex allergies. |
| Polyvinyl Chloride (PVC) | Not Recommended | Generally poor resistance to aromatic compounds. |
Eye and Face Protection
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work.
-
Chemical Goggles: When there is a risk of splashing, chemical splash goggles are required.
-
Face Shield: For procedures with a significant risk of splashing or forceful release of material, a face shield should be worn in conjunction with chemical splash goggles.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations with the potential for significant exposure, such as a large-scale reaction or spill, a disposable chemical-resistant suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings.
Respiratory Protection
Due to its potential to cause respiratory sensitization, stringent measures must be taken to prevent inhalation.
-
Fume Hood: As stated in the engineering controls, all work must be performed in a chemical fume hood.
-
Respirator: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during certain high-risk procedures or emergencies, respiratory protection is required. The selection of a respirator must be based on a formal risk assessment and comply with your institution's respiratory protection program and OSHA standard 29 CFR 1910.134.[12] NIOSH has not approved any air-purifying respirators for protection against isocyanates due to their poor warning properties.[13] Therefore, a supplied-air respirator is the recommended choice when respiratory protection is necessary.[7][14]
Step-by-Step Decontamination and Disposal Plan
A clear and concise plan for decontamination and waste disposal is crucial to prevent unintended exposure and environmental contamination.
Decontamination Protocol
For Minor Spills on Lab Surfaces:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: Ensure you are wearing the full PPE detailed in Section 3, including double gloves (nitrile or butyl rubber), chemical splash goggles, a face shield, and a lab coat.
-
Contain the Spill: Cover the spill with an absorbent material, such as a chemical spill pad or vermiculite, working from the outside in.
-
Neutralize (Optional but Recommended): Prepare a decontamination solution. A common solution for isocyanates consists of 5-10% sodium carbonate, 0.5% liquid detergent, and 90-95% water. Carefully apply the solution to the absorbent material and the spill area.
-
Allow Reaction Time: Let the decontamination solution sit for at least 10-15 minutes. The reaction with water and sodium carbonate will convert the isothiocyanate to a less reactive amine.
-
Clean Up: Using forceps or a scoop, carefully collect the absorbent material and place it in a clearly labeled hazardous waste container.
-
Wipe Down: Wipe the spill area with the decontamination solution, followed by a clean, wet cloth, and finally a dry cloth.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
For Contaminated Glassware and Equipment:
-
Initial Rinse: In a fume hood, rinse the glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound. This rinse solvent must be collected as hazardous waste.
-
Decontamination Soak: Immerse the rinsed items in the decontamination solution described above for at least one hour.
-
Standard Washing: After the decontamination soak, the glassware and equipment can be washed using standard laboratory procedures.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, absorbent materials, weighing paper, and any other solid materials should be placed in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Unused this compound, reaction mixtures, and contaminated solvents must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix isothiocyanate waste with other waste streams, particularly acids or strong oxidizers, to avoid potentially violent reactions.[15]
-
-
Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never pour this compound down the drain.
Visualizing the PPE Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Time course results for latex glove material (0.10-0.13 mm). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Bello, D., Woskie, S. R., Streicher, R. P., Liu, Y., & Redlich, C. A. (2014). Permeation Tests of Glove and Clothing Materials Against Sensitizing Chemicals Using Diphenylmethane Diisocyanate as an Example. Annals of Work Exposures and Health, 58(7), 830–840. [Link]
-
Institut de recherche Robert-Sauvé en santé et en sécurité du travail (IRSST). (2012). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards. Retrieved January 20, 2026, from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved January 20, 2026, from [Link]
-
Glove Material Breakthrough Time after Total Immersion. (n.d.). Retrieved January 20, 2026, from [Link]
-
Canada.ca. (2018, October 11). Isocyanates: Control measures guideline. Retrieved January 20, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Isocyanates | NIOSH. Retrieved January 20, 2026, from [Link]
-
Society for Chemical Hazard Communication. (2017, April). Skin Sensitization. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved January 20, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved January 20, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]
-
African Society for Laboratory Medicine. (n.d.). LabCoP Cookbook. Retrieved January 20, 2026, from [Link]
-
ICC Compliance Center. (2023, December 7). Sensitizers in the Workplace. Retrieved from [Link]
-
North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved January 20, 2026, from [Link]
-
Scandia Gear. (n.d.). Chemical Resistant Gloves. Retrieved January 20, 2026, from [Link]
-
Memco Safety Supply. (n.d.). Chemical-Resistant Gloves. Retrieved January 20, 2026, from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved January 20, 2026, from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 20, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved January 20, 2026, from [Link]
Sources
- 1. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 2. schc.org [schc.org]
- 3. thecompliancecenter.com [thecompliancecenter.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Isocyanates - Possible Solutions | Occupational Safety and Health Administration [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. canada.ca [canada.ca]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl isocyanate [cdc.gov]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
